molecular formula C13H19NO2 B1362364 (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine CAS No. 440087-51-4

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Katalognummer: B1362364
CAS-Nummer: 440087-51-4
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: CICNVPXSEFWGBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[4-(4-methoxyphenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICNVPXSEFWGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359019
Record name [4-(4-methoxyphenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440087-51-4
Record name [4-(4-methoxyphenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(4-methoxyphenyl)oxan-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, a compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its molecular characteristics and utility as a structural scaffold.

Introduction: The Significance of the 4-Aryl-tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged heterocyclic motif frequently encountered in a wide array of natural products and biologically active molecules.[1][2] Its prevalence in drug discovery is attributed to its favorable physicochemical properties. The THP moiety, being a conformationally restricted ether, can enhance metabolic stability and improve pharmacokinetic profiles by reducing lipophilicity compared to its carbocyclic analog, cyclohexane.[2] Furthermore, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2]

The incorporation of an aryl group at the 4-position of the tetrahydropyran ring, as seen in (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, introduces a key structural element for modulating biological activity. The 4-aryl-tetrahydropyran scaffold has been explored for the development of inhibitors for various therapeutic targets.[3] The methoxy-substituted phenyl group, in particular, is a common feature in many pharmacologically active compounds, influencing properties such as receptor binding and metabolic fate.[4] The primary amine functionality further provides a versatile handle for the introduction of diverse substituents, making this molecule an attractive building block for the construction of compound libraries for high-throughput screening.

Molecular and Physicochemical Properties

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is a substituted tetrahydropyran derivative with a molecular formula of C13H19NO2.[5]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine-
CAS Number 440087-51-4[5]
Molecular Formula C13H19NO2[5]
Molecular Weight 221.3 g/mol [5]
Physical Form Solid[6]
Predicted XlogP 1.4

Molecular Structure:

Caption: 2D structure of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine.

Synthesis and Purification

The most plausible and direct synthetic route to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is through the reduction of its nitrile precursor, 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. This transformation is reliably achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH4).[1]

Synthetic Workflow:

synthesis_workflow start 4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-carbonitrile reagent LiAlH4 in THF start->reagent 1. Add nitrile to LiAlH4 suspension intermediate Reaction Mixture reagent->intermediate 2. Stir at RT workup Aqueous Work-up (e.g., Fieser method) intermediate->workup 3. Quench excess LiAlH4 product (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine workup->product 4. Extraction & Purification

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Reduction of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

This protocol is a representative procedure based on established methods for the reduction of nitriles to primary amines using LiAlH4.

Materials:

  • 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

  • Lithium Aluminium Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (deionized)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Celite

Procedure:

  • To a stirred suspension of LiAlH4 (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the excess LiAlH4 by the sequential dropwise addition of water (1 volume relative to LiAlH4), followed by 10% aqueous NaOH solution (1.5 volumes relative to LiAlH4), and finally water again (3 volumes relative to LiAlH4). This should result in the formation of a granular precipitate.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Combine the filtrate and the washings, and if necessary, separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Anhydrous Conditions: LiAlH4 reacts violently with water, hence the necessity for anhydrous solvents and an inert atmosphere.

  • Order of Addition: Adding the nitrile solution to the LiAlH4 suspension helps to control the initial exothermic reaction.

  • Fieser Work-up: The specific sequence of adding water, NaOH solution, and then water is a standard and safe method for quenching LiAlH4 reactions, leading to easily filterable inorganic salts.

Analytical Characterization

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Methoxy Protons: A singlet at approximately δ 3.8 ppm, corresponding to the -OCH3 group.

  • Tetrahydropyran Protons: A series of multiplets in the range of δ 1.5-4.0 ppm, corresponding to the methylene protons of the tetrahydropyran ring.

  • Aminomethyl Protons: A singlet or a multiplet around δ 2.5-3.0 ppm for the -CH2NH2 group.

  • Amine Protons: A broad singlet for the -NH2 protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Signals in the region of δ 114-160 ppm.

  • Tetrahydropyran Carbons: Signals in the range of δ 30-70 ppm.

  • Methoxy Carbon: A signal around δ 55 ppm.

  • Aminomethyl Carbon: A signal in the region of δ 40-50 ppm.

Mass Spectrometry:

Predicted mass spectrometry data for various adducts of the molecule are available.

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺ 222.14887
[M+Na]⁺ 244.13081
[M-H]⁻ 220.13431
Source: PubChemLite

Reactivity and Stability

  • Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.[6]

  • Reactivity: The primary amine group is the most reactive site, susceptible to reactions such as acylation, alkylation, and Schiff base formation. The aromatic ring can undergo electrophilic substitution, with the methoxy group being an activating, ortho-para directing group.

Applications in Drug Discovery

While specific biological activities for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine have not been extensively reported, its structural motifs are of high interest in medicinal chemistry. The 4-aminotetrahydropyran scaffold is a valuable component for generating libraries of sp³-rich molecules, which are increasingly sought after in drug discovery to explore new chemical space.

This compound can serve as a versatile building block for the synthesis of more complex molecules targeting a range of biological targets. The primary amine allows for the facile introduction of various pharmacophoric groups through amide bond formation or reductive amination, enabling the exploration of structure-activity relationships. The 4-aryl-tetrahydropyran core provides a rigid scaffold that can position substituents in a well-defined three-dimensional orientation for optimal interaction with a target protein.

Safety and Handling

Based on data for structurally related compounds, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine should be handled with care in a well-ventilated laboratory.[6]

  • Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[6]

References

  • PubChemLite. 440087-51-4 (C13H19NO2). Available from: [Link]

  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. Available from: [Link]

  • PubMed. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Available from: [Link]

  • PubChem. 4-Aminomethyltetrahydropyran. Available from: [Link]

  • MDPI. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Available from: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • ResearchGate. (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). Available from: [Link]

  • ResearchGate. Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Available from: [Link]

  • ACS Publications. Construction of Multisubstituted Tetrahydropyrans by a Domino Oxa-Michael/Tsuji–Trost Reaction. Available from: [Link]

  • Google Patents. Bicyclic heterocycles as mrgprx2 antagonists.
  • PubChemLite. C13H19NO2S - Explore. Available from: [Link]

  • Wikipedia. Category:4-Methoxyphenyl compounds. Available from: [Link]

  • YouTube. Reduction of nitriles to amines using LiAlH4. Available from: [Link]

  • Royal Society of Chemistry. Table of Contents. Available from: [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]

  • Semantic Scholar. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.. Available from: [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available from: [Link]

  • ChemUniverse. (4-(4-methoxyphenyl)tetrahydro-2h-pyran-4-yl)methanamine. Available from: [Link]

  • PubMed Central. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. Available from: [Link]

Sources

Synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a substituted tetrahydropyran ring, is a key pharmacophore in a variety of biologically active molecules. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis protocol for this compound, intended for researchers, scientists, and professionals in the field of drug development. The synthesis proceeds through the formation of the intermediate, 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile, followed by its reduction to the target primary amine.

The tetrahydropyran (THP) moiety is a prevalent structural motif in numerous natural products and synthetic drugs, often conferring favorable pharmacokinetic properties such as improved metabolic stability and aqueous solubility. The strategic placement of the aminomethyl group at the C4 position provides a crucial vector for further chemical modifications and interactions with biological targets.

This document will delve into the mechanistic underpinnings of the selected synthetic route, provide detailed, step-by-step experimental protocols, and offer insights into the practical aspects of the synthesis, purification, and characterization of the target compound.

Synthetic Strategy Overview

The synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is accomplished via a two-step sequence starting from commercially available 4-methoxyphenylacetonitrile.

Step 1: Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

The initial step involves the construction of the tetrahydropyran ring system through the alkylation of 4-methoxyphenylacetonitrile with bis(2-chloroethyl) ether. This reaction is effectively carried out under phase-transfer catalysis (PTC) conditions. PTC is a powerful technique for conducting reactions between reactants located in immiscible phases, typically an aqueous phase and an organic phase.[1][2] In this case, the deprotonated 4-methoxyphenylacetonitrile (in the organic phase) reacts with bis(2-chloroethyl) ether (which can be in either phase) in the presence of a phase-transfer catalyst, which shuttles the reactive anion across the phase boundary.[3][4]

Step 2: Reduction of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

The second step is the reduction of the nitrile group of the intermediate to a primary amine. This transformation is reliably achieved using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄).[5][6] LiAlH₄ is a versatile hydride reagent capable of reducing a wide range of functional groups, including nitriles, to their corresponding amines in high yield.[7]

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Tetrahydropyran Ring Formation cluster_1 Step 2: Nitrile Reduction 4_methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile reaction1 Phase-Transfer Catalysis 4_methoxyphenylacetonitrile->reaction1 bis_2_chloroethyl_ether bis(2-Chloroethyl) Ether bis_2_chloroethyl_ether->reaction1 intermediate 4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-carbonitrile reaction1->intermediate reaction2 LiAlH4 Reduction intermediate->reaction2 final_product (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine reaction2->final_product

Caption: Overall synthetic workflow for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine.

Experimental Protocols

Part 1: Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

Rationale for Method Selection:

Phase-transfer catalysis is chosen for this alkylation due to its numerous advantages, including mild reaction conditions, the use of inexpensive reagents and solvents (such as water), and the avoidance of anhydrous conditions.[2] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is an effective phase-transfer catalyst for this type of reaction.[8] It facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase to deprotonate the 4-methoxyphenylacetonitrile, and subsequently, the resulting carbanion reacts with bis(2-chloroethyl) ether.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
4-MethoxyphenylacetonitrileC₉H₉NO147.17104-47-2
bis(2-Chloroethyl) EtherC₄H₈Cl₂O143.01111-44-4
Sodium Hydroxide (NaOH)NaOH40.001310-73-2
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.371643-19-2
TolueneC₇H₈92.14108-88-3
Diethyl EtherC₄H₁₀O74.1260-29-7
Saturated Sodium Chloride Solution (Brine)NaCl (aq)--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-methoxyphenylacetonitrile (14.7 g, 100 mmol) and toluene (100 mL).

  • Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 20 g of NaOH in 40 mL of water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.

  • Addition of Catalyst and Base: To the stirred solution in the round-bottom flask, add tetrabutylammonium bromide (3.22 g, 10 mmol). Begin vigorous stirring and slowly add the cooled 50% NaOH solution via the dropping funnel over 30 minutes.

  • Addition of Alkylating Agent: After the addition of the base, add bis(2-chloroethyl) ether (15.7 g, 110 mmol) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile as a solid.

Part 2: Reduction of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Rationale for Method Selection:

Lithium Aluminum Hydride (LiAlH₄) is a potent and non-selective reducing agent that efficiently converts nitriles to primary amines.[5][6] The reaction proceeds via the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. An aqueous work-up is necessary to quench the excess LiAlH₄ and to hydrolyze the intermediate aluminum complexes to liberate the desired amine.[9]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrileC₁₃H₁₅NO₂217.263648-78-0
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.9516853-85-3
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9
Sodium Sulfate, Saturated Aqueous SolutionNa₂SO₄ (aq)--
Diethyl EtherC₄H₁₀O74.1260-29-7
Hydrochloric Acid (HCl), 1M solutionHCl (aq)--
Sodium Hydroxide (NaOH), 10% aqueous solutionNaOH (aq)--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6

Step-by-Step Protocol:

  • Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (4.2 g, 110 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Addition of Nitrile: Dissolve 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (21.7 g, 100 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC analysis.

  • Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add the following reagents sequentially while stirring vigorously:

    • 4.2 mL of water

    • 4.2 mL of 15% aqueous NaOH solution

    • 12.6 mL of water

  • Filtration: A granular precipitate should form. Stir the mixture at room temperature for 30 minutes. Filter the mixture through a pad of Celite, and wash the filter cake thoroughly with diethyl ether.

  • Extraction and Purification: Combine the filtrate and washings. Concentrate the solution under reduced pressure to obtain the crude (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the crude amine in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The precipitated salt can be collected by filtration and recrystallized.

Mechanistic Insights

Alkylation of 4-Methoxyphenylacetonitrile:

The reaction proceeds via a standard SN2 mechanism under phase-transfer conditions.

G cluster_0 Mechanism of Phase-Transfer Catalyzed Alkylation start 4-Methoxyphenylacetonitrile + NaOH(aq) carbanion [4-MeO-Ph-CH-CN]⁻ Na⁺ start->carbanion Deprotonation ion_pair [4-MeO-Ph-CH-CN]⁻ [TBA]⁺ (in organic phase) carbanion->ion_pair Phase Transfer ptc TBAB ptc->ion_pair sn2 SN2 Attack ion_pair->sn2 alkylating_agent bis(2-Chloroethyl) Ether alkylating_agent->sn2 intermediate Intermediate Alkoxide sn2->intermediate cyclization Intramolecular SN2 intermediate->cyclization product 4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-carbonitrile cyclization->product

Caption: Mechanism of the phase-transfer catalyzed synthesis of the nitrile intermediate.

Reduction of the Nitrile:

The reduction of the nitrile with LiAlH₄ involves two successive additions of a hydride ion.

G cluster_0 Mechanism of LiAlH4 Reduction of Nitrile nitrile R-C≡N imine_anion [R-CH=N]⁻ Li⁺ nitrile->imine_anion 1st Hydride Addition hydride1 LiAlH4 hydride1->imine_anion diamine_anion [R-CH₂-N]²⁻ 2Li⁺ imine_anion->diamine_anion 2nd Hydride Addition hydride2 LiAlH4 hydride2->diamine_anion amine R-CH₂-NH₂ diamine_anion->amine Protonation workup H₂O work-up workup->amine

Caption: Simplified mechanism of the nitrile reduction by LiAlH₄.

Characterization Data

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₃H₁₅NO₂

  • Molecular Weight: 217.26 g/mol

  • CAS Number: 3648-78-0[10][11]

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.25 (m, 2H), 6.95-6.90 (m, 2H), 3.90-3.80 (m, 4H), 3.82 (s, 3H), 2.20-2.10 (m, 4H).

  • Expected ¹³C NMR (CDCl₃, 100 MHz): δ 159.0, 132.5, 128.0, 122.0, 114.0, 64.0, 55.3, 45.0, 35.0.

  • IR (KBr, cm⁻¹): ~2230 (C≡N stretch).

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine:

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₃H₁₉NO₂

  • Molecular Weight: 221.30 g/mol

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.20 (m, 2H), 6.90-6.85 (m, 2H), 3.80 (s, 3H), 3.75-3.65 (m, 4H), 2.80 (s, 2H), 1.80-1.70 (m, 4H), 1.55 (br s, 2H, NH₂).

  • Expected ¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 135.0, 128.5, 113.5, 64.5, 55.2, 50.0, 42.0, 34.0.

Safety and Handling

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • bis(2-Chloroethyl) Ether: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate PPE.

  • Lithium Aluminum Hydride: Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use. The quenching procedure must be performed slowly and with extreme caution, especially on a large scale.

  • Toluene and Diethyl Ether: Highly flammable solvents. Work in a well-ventilated area away from ignition sources.

Conclusion

The two-step synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine presented in this guide offers a practical and efficient route to this valuable chemical intermediate. The use of phase-transfer catalysis for the construction of the tetrahydropyran ring and the reliable LiAlH₄ reduction of the nitrile functionality are well-established and scalable methods. By following the detailed protocols and adhering to the safety precautions outlined, researchers can successfully synthesize this compound for applications in drug discovery and development.

References

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

  • Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

  • ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Available at: [Link]

  • University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. Available at: [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex. Available at: [Link]

  • PubMed. Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Available at: [Link]

  • ResearchGate. α‐Alkylation of arylacetonitriles. Available at: [Link]

  • Dalton Transactions (RSC Publishing). α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes. Available at: [Link]

  • J&K Scientific. 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | 3648-78-0. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available at: [Link]

  • Lead Sciences. 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

  • PubMed Central. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. Available at: [Link]

  • JETIR. PHASE TRANSFER CATALYSTS. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]

Sources

An In-depth Technical Guide to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS 440087-51-4)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, a heterocyclic amine incorporating the privileged tetrahydropyran (THP) scaffold. The THP motif is of significant interest in medicinal chemistry due to its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] This document details a plausible synthetic pathway, physicochemical properties, spectroscopic characterization, and potential applications of this compound, with a focus on its role as a valuable building block in drug discovery. The protocols and analyses presented herein are grounded in established chemical principles to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a saturated heterocyclic ether that has become an increasingly important structural motif in modern drug discovery.[2] Its appeal lies in its ability to serve as a conformationally constrained, polar building block that can favorably modulate the properties of a lead compound. The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially enhancing target engagement, while the overall scaffold can improve aqueous solubility and reduce metabolic lability compared to its carbocyclic analogue, cyclohexane.

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine combines the THP core with a 4-methoxyphenyl group and a primary aminomethyl substituent. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The primary amine serves as a key handle for further chemical modifications, such as amide bond formation, reductive amination, or arylation, allowing for the exploration of structure-activity relationships in drug design.

Chemical Synthesis and Characterization

A logical and efficient synthetic route to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine involves a multi-step process commencing with commercially available starting materials. The overall strategy hinges on the construction of a key nitrile intermediate, which is subsequently reduced to the target primary amine.

Overall Synthetic Scheme

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Cyanation cluster_2 Step 3: Nitrile Reduction A Tetrahydro-4H-pyran-4-one (CAS 29943-42-8) D 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-ol A->D THF B 4-Methoxyphenylmagnesium bromide (CAS 13139-86-1) B->D C Cyanide Source (e.g., TMSCN) E 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 3648-78-0) C->E D->E Lewis Acid G (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS 440087-51-4) E->G F Reducing Agent (e.g., LiAlH4 or Raney Ni/H2) F->G

Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of Tetrahydro-4H-pyran-4-one (Starting Material)

While commercially available, tetrahydro-4H-pyran-4-one can be synthesized on a larger scale if necessary. One established method involves the reaction of 3-chloropropionyl chloride with ethylene gas in the presence of a Lewis acid like aluminum trichloride to form 1,5-dichloropentan-3-one, which is then cyclized under acidic conditions.[3]

Experimental Protocol:

  • To a cooled reactor containing a suitable solvent (e.g., dichloromethane), add 3-chloropropionyl chloride and aluminum trichloride.

  • Introduce ethylene gas while maintaining a low temperature (e.g., below 10 °C).

  • After the reaction is complete, quench the mixture with an acidic aqueous solution and separate the organic layer containing 1,5-dichloropentan-3-one.

  • The crude intermediate is then heated in the presence of aqueous phosphoric acid and sodium dihydrogen phosphate to induce cyclization.

  • The resulting tetrahydro-4H-pyran-4-one can be purified by vacuum distillation.[3]

Step 2: Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (Intermediate)

This key intermediate is synthesized via a two-step, one-pot procedure from tetrahydro-4H-pyran-4-one.

Causality of Experimental Choices:

  • Grignard Reaction: The nucleophilic carbon of 4-methoxyphenylmagnesium bromide will readily attack the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one.[4] An ether-based solvent like tetrahydrofuran (THF) is essential for the stability and reactivity of the Grignard reagent.

  • Cyanation: The resulting tertiary alcohol is then converted to the nitrile. Direct displacement of the hydroxyl group is difficult. Therefore, a common strategy is to use a cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid. The Lewis acid activates the hydroxyl group, facilitating its departure and the subsequent nucleophilic attack by the cyanide ion.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxyphenylmagnesium bromide (0.5 M in THF) via a dropping funnel.[4]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Re-cool the mixture to 0 °C and cautiously add trimethylsilyl cyanide followed by a Lewis acid (e.g., BF₃·OEt₂ or TiCl₄).

  • Stir the reaction at room temperature until the tertiary alcohol intermediate is fully converted to the nitrile.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile can be purified by column chromatography on silica gel.

Step 3: Reduction of the Nitrile to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (Final Product)

The final step involves the reduction of the nitrile group to a primary amine. Two common and effective methods are catalytic hydrogenation and reduction with a metal hydride.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Causality of Experimental Choices:

  • LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. The mechanism involves the nucleophilic addition of hydride ions to the carbon of the nitrile group.[5] Anhydrous ether solvents are required as LiAlH₄ reacts violently with protic solvents like water and alcohols.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).

  • Cool the reaction to 0 °C and quench sequentially by the very slow and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine.

  • Purification can be achieved by column chromatography or distillation under high vacuum.

Method B: Catalytic Hydrogenation with Raney Nickel

Causality of Experimental Choices:

  • Raney Nickel is a widely used catalyst for the hydrogenation of nitriles.[6][7] The reaction is typically carried out in an alcoholic solvent, often with the addition of ammonia to suppress the formation of secondary amine byproducts.[8]

Experimental Protocol:

  • To a solution of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile in methanol or ethanol, add a catalytic amount of Raney Nickel (as a slurry in the solvent).

  • Transfer the suspension to a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing the uptake of hydrogen.

  • Once the reaction is complete, carefully filter the catalyst through a pad of celite. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times.[9]

  • Concentrate the filtrate under reduced pressure to obtain the desired product.

  • Further purification can be performed if necessary.

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical properties of the target compound.

PropertyValueSource
CAS Number 440087-51-4-
Molecular Formula C₁₃H₁₉NO₂-
Molecular Weight 221.30 g/mol -
Appearance Pale yellow solid or liquid[10]
Boiling Point (Predicted) 344.6 ± 27.0 °C at 760 Torr[10]
Density (Predicted) 1.059 ± 0.06 g/cm³[10]
Storage Sealed in a dry, dark place at room temperature[10]
Spectroscopic Analysis

¹H NMR Spectroscopy:

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the methoxy group will be upfield compared to the protons ortho to the tetrahydropyran ring.

  • Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to 3H.

  • Tetrahydropyran Protons: A series of multiplets in the δ 3.5-4.0 ppm and δ 1.5-2.0 ppm regions, corresponding to the axial and equatorial protons of the THP ring.

  • Aminomethyl Protons: A singlet or AB quartet around δ 2.5-3.0 ppm, integrating to 2H.[11]

  • Amine Protons: A broad singlet (variable chemical shift) for the -NH₂ protons, which would disappear upon D₂O exchange.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Signals in the δ 110-160 ppm range. The carbon bearing the methoxy group will be significantly downfield (around 158 ppm), and the ipso-carbon attached to the THP ring will also be distinct.

  • Methoxy Carbon: A signal around δ 55 ppm.[12]

  • Tetrahydropyran Carbons: Signals for the -CH₂-O- carbons will be in the δ 60-70 ppm range, while the other ring carbons will be further upfield. The quaternary carbon at the 4-position will be a key signal.

  • Aminomethyl Carbon: A signal in the δ 40-50 ppm range.

FTIR Spectroscopy:

  • N-H Stretch: A pair of medium intensity bands in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.[13][14]

  • C-H Stretch: Aliphatic and aromatic C-H stretching vibrations just below and above 3000 cm⁻¹, respectively.

  • N-H Bend: A bending vibration around 1600 cm⁻¹.[14]

  • C-O Stretch: A strong C-O-C stretching band for the ether linkage in the THP ring, typically around 1100 cm⁻¹.[15]

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 221.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the aminomethyl group, cleavage of the tetrahydropyran ring, and fragmentation of the methoxyphenyl moiety. High-resolution mass spectrometry would be essential for confirming the elemental composition of the parent ion and its fragments.[16]

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine are not extensively documented, its structural motifs are prevalent in a range of biologically active molecules. The tetrahydropyran-4-one precursor is a valuable building block for compounds targeting various diseases, including neurological disorders and cancer.[1]

The title compound serves as a versatile scaffold for library synthesis. The primary amine can be readily derivatized to generate a wide array of amides, sulfonamides, ureas, and other functional groups. This allows for the systematic exploration of the chemical space around the 4-aminomethyl-4-aryl-tetrahydropyran core.

Potential Therapeutic Areas:

  • CNS Disorders: The tetrahydropyran scaffold is found in antagonists of the histamine H3 receptor, which are being investigated for the treatment of cognitive disorders.[1]

  • Oncology: Spiro-derivatives of tetrahydropyran have demonstrated cytotoxic effects against various cancer cell lines.[1]

  • Metabolic Diseases: The related compound (4-(4-cyano-2-methoxyphenyl)-...-carboxamide) acts as a non-steroidal antagonist of the mineralocorticoid receptor and is being investigated for cardiovascular and renal diseases.[17]

G A (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine B Acylation / Sulfonylation A->B C Reductive Amination A->C D Arylation A->D E Amide / Sulfonamide Library B->E F Secondary / Tertiary Amine Library C->F G N-Aryl Amine Library D->G H Drug Discovery Programs E->H F->H G->H

Caption: Derivatization pathways for library synthesis.

Safety and Handling

Based on available safety data for structurally related compounds, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine should be handled with care in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.

  • Hazards: As a primary amine, it is likely to be corrosive and may cause skin and eye irritation or burns. It may also be harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is a valuable and versatile chemical building block with significant potential in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is achievable through established chemical transformations. The incorporation of the favorable tetrahydropyran scaffold, combined with the reactive primary amine handle, makes this compound an attractive starting point for the development of novel therapeutic agents across a range of disease areas. This guide provides a solid foundation for researchers looking to synthesize, characterize, and utilize this promising intermediate in their scientific endeavors.

References

  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google P
  • 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent - PubMed. (URL: [Link])

  • 1 H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C. (URL: [Link])

  • Hydrogenation of Basic Nitriles with Raney Nickel | Journal of the American Chemical Society. (URL: [Link])

  • (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters - ResearchGate. (URL: [Link])

  • Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

  • Infrared Spectroscopy - CDN. (URL: )
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. (URL: [Link])

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - Frontiers. (URL: [Link])

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC - PubMed Central. (URL: [Link])

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • 440087-51-4 | (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. (URL: [Link])

  • CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google P
  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (URL: [Link])

  • US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google P
  • hydrogen - Organic Syntheses Procedure. (URL: [Link])

  • Identification of small molecules using accurate mass MS/MS search - PMC. (URL: [Link])

  • Synthesis of substituted tetrahydropyran-4-one and its oxime - ResearchGate. (URL: [Link])

  • C-H Arylation of Thiopyran Derivatives with Aryl Halides - The Royal Society of Chemistry. (URL: [Link])

  • Reduction of nitriles to amines using LiAlH4 - YouTube. (URL: [Link])

  • WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][3][6]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents. (URL: )

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC - NIH. (URL: [Link])

  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. (URL: [Link])

  • High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC. (URL: [Link])

  • 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications - PubMed. (URL: [Link])

  • Ch20: Reduction of Nitriles using LiAlH4 to amines - University of Calgary. (URL: [Link])

  • FTIR ATR spectra from sample set of MEA standard solutions. Spectral... - ResearchGate. (URL: [Link])

  • Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient - Justia Patents. (URL: [Link])

  • (PDF) One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles in Aqueous Media - ResearchGate. (URL: [Link])

  • WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)
  • IR: amines. (URL: [Link])

  • The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives - ResearchGate. (URL: [Link])

  • reduction of nitriles - Chemguide. (URL: [Link])

  • WO2022136206A1 - A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)
  • Video: Nitriles to Amines: LiAlH4 Reduction - JoVE. (URL: [Link])

  • 4 - Supporting Information. (URL: [Link])

  • Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (URL: [Link])

Sources

An In-Depth Technical Guide to the Structure Elucidation of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Structure Elucidation in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. A compound's chemical architecture dictates its biological activity, target specificity, and pharmacokinetic properties.[1] For novel chemical entities like (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, a comprehensive understanding of its structure is paramount before it can advance through the rigorous pipeline of preclinical and clinical evaluation. This guide will provide an in-depth, technical walkthrough of the methodologies employed to elucidate the structure of this promising heterocyclic compound, offering insights into the "why" behind the "how" of each analytical technique.

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is a substituted tetrahydropyran derivative. The tetrahydropyran motif is a prevalent scaffold in numerous natural products and pharmacologically active molecules, valued for its favorable metabolic stability and ability to engage in hydrogen bonding.[2][3] The presence of a primary amine and a methoxyphenyl group suggests potential for a diverse range of biological interactions, making a precise structural confirmation essential.

This guide will navigate the multifaceted process of structure elucidation, from synthesis and purification to the synergistic application of modern spectroscopic techniques. We will explore how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are integrated to build a complete and validated structural model of the title compound.

Synthesis and Purification: Laying the Foundation for Accurate Analysis

The journey to structure elucidation begins with the synthesis of the target molecule. A plausible synthetic route to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is crucial not only for obtaining the compound but also for anticipating potential impurities and byproducts that could complicate spectroscopic analysis. While multiple strategies for constructing substituted tetrahydropyrans exist, a common approach involves the intramolecular hydroalkoxylation of an appropriate alkenol.[4]

A potential synthetic pathway could start from a precursor like tetrahydro-4H-pyran-4-one, which can be synthesized via various industrial methods.[5] The subsequent steps would involve the introduction of the 4-methoxyphenyl group and the aminomethyl functionality.

Illustrative Synthetic Workflow:

A Tetrahydro-4H-pyran-4-one B Grignard Reaction with 4-methoxyphenylmagnesium bromide A->B Step 1 C 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-ol B->C D Cyanation (e.g., with NaCN) C->D Step 2 E 4-(4-Methoxyphenyl)-4-cyanotetrahydro-2H-pyran D->E F Reduction of Nitrile (e.g., with LiAlH4 or catalytic hydrogenation) E->F Step 3 G (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine F->G

Caption: A plausible synthetic route to the target compound.

Experimental Protocol: Purification by Column Chromatography

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is a standard and effective method for this purpose.

  • Slurry Preparation: The crude reaction mixture is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel in a suitable non-polar solvent (e.g., a hexane/ethyl acetate mixture).

  • Loading: The adsorbed sample is carefully loaded onto the top of the packed column.

  • Elution: A gradient of increasingly polar solvent (e.g., increasing the percentage of ethyl acetate in hexane, followed by the addition of a small amount of methanol) is passed through the column.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine.

Spectroscopic Analysis: The Triad of Structure Elucidation

With a purified sample in hand, the core of the structure elucidation process begins. This involves a synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data allows for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (C13H19NO2), we will examine both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.25Doublet2HAr-H (ortho to OMe)Protons on the aromatic ring adjacent to the electron-donating methoxy group.
~ 6.90Doublet2HAr-H (meta to OMe)Aromatic protons further from the methoxy group.
~ 3.80Singlet3H-OCH₃Protons of the methoxy group.
~ 3.60 - 3.80Multiplet4H-CH₂-O- (pyran ring)Protons on the carbons adjacent to the ring oxygen.
~ 2.80Singlet2H-CH₂-NH₂Protons of the aminomethyl group.
~ 1.60 - 1.80Multiplet4H-CH₂- (pyran ring)Protons on the carbons of the pyran ring not adjacent to the oxygen.
~ 1.50Broad Singlet2H-NH₂Protons of the primary amine; often broad and may exchange with D₂O.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 158.5Ar-C (para to substituent)Aromatic carbon attached to the methoxy group.
~ 138.0Ar-C (ipso)Quaternary aromatic carbon attached to the pyran ring.
~ 128.0Ar-CH (ortho to OMe)Aromatic carbons ortho to the methoxy group.
~ 114.0Ar-CH (meta to OMe)Aromatic carbons meta to the methoxy group.
~ 64.0-CH₂-O- (pyran ring)Carbons of the pyran ring adjacent to the oxygen.
~ 55.0-OCH₃Carbon of the methoxy group.
~ 50.0-CH₂-NH₂Carbon of the aminomethyl group.
~ 45.0Quaternary C (pyran ring)The quaternary carbon of the pyran ring to which the other groups are attached.
~ 35.0-CH₂- (pyran ring)Carbons of the pyran ring not adjacent to the oxygen.

2D NMR Techniques for Connectivity Confirmation:

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A 1D NMR (¹H, ¹³C) B 2D NMR (COSY, HSQC) A->B Data for C Connectivity Map of C-H Framework B->C Establishes

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (C13H19NO2), the expected molecular weight is 221.3 g/mol .[6] High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.

Expected Mass Spectrometry Data:

m/zIon
221.1416[M+H]⁺ (Calculated for C₁₃H₂₀NO₂⁺)
222.1449[M+H]⁺ (¹³C isotope peak)

Fragmentation Analysis:

Electron ionization (EI) or collision-induced dissociation (CID) would cause the molecule to fragment in a predictable manner, providing further structural clues. Key expected fragments include:

  • Loss of the aminomethyl group (-CH₂NH₂)

  • Cleavage of the tetrahydropyran ring

  • Formation of a stable benzylic cation

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretch (two bands)Primary Amine (-NH₂)[7]
2950-2850C-H stretchAliphatic (C-H)
1610, 1510C=C stretchAromatic Ring
1250-1020C-N stretchAliphatic Amine[7]
1150-1085C-O stretchEther (tetrahydropyran)

The presence of two distinct N-H stretching bands is a characteristic feature of a primary amine. The strong C-O stretching band confirms the presence of the ether linkage within the tetrahydropyran ring.

Integrated Structure Elucidation: A Holistic Approach

The true power of these analytical techniques lies in their combined application. The process of structure elucidation is not linear but rather an iterative process of data acquisition, interpretation, and hypothesis testing.

A Purified Compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C Mass Spectrometry (HRMS, Fragmentation) A->C D IR Spectroscopy A->D E Proposed Structure B->E C->E D->E F Validated Structure E->F Data Correlation & Confirmation

Caption: Integrated workflow for structure elucidation.

By integrating the data from NMR (providing the carbon-hydrogen framework), MS (confirming the molecular formula and providing fragmentation information), and IR (identifying key functional groups), a definitive and validated structure for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine can be confidently proposed. This comprehensive structural understanding is the bedrock upon which all further drug development activities are built.

Conclusion

The structure elucidation of a novel chemical entity like (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is a systematic and intellectually rigorous process that is fundamental to modern drug discovery. It requires a deep understanding of the principles behind various analytical techniques and the ability to synthesize disparate data into a coherent structural model. This guide has outlined the key steps and rationale involved in this process, providing a framework for researchers and scientists to approach the characterization of new molecules with confidence and precision. The confirmed structure serves as the essential starting point for understanding the molecule's biological activity and for its potential journey from a laboratory curiosity to a life-saving therapeutic.

References

  • ChemUniverse. (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. [Link]

  • Slideshare. Structure elucidation whitepaper.docx. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • MDPI. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]

  • chem.ucla.edu. IR: amines. [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydropyrans. [Link]

Sources

An In-Depth Technical Guide to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. Due to the limited availability of published data specific to this molecule, this guide synthesizes information from analogous structures and relevant chemical principles to offer a robust framework for its synthesis, characterization, and potential pharmacological evaluation. The document is structured to provide both theoretical grounding and practical insights for researchers investigating novel therapeutic agents.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds. Its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions, make it an attractive moiety in drug design. The specific compound of interest, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, combines this heterocyclic core with a methoxyphenyl group and a primary amine, suggesting potential interactions with a variety of biological targets.

The methoxyphenyl group is a common feature in many pharmacologically active molecules, often contributing to receptor binding and influencing metabolic pathways. The primary amine function provides a site for salt formation, improving aqueous solubility, and can act as a key pharmacophoric element, engaging in ionic and hydrogen bonding interactions with biological macromolecules.

This guide will explore the synthesis, characterization, and potential biological significance of this specific molecule, drawing upon established chemical literature for related compounds.

Chemical Synthesis and Characterization

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the aminomethyl group, leading back to a nitrile or a related precursor at the 4-position of the tetrahydropyran ring.

G Target (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine Nitrile 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile Target->Nitrile Reduction Grignard 4-Methoxyphenylmagnesium bromide Nitrile->Grignard Grignard Addition to Nitrile Precursor THP_nitrile Tetrahydro-2H-pyran-4-carbonitrile Nitrile->THP_nitrile Aromatic Substitution Ketone Tetrahydro-4H-pyran-4-one Grignard->Ketone Precursor formation THP_nitrile->Ketone Cyanation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, pathway for the synthesis of the title compound.

Step 1: Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-ol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Add a small crystal of iodine to the magnesium and then slowly add a solution of 4-bromoanisole (1.1 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel to initiate the Grignard reaction.

  • Addition of Ketone: Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C and add a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF dropwise.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Conversion to 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

  • Reaction Setup: To a solution of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol (1.0 eq) in a suitable solvent such as dichloromethane, add a cyanide source like trimethylsilyl cyanide (TMSCN) (1.5 eq) and a Lewis acid catalyst (e.g., indium(III) chloride, 0.1 eq).

  • Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting nitrile by column chromatography.

Step 3: Reduction of the Nitrile to the Amine

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in a suitable solvent like methanol or ethanol, saturated with ammonia.

  • Hydrogenation: Add a catalytic amount of Raney nickel or a palladium-based catalyst. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or GC-MS), filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure to yield the crude amine. Further purification can be achieved by acid-base extraction or chromatography.

Characterization Techniques

The identity and purity of the synthesized (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine should be confirmed using a combination of spectroscopic methods.

Technique Expected Observations
¹H NMR - Aromatic protons of the methoxyphenyl group (doublets around 6.8-7.2 ppm).- Singlet for the methoxy group protons (~3.8 ppm).- Protons of the tetrahydropyran ring (multiplets in the range of 1.5-4.0 ppm).- Singlet or broad singlet for the aminomethyl protons (~2.5-3.0 ppm).- Broad singlet for the amine protons.
¹³C NMR - Aromatic carbons (110-160 ppm).- Methoxy carbon (~55 ppm).- Carbons of the tetrahydropyran ring (25-70 ppm).- Aminomethyl carbon (~40-50 ppm).
Mass Spectrometry (MS) - Molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₉NO₂ = 221.30 g/mol ).- Characteristic fragmentation patterns.
Infrared (IR) Spectroscopy - N-H stretching vibrations of the primary amine (two bands in the region of 3300-3500 cm⁻¹).- C-H stretching of aromatic and aliphatic groups.- C-O stretching of the ether and methoxy groups.

Potential Pharmacological Significance and Mechanism of Action

While there is no specific pharmacological data available for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, the structural motifs present in the molecule allow for informed speculation on its potential biological activities.

Potential Targets and Therapeutic Areas
  • Central Nervous System (CNS) Disorders: The lipophilic nature of the molecule, combined with the presence of a primary amine, suggests potential for crossing the blood-brain barrier. Many CNS-active drugs, including antidepressants and antipsychotics, feature similar structural elements that interact with neurotransmitter receptors or transporters.

  • Oncology: The tetrahydropyran scaffold is found in several anticancer agents. The methoxyphenyl group is also a recurring motif in compounds targeting various cancer-related pathways.

  • Inflammatory Diseases: Compounds with similar structures have been investigated for their anti-inflammatory properties, potentially through the modulation of cytokine signaling or enzyme activity.

Postulated Mechanism of Action

The primary amine and the aromatic ring are likely to be the key pharmacophoric features. A potential mechanism of action could involve:

  • Receptor Antagonism/Agonism: The molecule could bind to G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.

  • Enzyme Inhibition: The amine or other functional groups could interact with the active site of enzymes, leading to their inhibition.

G cluster_0 Potential Biological Interactions Compound (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine Target Biological Target (e.g., Receptor, Enzyme) Compound->Target Binding/Interaction Effect Pharmacological Effect (e.g., CNS modulation, Anti-inflammatory) Target->Effect Signal Transduction

Caption: Postulated interaction of the compound with biological targets.

In Vitro and In Vivo Evaluation Strategies

To elucidate the pharmacological profile of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, a systematic evaluation using a battery of in vitro and in vivo assays is recommended.

In Vitro Assays
  • Receptor Binding Assays: To identify potential molecular targets, the compound should be screened against a panel of receptors, particularly those implicated in CNS disorders.

  • Enzyme Inhibition Assays: A broad panel of enzyme assays can help identify any inhibitory activity against kinases, proteases, or other relevant enzyme classes.

  • Cell-Based Assays:

    • Cytotoxicity Assays: To assess the general toxicity of the compound against various cell lines (e.g., MTT assay).

    • Functional Assays: To measure the effect of the compound on cellular processes such as calcium signaling, cAMP production, or gene expression.

In Vivo Models

Based on the in vitro findings, appropriate animal models can be selected to evaluate the in vivo efficacy and pharmacokinetic properties of the compound. For example, if CNS activity is observed in vitro, models of depression, anxiety, or psychosis could be employed.

Conclusion and Future Directions

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is a novel chemical entity with the potential for interesting pharmacological activities, given the privileged scaffolds it contains. This technical guide has provided a plausible synthetic route, a strategy for its characterization, and a framework for its biological evaluation.

Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive screening campaign to identify its biological targets and therapeutic potential. The insights gained from such studies will be invaluable for the drug development community and may lead to the discovery of new therapeutic agents.

References

Due to the lack of specific literature for the title compound, this section would typically be populated with references to analogous synthetic methods, studies on related tetrahydropyran derivatives, and general medicinal chemistry principles. For the purpose of this guide, representative (though not directly applicable) citations would be included here.

An In-depth Technical Guide to the Synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is a valuable building block in drug discovery, offering a unique three-dimensional scaffold that can enhance the pharmacological properties of drug candidates. This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, starting from commercially available materials. The synthesis involves a three-step sequence: a Grignard reaction to form a key tertiary alcohol intermediate, followed by cyanation and subsequent reduction to the target primary amine. This guide will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and discuss the significance of the tetrahydropyran motif in medicinal chemistry.

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic profiles, such as solubility and metabolic stability.[1] The non-planar nature of the THP ring introduces three-dimensionality to otherwise flat molecules, which can lead to enhanced binding affinity and selectivity for their biological targets.[2] Specifically, 4-substituted tetrahydropyrans are of significant interest, and the introduction of an aminomethyl group at the C4 position provides a crucial anchor point for further molecular elaboration in the design of novel therapeutics.[3][4] The presence of the 4-methoxyphenyl group can also contribute to favorable interactions with various biological targets. This guide focuses on a practical and scalable synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, a key intermediate for the construction of diverse chemical libraries for drug discovery programs.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (1), suggests a straightforward synthetic pathway. The primary amine can be obtained through the reduction of the corresponding nitrile, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (2). This nitrile intermediate can be synthesized from the tertiary alcohol, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol (3), via a nucleophilic substitution reaction. The tertiary alcohol is readily accessible through the Grignard addition of a 4-methoxyphenyl magnesium halide to the commercially available tetrahydropyran-4-one (4).

G Target Molecule (1) Target Molecule (1) Nitrile Intermediate (2) Nitrile Intermediate (2) Target Molecule (1)->Nitrile Intermediate (2) Nitrile Reduction Tertiary Alcohol (3) Tertiary Alcohol (3) Nitrile Intermediate (2)->Tertiary Alcohol (3) Cyanation Starting Material (4) Starting Material (4) Tertiary Alcohol (3)->Starting Material (4) Grignard Reaction Grignard Reagent Grignard Reagent Tertiary Alcohol (3)->Grignard Reagent Grignard Reaction

Caption: Retrosynthetic analysis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine.

Synthetic Pathway and Experimental Protocols

The forward synthesis follows the logic of the retrosynthetic analysis, comprising three key steps.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Cyanation cluster_2 Step 3: Nitrile Reduction Tetrahydropyran-4-one 4-Methoxyphenylmagnesium bromide 4-MeO-PhMgBr Tertiary Alcohol (3) Tertiary Alcohol (3)_2 Nitrile Intermediate (2)_2 Nitrile Intermediate (2) Nitrile Intermediate (2)

Sources

The Tetrahydropyran Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of Novel Tetrahydropyran-Containing Compounds

Authored by: A Senior Application Scientist

The tetrahydropyran (THP) ring, a six-membered oxygen-containing heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides an in-depth exploration of the discovery and synthesis of novel tetrahydropyran-containing compounds, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the strategic advantages of the THP moiety, dissect key synthetic methodologies with detailed protocols, and illuminate its application in the quest for new therapeutic agents.

The Strategic Importance of the Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran ring is more than a mere structural component; it is a carefully selected building block that imparts advantageous physicochemical properties to a molecule. As a bioisostere of cyclohexane, the THP ring can offer an additional point of contact with biological targets through its oxygen atom, which can act as a hydrogen bond acceptor.[2] Compared to its carbocyclic counterpart, the THP substituent often possesses lower lipophilicity, a characteristic that can be leveraged to enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The conformational rigidity of the THP ring, a consequence of its cyclic ether nature, results in a lower entropic penalty upon binding to a target, potentially leading to increased potency.[2]

The strategic incorporation of the THP scaffold is evident in a variety of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[3][4] For instance, the potent anticancer agent eribulin and the antiviral drug darunavir both feature the tetrahydropyran motif as a critical element of their molecular architecture.[4][5]

Key Synthetic Strategies for the Construction of Tetrahydropyran Rings

The synthesis of substituted tetrahydropyrans, often with multiple stereocenters, presents a significant challenge to synthetic chemists. Over the years, a diverse arsenal of synthetic methods has been developed to address this challenge, ranging from classic cyclization reactions to modern catalytic asymmetric transformations.

Asymmetric Organocatalysis: A Powerful Tool for Enantioselective Synthesis

The rise of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, and the construction of tetrahydropyrans is no exception.[6] Organocatalysts, which are small, chiral organic molecules, can effectively promote cascade reactions to build complex THP structures with high levels of stereocontrol.[6]

A notable example is the one-pot organocatalytic Michael/Henry/ketalization sequence.[7][8] This multicomponent cascade reaction utilizes readily available starting materials to afford highly functionalized tetrahydropyrans with up to five contiguous stereocenters.[7][8] Bifunctional organocatalysts, such as quinine-based squaramides, are often employed to achieve excellent enantiomeric excesses (ee) and diastereomeric ratios (dr).[7]

Experimental Protocol: Organocatalytic Michael/Henry/Ketalization Cascade

Objective: To synthesize a highly functionalized tetrahydropyran via a one-pot cascade reaction.

Materials:

  • β-keto ester (e.g., ethyl 2-methyl-3-oxobutanoate)

  • β-nitrostyrene

  • Alkynyl aldehyde (e.g., 3-phenylpropiolaldehyde)

  • Quinine-based squaramide organocatalyst

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the β-keto ester (1.0 equiv) and β-nitrostyrene (1.2 equiv) in a mixture of toluene and DCM at room temperature, add the quinine-based squaramide organocatalyst (0.1 equiv).

  • Stir the reaction mixture for the time required to form the Michael adduct (monitor by TLC).

  • Add the alkynyl aldehyde (1.5 equiv) to the reaction mixture.

  • Continue stirring until the cascade reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydropyran.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Intramolecular Cyclization Strategies

Intramolecular cyclizations are a cornerstone of heterocyclic synthesis, offering an efficient means to construct the tetrahydropyran ring from a linear precursor.

The intramolecular ring opening of epoxy-alcohols is a particularly powerful strategy, frequently observed in the biosynthesis of polyether natural products.[1] This method can be catalyzed by both acids and transition metals, with the choice of catalyst often influencing the regioselectivity and stereoselectivity of the cyclization.[1] For instance, rhodium-catalyzed cyclizations can proceed under mild conditions, preserving acid-labile functional groups that might not be tolerated under acidic conditions.[1]

Diagram: Intramolecular Epoxide Ring Opening (IERO)

IERO cluster_start Epoxy-alcohol Precursor cluster_cyclization Cyclization cluster_product Tetrahydropyran Product start 4,5-Epoxy-alcohol catalyst Acid or Transition Metal Catalyst start->catalyst cyclization Intramolecular Nucleophilic Attack catalyst->cyclization product Tetrahydropyran cyclization->product endo-selective ring opening

Caption: General workflow for IERO cyclization.

The Prins cyclization, the reaction of an aldehyde with a homoallylic alcohol, is a highly convergent and stereoselective method for constructing tetrahydropyran rings.[9][10] This reaction is typically promoted by a Lewis acid and proceeds through an oxocarbenium ion intermediate.[11] The stereochemical outcome of the Prins cyclization is often controlled by a chair-like transition state, leading to the formation of specific diastereomers.[11]

Diagram: Prins Cyclization for Tetrahydropyran Synthesis

Prins_Cyclization cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aldehyde Aldehyde lewis_acid Lewis Acid (e.g., SnCl4, Sc(OTf)3) aldehyde->lewis_acid homoallylic_alcohol Homoallylic Alcohol homoallylic_alcohol->lewis_acid oxocarbenium Oxocarbenium Ion Intermediate lewis_acid->oxocarbenium cyclization Intramolecular Cyclization oxocarbenium->cyclization thp Substituted Tetrahydropyran cyclization->thp

Caption: Key steps in the Prins cyclization reaction.

Oxa-Michael Addition

The intramolecular oxa-Michael addition, or 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, is another valuable tool for the synthesis of tetrahydropyran derivatives.[11] The stereochemical outcome of this reaction can be influenced by the reaction conditions.[11] Kinetic control, often achieved with a base at low temperatures, typically yields the trans-substituted tetrahydropyran, while thermodynamic control, using an acid or base at higher temperatures, favors the more stable cis-isomer.[11][12]

Applications in Drug Discovery and Natural Product Synthesis

The diverse synthetic methodologies for constructing tetrahydropyran rings have enabled the total synthesis of numerous complex natural products and the development of novel drug candidates.

Total Synthesis of Natural Products

The tetrahydropyran motif is a recurring feature in a wide range of natural products, many of which exhibit potent biological activities.[1][13][14] The synthesis of these complex molecules provides a platform for validating new synthetic methods and often reveals new insights into their mode of action. For example, the total synthesis of neopeltolide, a marine macrolide with potent antiproliferative activity, has been accomplished by several research groups, each employing a different strategy for the construction of the embedded tetrahydropyran ring.[11] These syntheses have showcased the power of methods such as the Prins cyclization, hetero-Diels-Alder reactions, and intramolecular oxa-Michael additions.[11]

Scaffolds for Drug Discovery Libraries

The development of efficient and versatile methods for the synthesis of functionalized tetrahydropyran scaffolds is crucial for their use in drug discovery libraries.[15][16][17] By creating libraries of structurally diverse THP-containing compounds, medicinal chemists can explore a wider chemical space and increase the probability of identifying novel hits against a variety of biological targets.[15] For example, 4-aminotetrahydropyran scaffolds can be readily prepared and further elaborated using techniques like copper-catalyzed azide-alkyne cycloaddition to generate a diverse range of sp³-rich molecules for screening.[15][16][17]

Quantitative Data Summary

Synthetic MethodKey FeaturesTypical YieldsStereoselectivityReferences
Organocatalytic CascadeMulticomponent, one-pot, high stereocontrol27-80%93-99% ee, dr > 20:1[7],[8]
Asymmetric AllylationCatalyzed by (S)-3,3′-Cl2-BINOL, solvent-free49% overall>99:1 er[18]
Intramolecular Epoxide Ring OpeningMild conditions with Rhodium catalysisup to 84%High[1]
Palladium-Catalyzed Oxidative HeckStereoselective, exo-cyclic migrationGood to excellentExcellent[19]

Conclusion and Future Perspectives

The tetrahydropyran ring continues to be a central and highly valued scaffold in the fields of medicinal chemistry and natural product synthesis. The ongoing development of novel and efficient synthetic methodologies, particularly in the realm of asymmetric catalysis, is expanding the toolbox available to chemists for the construction of these important heterocyles. The ability to synthesize structurally and stereochemically diverse tetrahydropyran derivatives will undoubtedly continue to fuel the discovery of new therapeutic agents and deepen our understanding of the intricate relationship between molecular structure and biological function. Future efforts will likely focus on the development of even more convergent and atom-economical synthetic strategies, as well as the exploration of novel biological targets for THP-containing compounds.

References

  • Title: Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans Source: University of York - White Rose eTheses Online URL: [Link]

  • Title: Synthesis and biological investigations of 2-(tetrahydropyran-2'-yl) and 2-(tetrahydrofuran-2'-yl)benzimidazoles Source: PubMed URL: [Link]

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development of new methods in tetrahydropyran ring synthesis Source: Nanyang Technological University Institutional Repository URL: [Link]

  • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: Request PDF URL: [Link]

  • Title: Synthesis of 4-​aminotetrahydropyran scaffolds for drug discovery Source: Sygnature Discovery URL: [Link]

  • Title: Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Strategies for the construction of tetrahydropyran rings in the synthesis of natural products Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Bioactive tetrahydrofuran and tetrahydropyran derivatives Source: ResearchGate URL: [Link]

  • Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years Source: Beilstein Journals URL: [Link]

  • Title: Synthesis of Tetrahydropyran Natural Products Source: College of the Holy Cross - CrossWorks URL: [Link]

  • Title: Natural products containing tetrahydropyran (THP) as a core unit. Source: ResearchGate URL: [Link]

  • Title: Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Selected biologically active tetrahydropyridine derivatives. Source: ResearchGate URL: [Link]

  • Title: Studies toward tetrahydrofuran-containing natural products: total synthesis of amphidinolide c and oxylipids Source: University of Missouri-St. Louis Institutional Repository URL: [Link]

  • Title: DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF DIHYDROPYRANS AND TETRAHYDROPYRANS Source: White Rose eTheses Online URL: [Link]

  • Title: Tetrahydropyran synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: PubMed URL: [Link]

  • Title: Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products Source: Request PDF URL: [Link]

  • Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: PubMed Central URL: [Link]

Sources

A Technical Guide to the Preliminary Pharmacological and Developability Screening of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a strategic, multi-tiered approach for the preliminary screening of the novel chemical entity (NCE), (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (hereafter referred to as "Compound X"). The framework is designed for researchers, scientists, and drug development professionals to efficiently assess the compound's potential biological activity and early-stage developability. By integrating biophysical characterization, parallel biological screening, and in vitro ADME-Tox profiling, this methodology aims to rapidly identify promising candidates and eliminate those with undesirable properties, thereby conserving resources and accelerating the drug discovery pipeline. The protocols and decision-making logic described herein are grounded in established industry best practices and emphasize the causality behind experimental choices to ensure a robust and self-validating preliminary assessment.

Introduction and Compound Rationale

The discovery of novel therapeutics often begins with the exploration of unique chemical matter. Compound X, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, represents such an entity, possessing a distinct combination of structural motifs that suggest potential pharmacological relevance.

  • The Primary Amine: This functional group is a common pharmacophore that is protonated at physiological pH. This allows for potent ionic interactions with biological targets, particularly with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets. Its presence strongly suggests potential activity at targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters. However, primary amines can also be liabilities, being susceptible to metabolism by enzymes like monoamine oxidase (MAO).[1]

  • The Methoxyphenyl Group: This moiety provides a combination of hydrophobicity and a hydrogen bond acceptor (the methoxy oxygen). It is a frequent feature in CNS-active agents and can influence receptor affinity and metabolic pathways, primarily through cytochrome P450 (CYP)-mediated O-demethylation.[2][3]

  • The Tetrahydropyran Core: This saturated heterocyclic ring acts as a rigid, three-dimensional scaffold. Compared to more flexible aliphatic linkers, it can confer a more defined conformational presentation of the key pharmacophoric elements, potentially leading to higher target specificity and improved physicochemical properties.[4]

Given this structural makeup, a systematic screening approach is warranted to uncover its biological function and assess its viability as a potential drug lead. This guide provides the strategic framework for this initial investigation.

Foundational Stage: Physicochemical Characterization

Before any biological screening, it is imperative to confirm the identity, purity, and fundamental physicochemical properties of Compound X. This stage ensures that subsequent biological data is reliable and interpretable.

2.1 Identity and Purity Verification The supplied batch of Compound X must be rigorously analyzed to confirm its structural integrity and purity, as impurities can lead to false positives or artifactual data.

  • Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

  • Causality: LC-MS confirms the molecular weight and provides a purity assessment based on UV peak area. NMR provides the definitive structural confirmation by mapping the chemical environment of each atom. A purity level of >95% is considered standard for initiating screening campaigns.[5]

2.2 Aqueous Solubility and Lipophilicity These parameters are critical determinants of a compound's behavior in biological assays and its potential for absorption and distribution in vivo.

  • Aqueous Solubility: Measured via kinetic or thermodynamic methods (e.g., nephelometry) in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Poor solubility can lead to inaccurate assay results and underestimated potency.

  • Lipophilicity (LogD₇.₄): The distribution coefficient at pH 7.4 is a better predictor of membrane permeability than LogP for ionizable compounds like Compound X. It is typically measured using automated shake-flask methods or calculated via in silico models. A LogD₇.₄ between 1 and 3 is often considered optimal for oral drug candidates.

ParameterRecommended MethodTarget RangeRationale
Purity LC-MS, ¹H NMR> 95%Ensures data integrity and avoids artifacts from impurities.
Aqueous Solubility Nephelometry in PBS (pH 7.4)> 50 µMSufficient for most in vitro assays; avoids precipitation.
Lipophilicity Shake-flask or calculationLogD₇.₄ = 1 - 3Balances permeability with aqueous solubility.

Tier 1 Screening: Uncovering Biological Activity

With a well-characterized compound, the next step is to identify its biological target(s). For an NCE with an unknown mechanism of action, a broad screening approach is the most efficient strategy. Given the structural features of Compound X, a primary focus on GPCRs is logical and has a high probability of yielding actionable hits.

3.1 Rationale for Target Class Selection GPCRs are the largest family of cell surface receptors and are the targets for approximately 30-50% of all approved drugs.[6] The primary amine in Compound X makes it a classic candidate for a GPCR ligand, capable of interacting with conserved binding pocket residues.

3.2 Proposed Screening Cascade: A Dual-Pronged Approach A parallel screening strategy is recommended to maximize information gain. This involves running binding assays to identify receptors the compound physically interacts with, and functional assays to determine the nature of that interaction (e.g., agonist, antagonist).

  • Broad Panel Radioligand Binding Screen: Screen Compound X at a single high concentration (e.g., 10 µM) against a large panel of diverse GPCRs (~100 targets spanning different families). This is a cost-effective first pass to identify any receptor interaction.[6]

  • Functional Follow-up on Hits: Any receptor where significant binding (>50% displacement) is observed should be subjected to a functional assay. The choice of assay depends on the receptor's primary signaling pathway (Gαs, Gαi, Gαq).[7][8]

    • Gαs/Gαi-coupled receptors: Measure changes in cyclic AMP (cAMP) levels.

    • Gαq-coupled receptors: Measure changes in intracellular calcium (Ca²⁺) flux or inositol phosphate (IP1) accumulation.[8]

    • β-Arrestin Recruitment: Assays like the Tango GPCR assay can be used as a universal readout for many GPCRs and can help identify biased ligands.[9]

This approach not only identifies hits but also immediately classifies them, which is crucial for guiding subsequent studies.

G cluster_0 Tier 1: Biological Activity Screening CompoundX Compound X (Purity & Solubility Confirmed) Screen Broad GPCR Radioligand Binding Screen (10 µM, ~100 targets) CompoundX->Screen Decision >50% Ligand Displacement? Screen->Decision NoHit No Significant Binding (Deprioritize or Screen Elsewhere) Decision->NoHit No Hit Binding Hit Identified Decision->Hit Yes Functional Functional Assay Profiling (cAMP, Calcium, β-Arrestin) Hit->Functional Agonist Agonist/Partial Agonist Functional->Agonist Antagonist Antagonist/Inverse Agonist Functional->Antagonist Inactive Binding Artifact (Functional Inactivity) Functional->Inactive

Caption: Tier 1 GPCR screening workflow for Compound X.

Tier 2 Screening: Early Developability Assessment (ADME-Tox)

Run in parallel with Tier 1 screening, this stage assesses the compound's drug-like properties. A potent compound is of little value if it possesses fatal flaws in its Absorption, Distribution, Metabolism, Excretion (ADME), or Toxicity profile.[10][11] High-throughput in vitro ADME screening is an essential part of modern drug discovery.[12]

4.1 Rationale for Early Assessment Identifying liabilities such as metabolic instability, poor permeability, or cytotoxicity at the outset allows for early termination of unpromising compounds or informs medicinal chemistry efforts to mitigate these issues.

4.2 Key In Vitro ADME-Tox Assays The following assays provide a snapshot of the compound's potential in vivo behavior.

AssayMethodologyKey Parameter(s)Rationale & Interpretation
Metabolic Stability Human Liver Microsomes (HLM)Intrinsic Clearance (CLint), Half-life (t½)Predicts first-pass metabolism. A high clearance suggests the compound will be rapidly broken down by the liver, leading to poor oral bioavailability.[13]
Membrane Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Effective Permeability (Pe)A rapid, cell-free assessment of passive diffusion. Low permeability suggests poor absorption from the gut.[13]
CYP450 Inhibition Fluorogenic or LC-MS-based assaysIC₅₀ against key isoforms (e.g., 3A4, 2D6, 2C9)Assesses the potential for drug-drug interactions (DDI). Potent inhibition of a major CYP is a significant safety red flag.[10]
Cytotoxicity MTT or LDH release assay (e.g., in HepG2 cells)CC₅₀ (50% cytotoxic concentration)A general measure of cell health. A low CC₅₀ indicates inherent toxicity, which is often a project-killing liability.
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Percent BoundDetermines the fraction of compound available to interact with its target. High binding (>99%) can limit efficacy.

Integrated Analysis and Decision-Making

The power of this screening framework lies in the synthesis of biological activity data (Tier 1) and developability data (Tier 2). This integrated analysis enables an informed, data-driven decision on the future of Compound X.

G cluster_1 Integrated Decision-Making Logic Data Integrated Data: - Potency (EC₅₀/IC₅₀) - ADME-Tox Profile Decision1 Is Potency < 1 µM? Data->Decision1 Decision2 Favorable ADME-Tox Profile? (e.g., t½ > 30min, Pe > 5, CYP IC₅₀ > 10µM) Decision1->Decision2 Yes Deprioritize Deprioritize Compound Decision1->Deprioritize No Advance Advance to Lead Optimization Decision2->Advance Yes Mitigate Mitigate Liabilities (e.g., Structure-Activity Relationship Studies) Decision2->Mitigate No Mitigate->Deprioritize (If liabilities are intractable)

Caption: Decision-making flowchart based on integrated screening data.

Decision Scenarios:

  • Ideal Candidate (Go): Compound X demonstrates potent and selective activity at a specific target and has a clean ADME-Tox profile (e.g., good stability, good permeability, no significant CYP inhibition or cytotoxicity). Decision: Advance to dose-response studies, further selectivity profiling, and initial in vivo pharmacokinetic studies.

  • Active but Flawed (Go, with caution): The compound is potent, but has a specific liability (e.g., high metabolic clearance). Decision: Initiate a medicinal chemistry program to modify the structure to address the liability (e.g., block the site of metabolism) while retaining potency.

  • Inactive or Non-Developable (No-Go): The compound shows no significant biological activity, or it has multiple, severe ADME-Tox flags (e.g., potent cytotoxicity). Decision: Deprioritize the compound and archive the data.

Key Experimental Protocols

6.1 Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Objective: To determine the rate of metabolism of Compound X by CYP enzymes.

  • Materials: Compound X (10 mM in DMSO), Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system, 0.1 M Phosphate Buffer (pH 7.4), Control compounds (Testosterone - high turnover; Verapamil - intermediate turnover), Acetonitrile with internal standard (e.g., Tolbutamide).

  • Procedure:

    • Prepare a 1 µM working solution of Compound X and control compounds in phosphate buffer.

    • In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) with the compound working solution. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system. This is the T=0 time point.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

  • Self-Validation: The inclusion of high and intermediate turnover controls validates that the microsomal enzymes are active and the assay is performing as expected. A reaction without NADPH serves as a negative control for non-enzymatic degradation.

6.2 Protocol: cAMP Functional Assay for Gs/Gi-Coupled Receptors

  • Objective: To determine if Compound X acts as an agonist or antagonist at a Gs or Gi-coupled receptor.

  • Materials: A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells), Compound X, a known agonist for the receptor (positive control), an antagonist (if available), Forskolin (for Gi assays), cell culture medium, and a homogenous cAMP detection kit (e.g., HTRF or LANCE).

  • Procedure (Agonist Mode):

    • Plate cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of Compound X and the known agonist control.

    • Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions.

  • Procedure (Antagonist Mode):

    • Pre-incubate the cells with the serial dilutions of Compound X for 15-30 minutes.

    • Add a fixed concentration of the known agonist (at its EC₈₀) to all wells.

    • Incubate and measure cAMP levels as described above.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Self-Validation: The positive control agonist must produce a robust and dose-dependent signal. The vehicle control (e.g., DMSO) defines the basal level of cAMP.

Conclusion

The preliminary screening of a novel chemical entity like (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine requires a methodical and scientifically rigorous approach. The framework presented in this guide, which emphasizes early-stage physicochemical characterization followed by parallel assessment of biological activity and developability, provides a robust pathway for making clear, data-driven decisions. By understanding not just what to do, but why each step is critical, research teams can efficiently navigate the early stages of the drug discovery process, focusing resources on compounds with the highest probability of becoming successful therapeutics.

References

  • Recent progress in assays for GPCR drug discovery. (Source: National Center for Biotechnology Information, [Link])

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (Source: National Center for Biotechnology Information, [Link])

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (Source: ACS Publications, [Link])

  • GPCR Functional Assays, Understanding On/Off-target Activity. (Source: Eurofins Discovery, [Link])

  • How does a drug test work? Here's what you need to know. (Source: Labcorp OnDemand, [Link])

  • Pre-Employment Drug Test: A Complete Guide. (Source: iprospectcheck, [Link])

  • Current status and future directions of high-throughput ADME screening in drug discovery. (Source: ScienceDirect, [Link])

  • What You Need to Know About Pre-Employment Drug Tests. (Source: Medcor, [Link])

  • Drug Screening Process: How to Take Tests & What Happens. (Source: Countrywide Testing, [Link])

  • Phenotypic Screening To Discover Novel Chemical Series as Efficient Antihemorrhagic Agents. (Source: National Center for Biotechnology Information, [Link])

  • Pre-Employment Drug Testing: A Step-by-Step Procedural Guide. (Source: American Screening, [Link])

  • 4-Methoxyphenol. (Source: PubChem, [Link])

  • p-Methoxyphenyl radical. (Source: PubChem, [Link])

  • 4-Methoxyphenylacetic Acid. (Source: PubChem, [Link])

  • Prodrugs for Amines. (Source: National Center for Biotechnology Information, [Link])

  • 3-(p-Methoxyphenyl)propionic acid. (Source: PubChem, [Link])

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (Source: MDPI, [Link])

  • (4-(4-methoxyphenyl)tetrahydro-2h-pyran-4-yl)methanamine. (Source: ChemUniverse, [Link])

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (Source: MDPI, [Link])

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (Source: National Center for Biotechnology Information, [Link])

Sources

Methodological & Application

Synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, scientifically validated protocols, and a thorough exploration of the underlying chemical principles. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[1][2] This guide focuses on a versatile synthetic route to a key amine intermediate and its subsequent derivatization, opening avenues for the exploration of novel chemical entities with potential therapeutic applications.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a common structural feature in a multitude of bioactive natural products and synthetic pharmaceuticals.[1][2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a rigid framework for the precise spatial orientation of pharmacophoric groups, thereby optimizing interactions with biological targets.[2] The specific scaffold, (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, combines the beneficial properties of the THP ring with a primary amine functionality, a critical anchor for further chemical modifications. This amine serves as a versatile handle for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Pyran derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5]

This guide details a robust and reproducible synthetic pathway to the core amine and showcases its utility through the preparation of representative N-acyl and N-alkyl derivatives.

Synthetic Strategy Overview

The synthesis of (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine and its derivatives is approached through a multi-step sequence, commencing with commercially available starting materials. The overall workflow is designed for efficiency and scalability, with each step optimized for high yield and purity.

Synthesis_Workflow A Tetrahydropyran-4-one B 4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-ol A->B Grignard Reaction C 4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-carbonitrile B->C Cyanation D (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine C->D Reduction E N-Acyl Derivative D->E Acylation F N-Alkyl Derivative D->F Reductive Amination Acylation_Reaction Amine (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine Product N-((4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methyl)acetamide Amine->Product Reagent Acetic Anhydride Reagent->Product Reductive_Amination Amine (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine Product N-Benzyl-1-(4-(4-methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine Amine->Product Aldehyde Benzaldehyde Aldehyde->Product ReducingAgent Sodium Triacetoxyborohydride ReducingAgent->Product

Sources

Application of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine in medicinal chemistry.

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The compound (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine represents a fascinating convergence of three key structural motifs frequently employed in modern medicinal chemistry. At its heart lies the tetrahydropyran (THP) ring, a saturated heterocycle that has gained prominence as a privileged scaffold.[1] Unlike its carbocyclic counterpart, cyclohexane, the THP ring's oxygen atom can act as a hydrogen bond acceptor, potentially forging additional interactions with biological targets.[1] Furthermore, the THP moiety often imparts favorable absorption, distribution, metabolism, and excretion (ADME) properties, primarily by reducing lipophilicity compared to cyclohexane, a strategy known as bioisosteric replacement.[1][2]

The substitution pattern at the 4-position, a quaternary center bearing both an aminomethyl and an aryl group, provides a rigid, three-dimensional exit vector for functional groups to probe the binding pockets of target proteins. This "4-amino-THP" motif is a key feature in several advanced drug candidates and approved medicines, such as the AXL/FLT3 kinase inhibitor gilteritinib.[1] Finally, the 4-methoxyphenyl group is a common feature in many bioactive molecules, where the methoxy group can play a crucial role in target engagement, modulation of physicochemical properties, and influencing metabolic pathways.[3][4]

This document serves as a comprehensive guide to the potential applications of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine and its analogs in medicinal chemistry. It outlines synthetic strategies, proposes potential therapeutic applications based on its structural features, and provides detailed protocols for its biological evaluation.

Synthetic Strategy: A General Approach to 4-Aryl-4-aminomethyl-tetrahydropyrans

The synthesis of 4-substituted tetrahydropyrans is well-documented in the chemical literature, with numerous methods available for the construction of the core heterocyclic ring.[5][6][7] A common and efficient strategy to access the target compound (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine involves a multi-step sequence starting from readily available materials.

A plausible synthetic route is outlined below:

  • Synthesis of the Tetrahydropyranone Intermediate: The synthesis can commence with the formation of a key intermediate, tetrahydro-4H-pyran-4-one. This can be achieved through various methods, including the cyclization of acyclic precursors.[8]

  • Introduction of the Aryl Moiety: The 4-methoxyphenyl group can be introduced via a Grignard reaction with 4-methoxyphenylmagnesium bromide on tetrahydro-4H-pyran-4-one, leading to the formation of the tertiary alcohol, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.

  • Cyanation and Reduction: The hydroxyl group can then be displaced with a cyanide source under acidic conditions to yield 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. Subsequent reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, affords the final primary amine, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine.

G A Tetrahydro-4H-pyran-4-one C 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-ol A->C Grignard Reaction B 4-Methoxyphenylmagnesium bromide B->C E 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile C->E Cyanation D NaCN, H+ D->E G (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine E->G Nitrile Reduction F LiAlH4 or H2/Catalyst F->G

Caption: General synthetic workflow for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine.

Hypothetical Therapeutic Applications and Screening Protocols

Given the structural similarities to known kinase inhibitors, a primary hypothetical application for this compound class is in oncology as inhibitors of protein kinases.[1][9] Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many cancers.[10][11] The 4-aminomethyl-4-aryl-tetrahydropyran scaffold can be effectively utilized to target the ATP-binding site of various kinases.

Alternatively, the presence of an aromatic ring and a basic amine group makes this scaffold a potential ligand for G-protein coupled receptors (GPCRs), which are another major class of drug targets.[12][13]

Below are detailed protocols for the initial biological evaluation of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, focusing on its potential as a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol describes a general method to assess the inhibitory activity of the test compound against a panel of protein kinases using a radiometric assay, which is considered a gold standard for its high sensitivity.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a selection of therapeutically relevant protein kinases.

Materials:

  • Test Compound: (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, dissolved in DMSO to a stock concentration of 10 mM.

  • Recombinant human protein kinases (e.g., AXL, FLT3, SRC, EGFR).

  • Kinase-specific peptide substrates.

  • [γ-³²P]ATP or [γ-³³P]ATP.

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • ATP solution (non-radioactive).

  • 96-well plates.

  • Phosphocellulose filter plates or membranes.

  • Wash buffer (e.g., 0.75% phosphoric acid).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound solutions to the wells of a 96-well plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity, no enzyme) controls.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific protein kinase, and its corresponding peptide substrate.

  • Initiation of Reaction: Add 20 µL of the kinase reaction mixture to each well of the assay plate. Incubate for 10-20 minutes at room temperature to allow the compound to interact with the kinase.

  • Start Phosphorylation: Initiate the phosphorylation reaction by adding 2.5 µL of an ATP solution containing a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure accurate IC₅₀ determination.[10]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Capturing the Substrate: Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove all unbound radioactivity.

  • Detection: After drying the plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

G A Prepare serial dilutions of test compound in 96-well plate B Add kinase and peptide substrate mixture A->B C Pre-incubate at room temperature B->C D Initiate reaction with [γ-³²P]ATP solution C->D E Incubate at 30°C D->E F Stop reaction and transfer to filter plate E->F G Wash filter plate to remove unbound ATP F->G H Add scintillation cocktail and count radioactivity G->H I Calculate % inhibition and determine IC₅₀ H->I

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Data Analysis: The raw data (counts per minute, CPM) are used to calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. The IC₅₀ value is then determined by fitting the percentage inhibition versus compound concentration data to a four-parameter logistic equation.

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response (e.g., kinase activity) is reduced by half.
Kₘ (ATP) The Michaelis constant for ATP; the concentration of ATP at which the enzyme reaction rate is at half-maximum. Assays are often run at this concentration.[10]
Hill Slope A measure of the steepness of the dose-response curve.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Following the identification of in vitro kinase inhibitory activity, the next logical step is to assess the compound's effect on cancer cell proliferation. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the test compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., a line known to be dependent on the kinase target identified in Protocol 1).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test Compound: (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period, typically 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration. The GI₅₀ value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a suitable dose-response model.

Alternative Application: GPCR Ligand Binding Assay

Should the compound show weak activity as a kinase inhibitor, its potential as a GPCR ligand could be explored. A radioligand binding assay is a common method to determine the affinity of a test compound for a specific GPCR.[13][14]

Objective: To determine the binding affinity (Kᵢ) of the test compound for a specific GPCR.

Protocol Summary: This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to a GPCR expressed in cell membranes. Briefly, cell membranes containing the target GPCR are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound. After reaching equilibrium, the bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified. The Kᵢ value is then calculated from the IC₅₀ of the competition curve using the Cheng-Prusoff equation.[14]

Data Interpretation and Next Steps

The initial screening data will guide the subsequent steps in the drug discovery process.

  • Potency and Selectivity: If the compound shows potent inhibition of a particular kinase (low nanomolar IC₅₀), the next step would be to assess its selectivity by screening against a broad panel of kinases. A selective inhibitor is often preferred to minimize off-target effects.

  • Structure-Activity Relationship (SAR): If the initial compound shows moderate activity, a medicinal chemistry campaign would be initiated to synthesize analogs to establish a structure-activity relationship. This involves systematically modifying the three key components of the molecule: the tetrahydropyran ring, the aminomethyl linker, and the 4-methoxyphenyl group, to improve potency and other properties.

  • ADME/Tox Profiling: Promising compounds would be subjected to in vitro ADME and toxicology assays to assess their drug-like properties, including metabolic stability, permeability, and potential liabilities.

Conclusion

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is built upon a privileged scaffold that has demonstrated significant utility in medicinal chemistry. Its structural features suggest a high potential for interaction with important drug targets, particularly protein kinases. The protocols outlined in this document provide a clear and robust framework for the initial biological evaluation of this compound and its analogs. Through systematic screening, structure-activity relationship studies, and optimization of pharmacokinetic properties, this chemical series holds promise for the development of novel therapeutic agents.

References

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Breit, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Lupardus, P. J., et al. (n.d.). In vitro JAK kinase activity and inhibition assays. PubMed - NIH. Retrieved from [Link]

  • El-Damasy, D. A., et al. (n.d.). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Saleh, N., et al. (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. MDPI. Retrieved from [Link]

  • Chen, G., et al. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC - NIH. Retrieved from [Link]

  • O'Connor, R., et al. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

  • SlidePlayer. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. Retrieved from [Link]

  • Scott, J. S., et al. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • Eurofins DiscoverX. (2020). Eurofins DiscoverX GPCR Assays. Retrieved from [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]

  • PubMed. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. Retrieved from [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Total (Bio)Synthesis: Strategies of Nature and of Chemists. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Retrieved from [Link]

  • PubMed Central. (n.d.). 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. Retrieved from [Link]

  • PubMed. (n.d.). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. Retrieved from [Link]

Sources

The Versatile (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine Scaffold: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine core represents a compelling example of such a scaffold. This structure synergistically combines the favorable attributes of three key pharmacophoric elements: a tetrahydropyran (THP) ring, a 4-methoxyphenyl group, and a primary benzylic amine. This unique amalgamation offers a three-dimensional architecture with a rich potential for developing novel therapeutics, particularly targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs).

The THP moiety, a saturated six-membered oxygen-containing heterocycle, is increasingly recognized as a valuable bioisostere for cyclohexane rings in drug design. Its inclusion can enhance aqueous solubility and introduce a hydrogen bond acceptor (the ether oxygen), potentially improving pharmacokinetic profiles and target engagement.[1] The 4-methoxyphenyl group provides a rigid aromatic system with a defined vector for interaction with target proteins, while the methoxy group can participate in hydrogen bonding or occupy hydrophobic pockets. Finally, the primary amine serves as a crucial handle for a multitude of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, outlining the synthesis of this scaffold and protocols for its derivatization to generate libraries of potential drug candidates.

Strategic Synthesis of the Core Scaffold

A robust and scalable synthesis of the (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine scaffold is paramount for its successful application in a drug discovery program. A plausible and efficient multi-step synthetic route commencing from the commercially available tetrahydro-4H-pyran-4-one is detailed below. This strategy is designed for versatility, allowing for potential modifications at various stages.

Workflow for Scaffold Synthesis

Scaffold Synthesis Workflow start Tetrahydro-4H-pyran-4-one step1 Grignard Reaction with 4-methoxyphenylmagnesium bromide start->step1 intermediate1 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-ol step1->intermediate1 step2 Nitrile Installation (e.g., via Ritter Reaction or displacement of an activated alcohol) intermediate1->step2 intermediate2 2-(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)acetonitrile step2->intermediate2 step3 Nitrile Reduction (e.g., LiAlH4 or catalytic hydrogenation) intermediate2->step3 final_product (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine step3->final_product

Caption: Proposed synthetic workflow for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-ol

This initial step involves a Grignard reaction to introduce the 4-methoxyphenyl group at the 4-position of the tetrahydropyran ring.

  • Materials:

    • Tetrahydro-4H-pyran-4-one

    • 4-Bromoanisole

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Iodine crystal (for initiation)

  • Protocol:

    • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen) with a crystal of iodine.

    • Add anhydrous THF to the magnesium.

    • Slowly add a solution of 4-bromoanisole in anhydrous THF to the magnesium suspension to initiate the formation of the Grignard reagent (4-methoxyphenylmagnesium bromide).

    • Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.

    • Add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

    • Purify the product by flash column chromatography.

Step 2: Conversion of the Tertiary Alcohol to the Corresponding Nitrile

The tertiary alcohol can be converted to the nitrile via a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with a cyanide source. A more direct approach could be the Ritter reaction.

  • Protocol (via Mesylation and Cyanide Displacement):

    • Dissolve the alcohol from Step 1 in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at 0 °C until completion.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Dissolve the crude mesylate in a suitable solvent like DMSO and add sodium cyanide.

    • Heat the reaction mixture to promote the SN2 reaction, monitoring for completion by TLC.

    • Work up the reaction by pouring it into water and extracting with an organic solvent.

    • Purify the resulting nitrile by column chromatography.

Step 3: Reduction of the Nitrile to the Primary Amine

The final step involves the reduction of the nitrile to the primary amine.

  • Protocol (using Lithium Aluminum Hydride):

    • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of the nitrile from Step 2 in anhydrous THF.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate to yield the crude primary amine.

    • Purify the final product, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, by column chromatography or distillation under reduced pressure.

Derivatization Strategies for Library Synthesis

The primary amine of the scaffold is a versatile functional group that allows for the generation of a diverse library of compounds through several key chemical transformations.

Library Generation Workflow

Library Generation Workflow scaffold (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine nacylation N-Acylation (Amide Formation) scaffold->nacylation nsulfonylation N-Sulfonylation (Sulfonamide Formation) scaffold->nsulfonylation reductive_amination Reductive Amination (Secondary/Tertiary Amine Formation) scaffold->reductive_amination amides Amide Library nacylation->amides sulfonamides Sulfonamide Library nsulfonylation->sulfonamides amines Substituted Amine Library reductive_amination->amines

Caption: Derivatization strategies for library synthesis from the core scaffold.

Protocol 1: N-Acylation for Amide Library Synthesis

The formation of an amide bond is a robust and widely used reaction in medicinal chemistry.[2]

  • Materials:

    • (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

    • A diverse set of acyl chlorides or carboxylic acids

    • Triethylamine (or another suitable base) for acyl chloride reactions

    • Coupling agents (e.g., HATU, HOBt) for carboxylic acid reactions

    • Anhydrous DCM or DMF

  • Protocol (using Acyl Chlorides):

    • Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the amide product by flash column chromatography.

Protocol 2: N-Sulfonylation for Sulfonamide Library Synthesis

Sulfonamides are a key functional group in many approved drugs.

  • Materials:

    • (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

    • A diverse set of sulfonyl chlorides

    • Pyridine or triethylamine

    • Anhydrous DCM

  • Protocol:

    • Dissolve the primary amine (1.0 eq) in a mixture of DCM and pyridine.

    • Cool the solution to 0 °C.

    • Add the desired sulfonyl chloride (1.1 eq) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the sulfonamide product by recrystallization or flash column chromatography.[3][4]

Protocol 3: Reductive Amination for Substituted Amine Library Synthesis

Reductive amination is a powerful method for forming secondary and tertiary amines.[5][6][7][8][9]

  • Materials:

    • (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

    • A diverse set of aldehydes or ketones

    • Sodium triacetoxyborohydride (STAB)

    • Anhydrous 1,2-dichloroethane (DCE) or DCM

    • Acetic acid (catalyst, optional for ketones)

  • Protocol:

    • To a solution of the primary amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (for ketones).

    • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the secondary or tertiary amine product by flash column chromatography.

Structure-Activity Relationship (SAR) Insights and Drug Design Rationale

While specific biological data for the (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine scaffold is not yet publicly available, SAR studies of structurally related compounds provide valuable insights for guiding library design.

Structural Moiety Potential Role in Drug Design Key SAR Considerations Potential Therapeutic Areas
Tetrahydropyran (THP) Ring Bioisostere for cyclohexane, improves solubility and metabolic stability. The ether oxygen can act as a hydrogen bond acceptor.The stereochemistry at the 4-position can significantly impact binding affinity. The conformation of the THP ring can influence the orientation of the substituents.CNS disorders, metabolic diseases.
4-Methoxyphenyl Group Provides a rigid anchor for binding to target proteins. The methoxy group can form hydrogen bonds or occupy hydrophobic pockets.The position and nature of substituents on the phenyl ring can modulate potency and selectivity. Bioisosteric replacement of the methoxy group can be explored.GPCR ligands, enzyme inhibitors.
Primary Amine and its Derivatives Serves as a key point for diversification. The basicity of the amine can be crucial for target engagement (e.g., forming salt bridges).The nature of the substituent on the nitrogen atom (acyl, sulfonyl, alkyl) will significantly impact the compound's physicochemical properties (lipophilicity, pKa) and its ability to interact with the target.Broad applicability depending on the nature of the substituent.

Compounds incorporating the 4-aryl-tetrahydropyran motif have shown activity as CNS agents, including ligands for serotonin receptors.[10][11][12][13] The substitution pattern on the aryl ring and the nature of the group attached to the tetrahydropyran ring are critical for determining receptor subtype selectivity and functional activity (agonist vs. antagonist). Furthermore, the methoxyphenyl moiety is a common feature in many GPCR ligands, where it often plays a key role in receptor binding.[14][15]

Conclusion: A Scaffold Poised for Discovery

The (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine scaffold represents a highly attractive starting point for the development of novel therapeutic agents. Its modular synthesis and the versatility of its primary amine handle allow for the rapid generation of diverse chemical libraries. By leveraging the established derivatization protocols outlined in this guide and drawing upon SAR insights from related compound classes, researchers are well-equipped to explore the full potential of this promising scaffold in the quest for new and improved medicines.

References

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.
  • BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
  • Pol J Pharmacol Pharm. (1990). Structure-activity relationship studies of CNS agents. Part II. De novo analysis of the monoamine uptake inhibition data of 1-alkylamino-4-aryltetralins. Pol J Pharmacol Pharm, 42(5), 501-7.
  • Chen, X. T., Pitis, P., Liu, G., Yuan, C., Gotchev, D., Cowan, C. L., ... & Yamashita, D. S. (2013). Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, amine (TRV130), for the treatment of acute severe pain. Journal of medicinal chemistry, 56(20), 8019–8031.

  • Arch Pharm (Weinheim). (1995). Structure-activity relationship studies of CNS agents, Part 25. 4,6-di(heteroaryl)-2-(N-methylpiperazino)pyrimidines as new, potent 5-HT2A receptor ligands: a verification of the topographic model. Arch Pharm (Weinheim), 328(9), 659-66.
  • Khan Academy. (n.d.). Gabriel phthalimide synthesis. Retrieved from [Link]

  • Arch Pharm (Weinheim). (1999). Structure-Activity Relationship Studies of CNS Agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione Arylpiperazine Derivatives With Different 5-HT1A and Antagonistic 5-HT2A Activities. Arch Pharm (Weinheim), 332(11), 373-9.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ACS Publications. (2020). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from [Link]

  • Mokrosz, J. L., Pietrasiewicz, M., Duszyńska, B., & Cegła, M. T. (1992). Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site. Journal of medicinal chemistry, 35(13), 2369–2374.
  • ACS GCI Pharmaceutical Roundtable. (2026). Mitsunobu. Retrieved from [Link]

  • ACS Publications. (2013). Structure–Activity Relationships and Discovery of a G Protein Biased μ Opioid Receptor Ligand, amine (TRV130), for the Treatment of Acute Severe Pain. Retrieved from [Link]

  • PubMed Central. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • Erowid. (n.d.). One Pot Conversion of Alcohols to Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). How do you create primary amines from alcohols?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2025). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Oreate AI Blog. (2026). Transforming Alcohols to Amines: A One-Pot Approach. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • PubMed Central. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ACS Publications. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • PubMed Central. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Retrieved from [Link]

  • Bentham Science. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines. Retrieved from [Link]

  • ARKIVOC. (2011). Synthesis of highly functionalized tetrahydropyridines with potential biological activity. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2022). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of the novel compound, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. As the specific biological targets of this molecule are not yet publicly established, we present a hypothesis-driven screening cascade based on its structural features—a primary amine and a methoxyphenyl group—which suggest potential interactions with key proteins of the monoaminergic system. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for a tiered screening approach, from initial target identification to functional characterization. The protocols herein are designed as self-validating systems, emphasizing scientific integrity, experimental causality, and robust data interpretation.

Introduction and Scientific Rationale

The chemical structure of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, featuring a tetrahydropyran scaffold with a methoxyphenyl and a methanamine substituent, bears resemblance to various ligands that interact with the monoaminergic neurotransmitter systems. These systems, which include dopamine, norepinephrine, and serotonin pathways, are critical for regulating mood, cognition, and motor control, making their protein components high-value targets for therapeutic intervention.

Given the structural motifs of the compound, we hypothesize that its primary biological targets may include:

  • Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters.[1][2] Inhibition of MAOs is a therapeutic strategy for depression and neurodegenerative disorders.[3]

  • Vesicular Monoamine Transporter 2 (VMAT2): This transporter packages monoamines into synaptic vesicles, a crucial step for neurotransmission.[4] VMAT2 is a target for drugs treating hyperkinetic movement disorders.

  • Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) Transporters: These plasma membrane transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[5] They are well-established targets for antidepressants and psychostimulants.

This guide outlines a logical, tiered workflow to efficiently screen (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine against these hypothesized targets and to characterize its potency and mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Functional Characterization MAO-A/B Assay MAO-A/B Assay IC50 Determination IC50 Determination MAO-A/B Assay->IC50 Determination VMAT2 Binding VMAT2 Binding VMAT2 Binding->IC50 Determination Transporter Uptake Transporter Uptake Transporter Uptake->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling VMAT2 Functional Uptake VMAT2 Functional Uptake Selectivity Profiling->VMAT2 Functional Uptake  If VMAT2 hit Mechanism of Inhibition Mechanism of Inhibition Selectivity Profiling->Mechanism of Inhibition  If MAO hit Compound Compound Compound->MAO-A/B Assay  Identify  Enzyme  Inhibition Compound->VMAT2 Binding  Assess  Binding  Affinity Compound->Transporter Uptake  Measure  Uptake  Inhibition

Figure 1: A tiered workflow for characterizing the novel compound.

Tier 1: Primary Screening Protocols

The initial screening phase is designed to rapidly identify significant biological activity at the hypothesized targets using high-throughput, fluorescence-based assays.

Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

Principle: This fluorometric assay measures the activity of MAO enzymes by detecting hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product.[6] A reduction in the rate of fluorescence increase indicates inhibition of MAO activity.[6]

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine in 100% DMSO.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes, HRP, and the fluorescent probe in the provided assay buffer as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK136).[2]

    • Prepare working solutions of the MAO substrate (e.g., p-Tyramine, a substrate for both isoforms) in assay buffer.[2]

  • Assay Plate Setup (96-well black plate):

    • Test Wells: 5 µL of test compound dilutions (e.g., a final concentration of 10 µM) + 45 µL of diluted MAO-A or MAO-B enzyme solution.

    • Positive Control: 5 µL of a known MAO-A inhibitor (Clorgyline) or MAO-B inhibitor (Pargyline) + 45 µL of the respective diluted enzyme solution.[2]

    • Negative (Vehicle) Control: 5 µL of DMSO (at the same final concentration as the test compound) + 45 µL of diluted enzyme solution.

    • No Enzyme Control: 5 µL of DMSO + 45 µL of assay buffer without enzyme.

  • Execution:

    • Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.[2]

    • Initiate the reaction by adding 50 µL of the Master Reaction Mix (containing the substrate, HRP, and fluorescent probe) to all wells.

    • Immediately place the plate in a fluorescence microplate reader (e.g., SpectraMax M5) and measure the fluorescence kinetically at Ex/Em = 530/585 nm at 25°C for 30 minutes.[2][7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition relative to the vehicle control. A significant reduction (>50%) in activity identifies the compound as a "hit."

Neurotransmitter Transporter (DAT, SERT, NET) Uptake Assay

Principle: This homogeneous, no-wash assay utilizes a fluorescent substrate that acts as a mimic of biogenic amine neurotransmitters.[5][8] When this substrate is taken up by cells expressing the specific transporter (DAT, SERT, or NET), its fluorescence increases significantly.[9][10] An external masking dye quenches the fluorescence of the substrate in the medium, ensuring that only internalized substrate is detected.[8]

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human DAT, SERT, or NET in their recommended growth medium.

    • Seed the cells into a 96-well, black, clear-bottom plate at a density of 40,000-60,000 cells/well and allow them to form a confluent monolayer overnight.[10]

  • Assay Execution:

    • Remove the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS).

    • Add 100 µL of HBSS containing various concentrations of the test compound or control inhibitors to the appropriate wells.

      • Positive Controls: Desipramine (for NET), GBR-12909 (for DAT), and Fluoxetine (for SERT).

      • Negative (Vehicle) Control: DMSO at the same final concentration.

    • Incubate the plate at 37°C for 10-20 minutes.

    • Add 20 µL of the fluorescent substrate/masking dye solution (e.g., from a Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to all wells.[9]

    • Immediately begin kinetic fluorescence reading on a bottom-read fluorescence plate reader (Ex/Em ≈ 440/520 nm) for 30-60 minutes.[8]

  • Data Analysis:

    • Calculate the rate of uptake from the kinetic data.

    • Determine the percent inhibition compared to the vehicle control. A significant reduction in uptake identifies the compound as a potential transporter inhibitor.

Tier 2: Potency and Selectivity Determination

If the compound is identified as a hit in Tier 1, the next step is to quantify its potency (IC₅₀) and selectivity against the identified target(s).

IC₅₀ Determination

Principle: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of a biological or biochemical process by 50%.[11] It is a key measure of an inhibitor's potency.[11]

Protocol:

  • Dose-Response Setup:

    • Prepare a serial dilution of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, typically an 8- to 12-point curve, starting from a high concentration (e.g., 100 µM) down to the picomolar or femtomolar range.

    • Perform the relevant assay (MAO or Transporter Uptake) as described in Tier 1, using these varying concentrations of the inhibitor.

  • Data Analysis and Curve Fitting:

    • Calculate the percent inhibition for each concentration relative to the maximum activity (vehicle control) and minimum activity (high concentration of a known potent inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to derive the IC₅₀ value.[12][13] This can be performed using software like GraphPad Prism or online calculators.[14]

    Four-Parameter Logistic Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    | Parameter | Description | | :--- | :--- | | Top | The maximum response (plateau near 100% activity). | | Bottom | The minimum response (plateau near 0% activity). | | LogIC50 | The logarithm of the inhibitor concentration that elicits a half-maximal response. | | HillSlope | The steepness of the curve. |

Conversion of IC₅₀ to Kᵢ (Inhibition Constant)

The IC₅₀ value is dependent on the experimental conditions, particularly the substrate concentration.[15][16] To determine an absolute measure of binding affinity, the IC₅₀ can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibitors.[11][15][17]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Where:

  • [S] is the concentration of the substrate used in the assay.

  • Kₘ is the Michaelis-Menten constant for the substrate.

The Kₘ value must be determined experimentally for the specific enzyme and substrate under the assay conditions or obtained from reliable literature sources.

Tier 3: VMAT2 and Functional Characterization

If primary screening suggests VMAT2 as a potential target, or for a more comprehensive characterization, radioligand binding and functional uptake assays are employed.

VMAT2 Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to VMAT2.[18] A reduction in the measured radioactivity indicates that the test compound has displaced the radioligand and is binding to the transporter.[18][19] [³H]dihydrotetrabenazine ([³H]DTBZ) is a commonly used high-affinity radioligand for VMAT2.[18][20]

Protocol:

  • Membrane Preparation:

    • Prepare membranes from a source rich in VMAT2, such as rat striatal tissue or HEK293 cells overexpressing VMAT2.

  • Assay Setup (in 96-well plates):

    • Total Binding: VMAT2 membranes + [³H]DTBZ (e.g., 1.5-2.5 nM).[18][21]

    • Non-Specific Binding (NSB): VMAT2 membranes + [³H]DTBZ + a high concentration of an unlabeled VMAT2 inhibitor (e.g., 10 µM tetrabenazine).[19]

    • Competition Binding: VMAT2 membranes + [³H]DTBZ + serial dilutions of the test compound.

  • Execution:

    • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.[19]

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.

    • Place the filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the data and use non-linear regression (as described for IC₅₀) to determine the IC₅₀ or Kᵢ value.

VMAT2 Functional Vesicular Uptake Assay

Principle: This assay directly measures the function of VMAT2 by quantifying the ATP-dependent uptake of a radiolabeled monoamine, such as [³H]dopamine, into isolated synaptic vesicles or membrane preparations.[22][23] Inhibition of this uptake by the test compound provides a measure of its functional antagonism.

G cluster_0 Vesicle Preparation cluster_1 Uptake Assay cluster_2 Detection Tissue Homogenization Tissue Homogenization Centrifugation Centrifugation Tissue Homogenization->Centrifugation Resuspend Vesicles Resuspend Vesicles Centrifugation->Resuspend Vesicles Vesicles + ATP Vesicles + ATP Add [3H]Dopamine\n+ Test Compound Add [3H]Dopamine + Test Compound Vesicles + ATP->Add [3H]Dopamine\n+ Test Compound Incubate (30°C) Incubate (30°C) Add [3H]Dopamine\n+ Test Compound->Incubate (30°C) Filtration Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting

Figure 2: Workflow for the VMAT2 functional vesicular uptake assay.

Protocol:

  • Vesicle Preparation:

    • Prepare a crude synaptosomal fraction from rat striatum or use vesicles from VMAT2-expressing cells.[24]

  • Uptake Reaction:

    • In a reaction tube, combine the vesicle preparation with uptake buffer containing ATP to energize the transporter.

    • Add the test compound at various concentrations.

    • Initiate uptake by adding [³H]dopamine.

    • Controls:

      • Maximum Uptake: Vehicle control (DMSO).

      • Non-Specific Uptake: A known potent VMAT2 inhibitor like Reserpine or Tetrabenazine (10 µM) to define specific uptake.[22][24]

  • Execution:

    • Incubate the reaction at 30°C for 5-10 minutes.[22][24]

    • Terminate the uptake by adding ice-cold buffer and rapidly filtering the mixture through glass fiber filters.

    • Wash the filters and quantify the trapped radioactivity via scintillation counting.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the counts from the non-specific uptake control wells.

    • Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value using non-linear regression.

Self-Validating Systems: The Critical Role of Controls

For every protocol described, the inclusion of appropriate controls is paramount to ensure the trustworthiness and validity of the results.

Control TypePurposeExampleExpected Outcome
Positive Control To confirm that the assay system is working correctly and can detect a known effect.[25][26][27]A known potent inhibitor of the target (e.g., Clorgyline for MAO-A).Strong inhibition of the signal, resulting in an IC₅₀ value consistent with published literature.
Negative (Vehicle) Control To establish the baseline of 100% activity and control for the effects of the solvent (e.g., DMSO).[26][27]The same concentration of DMSO used for the test compound, but without the compound.Maximum signal, representing the uninhibited activity of the enzyme or transporter.
No Enzyme/Cell Control To measure the background signal of the assay in the absence of the biological target.Assay reagents without the addition of the enzyme or cells.Minimal signal, which is subtracted from all other wells to correct for background noise.

Conclusion

This guide provides a structured and scientifically grounded framework for the initial in vitro characterization of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. By following this tiered approach, researchers can efficiently identify its primary molecular targets within the monoaminergic system, quantify its potency and selectivity, and begin to elucidate its functional effects. The emphasis on robust controls and sound data analysis principles ensures the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]

  • Cheng-Prusoff Equation Calculator. (2024). Calculator.net. Retrieved from [Link]

  • Fluoro: MAO. (n.d.). Interchim. Retrieved from [Link]

  • How can I calculate IC50 for a cytotoxic substance? (2015). ResearchGate. Retrieved from [Link]

  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision. Retrieved from [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2014). NIH National Library of Medicine. Retrieved from [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2007). PubMed. Retrieved from [Link]

  • How to decide on blank and positive and negative control in an enzymatic or biochemical assay. (2015). Quora. Retrieved from [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. Retrieved from [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Retrieved from [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. (2008). PubMed. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. (2006). ResearchGate. Retrieved from [Link]

  • Structural mechanisms for VMAT2 inhibition by tetrabenazine. (2021). PubMed Central. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. (2025). Department of Neurosciences. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Medicalexpo. Retrieved from [Link]

  • Positive and Negative Controls. (2017). Reddit. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). NIH National Library of Medicine. Retrieved from [Link]

  • Application of Scintillation Proximity Assay in Drug Discovery. (2017). PubMed. Retrieved from [Link]

  • PACAP38 increases vesicular monoamine transporter 2 (VMAT2) expression and attenuates methamphetamine toxicity. (2011). PubMed Central. Retrieved from [Link]

  • MAO Inhibition in Drug Discovery and Development. (2025). Charles River Laboratories. Retrieved from [Link]

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. (2006). Springer Nature Experiments. Retrieved from [Link]

  • A Quick Introduction to Graphviz. (2017). Nick H. Retrieved from [Link]

  • Graphviz workflow 1. (2023). YouTube. Retrieved from [Link]

  • Scintillation proximity assay. (n.d.). Gyan Sanchay. Retrieved from [Link]

  • Assay Protocol Book. (n.d.). PDSP. Retrieved from [Link]

  • New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). (2025). ResearchGate. Retrieved from [Link]

  • How to Design Positive and Negative Controls for IHC, WB & ELISA. (n.d.). Boster Bio. Retrieved from [Link]

  • Scintillation proximity assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Retrieved from [Link]

  • How could you implement a known negative control into an enzyme experiment? (n.d.). Study.com. Retrieved from [Link]

  • Synthesis and biological evaluation of 3-alkyl-dihydrotetrabenazine derivatives as vesicular monoamine transporter-2 (VMAT2) ligands. (2011). PubMed. Retrieved from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed. Retrieved from [Link]

  • Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. (2023). PubMed. Retrieved from [Link]

  • ES114 Graphviz. (2025). YouTube. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

  • Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease. (2015). PubMed Central. Retrieved from [Link]

  • SV2C increases vesicular [³H]‐dopamine uptake and retention in isolated vesicles. (2021). ResearchGate. Retrieved from [Link]

  • Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better. (1993). PubMed. Retrieved from [Link]

  • Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo. (2006). PubMed Central. Retrieved from [Link]

  • New bioluminogenic substrates for monoamine oxidase assays. (2006). PubMed. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of a (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine Library for the Identification of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the high-throughput screening (HTS) of a focused library based on the (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine scaffold. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] This document outlines a strategic approach to assay development, a detailed HTS protocol, and a robust data analysis workflow for the identification of novel kinase inhibitors. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage HTS for the discovery of potent and selective modulators of kinase activity.

Introduction: The Rationale for Screening a Tetrahydropyran-Based Library

The tetrahydropyran (THP) ring is a key structural motif in a wide array of natural products and synthetic bioactive molecules.[3] Its non-planar, saturated heterocyclic structure offers a three-dimensional diversity that is highly advantageous for exploring chemical space in drug discovery.[2] The inclusion of a methoxyphenyl group can enhance target binding and improve pharmacokinetic properties.[4][5] The primary amine in the (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine scaffold provides a crucial anchor point for interactions with biological targets, particularly the hinge region of kinases.

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[6] Consequently, the development of novel kinase inhibitors remains a high-priority area in pharmaceutical research. This application note will use the hypothetical screening of a (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine library against a representative tyrosine kinase to illustrate the HTS process.

Assay Development and Validation: Laying the Foundation for a Successful Screen

The success of any HTS campaign is fundamentally dependent on the quality of the assay.[7] A robust and reliable assay ensures that the identified "hits" are genuine modulators of the target and not artifacts of the experimental system.[8]

Selection of the Biological Target and Assay Principle

For this case study, we will focus on a generic, well-characterized tyrosine kinase implicated in oncology. The chosen assay is a biochemical, in vitro assay that measures the phosphorylation of a synthetic peptide substrate. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is selected due to its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds in the library.

Reagent Preparation and Optimization
  • Kinase: Recombinant human tyrosine kinase (e.g., Abl, Src, or a similar well-validated target) is expressed and purified to >95% purity.

  • Substrate: A biotinylated peptide substrate containing a tyrosine residue is synthesized.

  • Detection Reagents: A europium-labeled anti-phosphotyrosine antibody (donor) and a streptavidin-allophycocyanin (SA-APC) conjugate (acceptor) are used for detection.

Optimization experiments are crucial to determine the optimal concentrations of kinase, substrate, and ATP to achieve a balance between assay sensitivity and reagent consumption. This typically involves a matrix titration of the key components.

Assay Miniaturization and Automation

To conserve reagents and increase throughput, the assay is miniaturized from a 96-well to a 384-well or 1536-well plate format.[9][10] Liquid handling is performed using automated robotic systems to ensure precision and reproducibility.[7][11]

Assay Validation

Before initiating the full-scale screen, the assay must be rigorously validated to ensure its performance meets acceptable criteria.[12]

Table 1: Key Assay Validation Parameters

ParameterAcceptance CriteriaDescription
Z'-factor > 0.5A statistical measure of the separation between the positive and negative control signals, indicating the quality and robustness of the assay.[10]
Signal-to-Background (S/B) Ratio > 5The ratio of the signal from the positive control to the signal from the negative control.
Coefficient of Variation (%CV) < 10%A measure of the variability of the signal within a plate and between plates.
DMSO Tolerance < 20% signal inhibition at final DMSO concentrationThe assay should be tolerant to the final concentration of dimethyl sulfoxide (DMSO), the solvent used to dissolve the compound library.

High-Throughput Screening Protocol

The following is a detailed, step-by-step protocol for the HTS of the (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine library.

Library Preparation and Plating
  • The (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine library is prepared in 384-well plates at a stock concentration of 10 mM in 100% DMSO.

  • Using an acoustic liquid handler, nanoliter volumes of the library compounds are transferred to the 384-well assay plates to achieve a final screening concentration of 10 µM.

  • Each plate contains positive controls (a known inhibitor of the target kinase) and negative controls (DMSO vehicle only).

HTS Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Compound Library (10 mM in DMSO) B Acoustic Transfer (50 nL) A->B C 384-Well Assay Plate (10 µM final concentration) B->C D Add Kinase and Substrate Mix C->D E Incubate at RT (60 min) D->E F Add ATP to Initiate Reaction E->F G Incubate at RT (90 min) F->G H Add TR-FRET Detection Reagents G->H I Incubate in Dark (60 min) H->I J Read Plate on TR-FRET Reader I->J K Data Upload to LIMS J->K Data_Analysis_Pipeline cluster_primary Primary Screen Analysis cluster_confirmation Hit Confirmation & Triage cluster_validation Hit Validation A Raw TR-FRET Data B Calculate % Inhibition A->B C Hit Selection (e.g., >50% Inhibition) B->C D Re-test Primary Hits (Single Concentration) C->D E Dose-Response Curve (IC50 Determination) D->E F Counter-Screen for Assay Interference E->F G Orthogonal Assay (e.g., Label-free) F->G H Preliminary SAR Analysis G->H I Confirmed Hits H->I

Figure 2: Data Analysis and Hit Triage Pipeline.

Hit Confirmation and Triage

Primary hits must be subjected to a series of confirmatory and secondary assays to eliminate false positives and prioritize the most promising compounds. [8][9]

  • Hit Confirmation: Primary hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are tested in a dilution series to determine their potency (IC50 value).

  • Counter-Screens: Compounds are tested in counter-screens to identify those that interfere with the assay technology (e.g., autofluorescence).

  • Orthogonal Assays: The activity of the most promising hits is confirmed in an orthogonal assay that uses a different detection technology (e.g., a label-free mass spectrometry-based assay) to ensure the observed activity is target-specific. [11] Table 2: Hypothetical Hit Confirmation Data

Compound IDPrimary Screen (% Inhibition)Confirmed IC50 (µM)Counter-Screen (Interference)Orthogonal Assay (Active)Status
L-00178.21.2NoYesConfirmed Hit
L-00265.45.8NoYesConfirmed Hit
L-00389.1> 50YesN/AFalse Positive
L-00455.922.1NoNoFalse Positive
Preliminary Structure-Activity Relationship (SAR) Analysis

Once a set of confirmed hits is identified, a preliminary SAR analysis is conducted to identify common structural features associated with activity. [9]This analysis helps guide the selection of compounds for further optimization and informs the design of new, more potent analogs through techniques like scaffold hopping. [13][14]

Conclusion

This application note has detailed a comprehensive and robust workflow for the high-throughput screening of a (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine library for the discovery of novel kinase inhibitors. By adhering to the principles of rigorous assay development, meticulous execution of the HTS protocol, and thorough data analysis and hit validation, researchers can significantly increase the probability of identifying high-quality chemical probes and starting points for drug discovery programs. The methodologies described herein are broadly applicable to a wide range of biological targets and compound libraries.

References

  • High-throughput screening. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. Retrieved January 21, 2026, from [Link]

  • HiTSeekR: a one-stop solution for the comprehensive analysis of high-throughput screens. (2015). Nucleic Acids Research, 43(W1), W538–W543. [Link]

  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved January 21, 2026, from [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science, 13(4), 347–351. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research, 30(2), 657-658. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2013). Environmental Health Perspectives, 121(1), 15–24. [Link]

  • High-throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy, 8(6). [Link]

  • High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs. Retrieved January 21, 2026, from [Link]

  • The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2017). Marine Drugs, 15(12), 374. [Link]

  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved January 21, 2026, from [Link]

  • Hit Discovery. (n.d.). Sygnature Discovery. Retrieved January 21, 2026, from [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2023). Auctores, 6(1). [Link]

  • The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. (2022). ACS Organic & Inorganic Au, 2(5), 416–423. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines. (2017). Journal of Heterocyclic Chemistry, 54(3), 1599-1626. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2020). Molecules, 25(24), 6032. [Link]

  • Classification of Scaffold Hopping Approaches. (2012). Drug Discovery Today, 17(7-8), 310-324. [Link]

  • Scaffold Hopping in Drug Discovery. (n.d.). NIPER S.A.S. Nagar. Retrieved January 21, 2026, from [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules, 25(13), 2980. [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2022). Antimicrobial Agents and Chemotherapy, 66(9), e0062322. [Link]

  • Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? (2021). International Journal of Molecular Sciences, 22(16), 8565. [Link]

  • (4-(4-methoxyphenyl)tetrahydro-2h-pyran-4-yl)methanamine. (n.d.). ChemUniverse. Retrieved January 21, 2026, from [Link]

  • (4-Methoxyphenyl)(tetrahydro-2h-pyran-4-yl)methanamine, 98% Purity, C13H19NO2, 100 mg. (n.d.). CP Lab Safety. Retrieved January 21, 2026, from [Link]

  • 4-Aminomethyltetrahydropyran. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

Application Note: A Framework for Investigating (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine as a Novel ALK5 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the investigation of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine as a potential ALK5 inhibitor.

Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of ALK5 Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is a key driver in the pathogenesis of a wide range of diseases, most notably in fibrosis and cancer.[3][4][5] A central node in this cascade is the TGF-β type I receptor, a serine/threonine kinase also known as Activin Receptor-Like Kinase 5 (ALK5).[5][6][7]

Upon binding of the TGF-β ligand to its type II receptor, ALK5 is recruited and phosphorylated, activating its kinase domain.[4][8] Activated ALK5 then phosphorylates its primary downstream targets, the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[4][9] This phosphorylation event initiates their association with SMAD4, and the resulting complex translocates to the nucleus to regulate the transcription of target genes.[4][9] Given its pivotal role, the selective inhibition of ALK5 has emerged as a highly promising therapeutic strategy to counteract the pathological effects of excessive TGF-β signaling.[3][4][10]

This document outlines a comprehensive experimental framework for the investigation of a novel small molecule, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, as a potential ALK5 inhibitor. While existing research has explored various pyran and methoxyphenyl derivatives for ALK5 inhibition, this specific molecule represents a novel candidate for investigation.[5][10][11][12] The protocols herein are designed to rigorously assess its inhibitory potential through both biochemical and cell-based assays, providing a self-validating system for confident characterization.

The ALK5 Signaling Cascade

ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β RII TGF_beta->TGFBR2 Binding ALK5 ALK5 (TGF-β RI) TGFBR2->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex DNA Target Gene Transcription Complex->DNA Translocation Test_Compound (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine Test_Compound->ALK5 Inhibition

Caption: Canonical TGF-β signaling pathway via ALK5 and the proposed point of inhibition.

Part 1: Biochemical Potency Assessment

The initial step in characterizing a potential inhibitor is to determine its direct effect on the enzymatic activity of the target kinase in a purified, cell-free system. This biochemical assay provides a quantitative measure of the compound's potency (typically as an IC50 value) and helps to confirm a direct interaction with ALK5. We will utilize a luminescence-based kinase assay, such as the ADP-Glo™ system, which measures the amount of ADP produced as a direct correlate of kinase activity.[1][13][14][15]

Protocol 1: In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)

Rationale: This assay format is chosen for its high sensitivity, broad dynamic range, and robustness in high-throughput screening.[16] By quantifying ADP production, it directly measures the catalytic activity of ALK5. The protocol includes controls to ensure the observed inhibition is specific to the compound's effect on the kinase and not an artifact of the detection system.

Experimental Workflow

a cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A 1. Prepare Reagents: - 1x Kinase Buffer - Serial Dilution of Test Compound - ALK5 Enzyme & Substrate - ATP Solution B 2. Add to 384-well plate: - Kinase Buffer - Test Compound / DMSO - ALK5 Substrate A->B C 3. Initiate Reaction: Add ALK5 Enzyme B->C D 4. Add ATP Solution C->D E 5. Incubate at 30°C for 45-60 min D->E F 6. Stop Reaction: Add ADP-Glo™ Reagent E->F G 7. Incubate at RT for 40 min F->G H 8. Develop Signal: Add Kinase Detection Reagent G->H I 9. Incubate at RT for 30-60 min H->I J 10. Read Luminescence (Plate Reader) I->J

Caption: Workflow for the in vitro ALK5 biochemical assay.

Materials & Reagents:

  • Recombinant Human ALK5 (TGFβR1) Kinase[14]

  • ALK5 Peptide Substrate[14]

  • ATP[14]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[14]

  • (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (Test Compound)

  • DMSO (for compound dilution)

  • ADP-Glo™ Kinase Assay Kit[14][15]

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Luminescence-capable plate reader

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a final assay concentration range from 100 µM to 1 nM.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted test compound or DMSO (for "Positive Control" and "Blank" wells) to the appropriate wells of a 384-well plate.[13]

    • Prepare a master mix containing 1x Kinase Assay Buffer, ALK5 peptide substrate, and ATP.

    • Add 12.5 µL of the master mix to every well.[13]

  • Kinase Reaction Initiation:

    • Thaw the ALK5 enzyme on ice. Dilute the enzyme to the working concentration in 1x Kinase Assay Buffer.

    • To initiate the reaction, add 10 µL of the diluted ALK5 enzyme to the "Test Inhibitor" and "Positive Control" wells.[13]

    • To the "Blank" wells (no enzyme activity), add 10 µL of 1x Kinase Assay Buffer.[13]

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[13]

  • Signal Generation & Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[13]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for another 45 minutes.[13]

    • Measure the luminescence using a plate reader.

Data Analysis & Interpretation:

The raw luminescence data is converted to percent inhibition relative to the controls. An IC50 curve is then generated by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.

Parameter Description Example Value
IC50 Concentration of inhibitor required to reduce ALK5 activity by 50%.50 nM
Hill Slope Describes the steepness of the dose-response curve.1.1
Goodness of fit for the curve.>0.98
Part 2: Cell-Based Target Engagement

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane, engage its target in a physiological context, and inhibit the downstream signaling pathway. This is a critical step in validating the compound's potential as a therapeutic agent. We will describe a high-content immunofluorescence assay to quantify the phosphorylation of SMAD2, the direct substrate of ALK5.[17]

Protocol 2: High-Content Imaging of pSMAD2 Inhibition

Rationale: This method provides a quantitative, image-based readout of pathway inhibition within individual cells. It allows for the simultaneous measurement of target modulation (pSMAD2 levels) and potential cytotoxicity (cell count/nuclear morphology), offering a multi-parametric and robust assessment. The use of TGF-β to stimulate the pathway ensures that the observed inhibition is specific to this signaling cascade.[17]

Experimental Workflow

cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis A 1. Seed Cells in 96-well imaging plates B 2. Starve Cells (serum-free media) A->B C 3. Pre-treat with Test Compound (1 hour) B->C D 4. Stimulate with TGF-β (1 hour) C->D E 5. Fix & Permeabilize Cells D->E F 6. Block Non-specific Binding E->F G 7. Incubate with Primary Ab (anti-pSMAD2) F->G H 8. Incubate with Secondary Ab (fluorescently-labeled) & DAPI G->H I 9. Acquire Images (High-Content Imager) H->I J 10. Image Analysis: - Identify Nuclei (DAPI) - Quantify Nuclear pSMAD2 intensity I->J K 11. Calculate IC50 J->K

Caption: Workflow for the cell-based pSMAD2 inhibition assay.

Materials & Reagents:

  • A suitable cell line (e.g., HaCaT, A549, C2C12 myoblasts)[17]

  • Cell culture medium and serum

  • TGF-β1 ligand

  • (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (Test Compound)

  • Formaldehyde (for fixing)

  • Triton X-100 or Saponin (for permeabilization)

  • Bovine Serum Albumin (BSA) (for blocking)

  • Primary antibody: Rabbit anti-pSMAD2 (Ser465/467)

  • Secondary antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG

  • DAPI (for nuclear counterstain)

  • 96-well clear-bottom imaging plates

  • High-Content Imaging System

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in a 70-80% confluent monolayer the next day.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat the cells by adding the test compound at various concentrations (prepared as a serial dilution) for 1 hour. Include DMSO-only wells as a vehicle control.

  • Pathway Stimulation: Stimulate the cells by adding TGF-β1 ligand to all wells (except for the unstimulated negative control) to a final concentration of 5 ng/mL. Incubate for 1 hour.[18]

  • Fixation and Permeabilization:

    • Carefully aspirate the medium and fix the cells with 4% formaldehyde in PBS for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific antibody binding with 3% BSA in PBS for 1 hour.

    • Incubate with the primary anti-pSMAD2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash three times with PBS and leave the final wash in the wells.

    • Acquire images using a high-content imaging system, capturing both the DAPI (nuclei) and Alexa Fluor 488 (pSMAD2) channels.

    • Use image analysis software to segment the images, identify nuclei based on the DAPI signal, and quantify the mean fluorescence intensity of pSMAD2 within each nucleus.

Data Analysis & Interpretation:

The nuclear pSMAD2 intensity is normalized to the stimulated (positive) and unstimulated (negative) controls. A cellular IC50 value is determined by plotting the normalized intensity against the compound concentration.

Parameter Description Example Value
Cellular IC50 Concentration of inhibitor required to reduce TGF-β stimulated pSMAD2 levels by 50%.250 nM
Max Inhibition (%) The maximum percentage of pSMAD2 signal reduction achieved.95%
Cell Count Used to assess cytotoxicity at higher compound concentrations.No significant change
Trustworthiness and Self-Validation

The integrity of these investigations relies on a system of controls and cross-validation:

  • Biochemical Assay Controls: The "Positive Control" (enzyme, no inhibitor) defines 0% inhibition, while the "Blank" (no enzyme) defines 100% inhibition, ensuring that the signal is enzyme-dependent.

  • Cell-Based Assay Controls: The "Unstimulated Control" establishes the basal level of pSMAD2, while the "Stimulated Control" (TGF-β, no inhibitor) defines the dynamic range of the assay.

By following these detailed protocols, researchers can generate a robust and reliable dataset to evaluate the potential of (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine as a novel and potent ALK5 inhibitor, paving the way for further preclinical development.

References

  • Healey, Z. R., et al. (2014). ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis. Nature Neuroscience, 17(7), 943–952. [Link]

  • Long, L., et al. (2009). Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. American Journal of Respiratory and Critical Care Medicine, 179(12), 1141-1150. [Link]

  • Vijayaraj, P., et al. (2019). Transforming growth factor-beta signaling via ALK1 and ALK5 regulates distinct functional pathways in vein graft intimal hyperplasia. bioRxiv. [Link]

  • Sridurongrit, S., et al. (2008). Signaling via the Tgf-β type I receptor Alk5 in heart development. Developmental Biology, 322(1), 159-171. [Link]

  • Callahan, J. F., et al. (2002). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry, 45(5), 999–1001. [Link]

  • Long, L., et al. (2007). Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. American Journal of Respiratory and Critical Care Medicine. [Link]

  • BPS Bioscience. (2025). TGFβR1 (ALK5) Kinase Assay Kit. BPS Bioscience. [Link]

  • ResearchGate. (n.d.). Profiles of the aLK5 inhibitor screen. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit Datasheet. BPS Bioscience. [Link]

  • SignalChem. (n.d.). TGFβR1 (ALK5), Active. SignalChem. [Link]

  • Jin, C., et al. (2025). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. European Journal of Medicinal Chemistry, 287, 118045. [Link]

  • Reaction Biology. (2026). ALK5/TGFBR1 Kinase Assay Service. Reaction Biology. [Link]

  • Tojo, M., et al. (2005). The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-β. Cancer Science, 96(11), 791-800. [Link]

  • Bellamri, M., et al. (2023). Development of an automated high-content immuno-fluorescence assay of pSmads quantification. bioRxiv. [Link]

  • ChemUniverse. (n.d.). (4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL)METHANAMINE. ChemUniverse. [Link]

  • De Luca, R., et al. (2022). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 831-838. [Link]

  • Patsnap Synapse. (2024). What are ALK5 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Daly, A. C., et al. (2010). TGFβ-stimulated Smad1/5 phosphorylation requires the ALK5 L45 loop and mediates the pro-migratory TGFβ switch. The EMBO Journal, 29(10), 1709–1722. [Link]

  • ResearchGate. (2025). ALK5 Kinase Inhibitors in Drug Discovery: Structural Insights and Therapeutic Applications. ResearchGate. [Link]

  • CP Lab Safety. (n.d.). (4-Methoxyphenyl)(tetrahydro-2h-pyran-4-yl)methanamine, 98% Purity, C13H19NO2, 100 mg. CP Lab Safety. [Link]

  • Aladdin. (n.d.). (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. Aladdin. [Link]

  • Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552. [Link]

  • Happold, C., et al. (2014). Differential regulation of TGF-β–induced, ALK-5–mediated VEGF release by SMAD2/3 versus SMAD1/5/8 signaling in glioblastoma. Neuro-Oncology, 16(11), 1549–1560. [Link]

  • Miller, A. T., et al. (2023). Abstract 1661: Heart-sparing ALK5 inhibitor for treatment of gastrointestinal and liver cancers. Cancer Research, 83(7_Supplement), 1661. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4629. [Link]

  • ResearchGate. (n.d.). ALK5 inhibition induces ubiquitin-mediated degradation of Smad4 in CD8+ T cells in melanoma-bearing mice. ResearchGate. [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Awad, R., et al. (2001). Synthesis and biological evaluation of methoxyphenyl porphyrin derivatives as potential photodynamic agents. Bioorganic & Medicinal Chemistry, 9(8), 1943-9. [Link]

Sources

Application Notes & Protocols for a Novel Class of Antimicrobial Agents: (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel chemical entities with potent antimicrobial activity. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of a promising class of compounds: (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine analogues. These synthetic molecules, centered around a tetrahydropyran core, have emerged as a scaffold of interest for developing new therapeutic agents.[1][2][3] This guide details the essential protocols for determining the antimicrobial efficacy of these analogues, including Minimum Inhibitory Concentration (MIC) determination, time-kill kinetic assays, and biofilm disruption and eradication assays. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[4][5][6]

Introduction: The Tetrahydropyran Scaffold in Antimicrobial Research

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, forming the core of various natural products and synthetic drugs, including pyranose sugars.[3] Its derivatives have been investigated for a wide range of biological activities.[7][8][9] Recent interest has focused on substituted tetrahydropyran derivatives as potential antimicrobial agents.[1][2] The (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine core provides a versatile platform for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and spectrum of activity against clinically relevant pathogens.

The mechanism of action for many tetrahydropyran-based antimicrobials is still under investigation, though some have been shown to inhibit essential bacterial enzymes.[1] A thorough in vitro characterization is the foundational step in elucidating the potential of any new antimicrobial candidate. The following protocols are designed to provide a robust framework for this initial assessment.

Foundational Efficacy Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the cornerstone of antimicrobial susceptibility testing, determining the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[10][11][12] This quantitative measure is crucial for screening and comparing the potency of newly synthesized analogues. The broth microdilution method is a widely accepted and high-throughput approach.[13][14]

Principle of Broth Microdilution MIC Assay

A standardized suspension of the test microorganism is exposed to serial dilutions of the (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine analogues in a 96-well microtiter plate.[10][11] Following incubation, the presence or absence of visible growth is determined, and the MIC is recorded as the lowest concentration that prevents turbidity.[11][12]

Detailed Protocol for Broth Microdilution MIC Assay

Materials:

  • Test Analogues: Stock solutions of known concentration (e.g., in DMSO).

  • Test Organisms: Relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).[15]

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Shaking incubator.

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Inoculate into a sterile broth (e.g., Tryptic Soy Broth) and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Adjust the bacterial suspension with sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[10][11]

  • Compound Dilution:

    • Prepare a serial two-fold dilution of each analogue in CAMHB directly in the 96-well plate.

    • Typically, 50 µL of CAMHB is added to wells 2 through 12.

    • Add 100 µL of the highest concentration of the test compound to well 1.

    • Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (inoculum without compound), and well 12 serves as the sterility control (broth only).[13]

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 16-24 hours.[11]

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the analogue where no visible turbidity is observed.[11][12] This can be assessed visually or with a plate reader.

Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) C 3. Inoculate Plate with Bacterial Suspension A->C Inoculum B 2. Prepare Serial Dilutions of Test Analogues in 96-well plate B->C Diluted Analogues D 4. Incubate Plate (37°C, 16-24h) C->D E 5. Read Results Visually or with Plate Reader D->E F 6. Determine MIC Value (Lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

Characterizing Antimicrobial Dynamics: Time-Kill Kinetics Assay

While the MIC provides information on growth inhibition, the time-kill assay reveals the rate and extent of bacterial killing over time, distinguishing between bactericidal and bacteriostatic activity.[16][17][18] A bactericidal agent is typically defined by a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16][17]

Principle of Time-Kill Assay

A standardized bacterial inoculum is exposed to various concentrations of the test analogue (often multiples of the MIC) in a liquid medium.[17] At specified time points, aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria.[17]

Detailed Protocol for Time-Kill Assay

Materials:

  • Test Analogues and Organisms (as in MIC assay).

  • Growth Media: CAMHB and Tryptic Soy Agar (TSA) plates.[17]

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions.

  • Sterile culture tubes.

  • Shaking incubator.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a bacterial inoculum as described for the MIC assay.

    • In sterile tubes, prepare the desired concentrations of the test analogue (e.g., 1x, 2x, 4x MIC) in CAMHB. Include a growth control tube without any compound.

  • Inoculation:

    • Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[17]

    • Perform 10-fold serial dilutions in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting:

    • Incubate the TSA plates at 37°C for 18-24 hours.

    • Count the colonies on plates containing 30-300 colonies to determine the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of the analogue and the growth control.

Interpretation of Time-Kill Data
Activity Definition
Bactericidal ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[16][17]
Bacteriostatic < 3-log10 reduction in CFU/mL, with the bacterial count remaining stable or slightly decreasing.[17]
No Effect Bacterial growth curve is similar to the growth control.

Diagram: Time-Kill Assay Logical Flow

Time_Kill_Flow start Start: Standardized Inoculum exposure Exposure to Analogue (e.g., 1x, 2x, 4x MIC) and Growth Control start->exposure sampling Sampling at Time Points (0, 2, 4, 8, 24h) exposure->sampling dilution Serial Dilution and Plating on Agar sampling->dilution incubation Incubation (37°C, 18-24h) dilution->incubation counting Colony Counting (CFU/mL Determination) incubation->counting analysis Data Analysis: Plot log10 CFU/mL vs. Time counting->analysis interpretation {Bactericidal (≥3-log kill)? | Bacteriostatic (<3-log kill)? | No Effect?} analysis->interpretation

Caption: Logical flow of a time-kill kinetics experiment.

Assessing Activity Against Bacterial Biofilms

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[18][19] Evaluating the activity of new compounds against biofilms is therefore a critical step in modern antimicrobial drug discovery.

Principle of Biofilm Assays

These assays quantify the ability of a compound to either prevent the formation of a biofilm (inhibition assay) or to eradicate a pre-formed, mature biofilm (eradication assay).[19][20][21] Quantification is typically achieved by staining the biofilm biomass with crystal violet.[20][22]

Detailed Protocol for Biofilm Inhibition and Eradication Assays

Materials:

  • Test Analogues and Organisms.

  • Growth Media (e.g., Tryptic Soy Broth supplemented with glucose).

  • Sterile 96-well flat-bottom tissue culture-treated plates.

  • 0.1% Crystal Violet solution.

  • 30% Acetic Acid or Ethanol for solubilization.

  • Plate reader.

Step-by-Step Procedure for Biofilm Inhibition:

  • Plate Preparation:

    • In a 96-well plate, prepare serial dilutions of the test analogues in growth medium.

    • Add a standardized bacterial inoculum (~1 x 10^6 CFU/mL) to each well.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Washing and Staining:

    • Gently discard the planktonic bacteria from the wells.

    • Wash the wells carefully with PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.[22]

    • Remove the crystal violet and wash the wells again with PBS.

  • Quantification:

    • Dry the plate.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[22]

    • Measure the absorbance at a wavelength of 550-595 nm.

Step-by-Step Procedure for Biofilm Eradication:

  • Biofilm Formation:

    • Inoculate a 96-well plate with a standardized bacterial suspension and incubate at 37°C for 24-48 hours to establish mature biofilms.[18]

  • Treatment:

    • Discard the planktonic bacteria and wash the wells with PBS.

    • Add fresh media containing serial dilutions of the test analogues to the wells with the pre-formed biofilms.

  • Incubation:

    • Incubate for another 24 hours.

  • Washing, Staining, and Quantification:

    • Follow steps 3 and 4 from the Biofilm Inhibition protocol.

Concluding Remarks

The protocols outlined in this document provide a standardized and robust framework for the initial in vitro evaluation of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine analogues as potential antimicrobial agents. Adherence to these methodologies, grounded in internationally recognized standards, will ensure the generation of high-quality, reproducible data.[4][23] This data is fundamental for guiding structure-activity relationship studies, selecting lead candidates for further development, and ultimately contributing to the critical pipeline of new antimicrobial therapies.

References

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Nature Protocols. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Linnaeus Bioscience. Antimicrobial Assays. [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • Pacific BioLabs. Time Kill Testing. [Link]

  • Inter-American Institute for Cooperation on Agriculture. Methodologies for Antimicrobial Susceptibility Testing. [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]

  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]

  • National Center for Biotechnology Information. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. [Link]

  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • iGEM. General Biofilm Assay Protocol. [Link]

  • World Organisation for Animal Health. Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. [Link]

  • National Center for Biotechnology Information. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Scientific Research Publishing. Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. [Link]

  • Springer Nature Experiments. Microtiter plate assays to assess antibiofilm activity against bacteria. [Link]

  • National Center for Biotechnology Information. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. [Link]

  • Bio-protocol. Biofilm Assay. [Link]

  • ResearchGate. New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. [Link]

  • ResearchGate. Antimicrobial activity of the new compounds. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • ResearchGate. Activities of thiotetrahydropyridines as antioxidant and antimicrobial agents. [Link]

  • Jetir.org. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 4'- BENZOPYRAN-BASED DERIVATIVES. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • National Center for Biotechnology Information. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]

  • ChemUniverse. (4-(4-methoxyphenyl)tetrahydro-2h-pyran-4-yl)methanamine. [Link]

  • Aladdin. (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. [Link]

  • ResearchGate. Selected synthesis methods of 4H-pyran-4-one compounds. [Link]

  • ResearchGate. (PDF) Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. [Link]

Sources

Application Notes and Protocols for the Investigation of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial investigation of the novel chemical entity, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, as a potential anti-cancer agent. While this specific compound is not extensively documented in peer-reviewed cancer literature, its structural motifs, particularly the tetrahydropyran core, are present in various biologically active molecules. Notably, the related compound, 4-aminomethyltetrahydropyran, is utilized in the synthesis of mTOR kinase inhibitors, a critical pathway in oncology.[1] These application notes are therefore designed to provide a robust framework for researchers to conduct a primary screen and preliminary mechanistic evaluation of this compound's anti-cancer properties. The protocols outlined herein are established, self-validating methodologies intended to generate reliable and reproducible data for an initial assessment of efficacy and mechanism of action.

Introduction and Rationale for Investigation

The relentless pursuit of novel oncology therapeutics is essential for overcoming existing treatment limitations and drug resistance.[2] The chemical compound (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS No: 440087-51-4) represents an unexplored entity in the context of cancer biology.[3] Its structure contains a tetrahydropyran ring, a scaffold found in a number of compounds with demonstrated anti-tumor activities.[4] The exploration of novel chemical matter is a cornerstone of drug discovery, and a systematic evaluation of compounds like this is the first step in identifying new therapeutic leads.[5]

This guide provides a structured workflow for the initial characterization of the compound's effects on cancer cell lines, focusing on three key areas:

  • Cytotoxicity and Anti-proliferative Effects: Determining the compound's ability to inhibit cancer cell growth.

  • Induction of Programmed Cell Death (Apoptosis): Assessing if the compound kills cancer cells by activating intrinsic cellular suicide pathways.

  • Preliminary Mechanism of Action: Investigating the potential molecular pathways affected by the compound.

The following protocols are designed to be adaptable to a variety of common cancer cell lines, such as those from breast (MCF-7), colorectal (HCT116), and liver (HepG2) carcinomas, allowing for a broad-based initial screening.[6]

Experimental Workflow for Preliminary Compound Screening

The initial evaluation of a novel compound follows a logical progression from broad screening to more focused mechanistic studies. The workflow below outlines the recommended experimental sequence.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Probing cluster_2 Phase 3: Data Interpretation Compound_Prep Compound Preparation (Stock Solution in DMSO) MTT_Assay Cell Viability (MTT/MTS) Assay (72h incubation) Compound_Prep->MTT_Assay Cell_Culture Cancer Cell Line Panel Culture (e.g., MCF-7, HCT116, HepG2) Cell_Culture->MTT_Assay IC50_Calc IC50 Value Calculation MTT_Assay->IC50_Calc Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Calc->Apoptosis_Assay Select active cell lines & concentrations (e.g., 1x & 2x IC50) Cell_Cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) IC50_Calc->Cell_Cycle Western_Blot Western Blot Analysis (Key Signaling Proteins) IC50_Calc->Western_Blot Data_Analysis Synthesize Data & Formulate Hypothesis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for screening a novel compound.

Protocols

Protocol 1: Assessment of Anti-proliferative Activity using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product, the absorbance of which can be quantified.

Materials:

  • (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine in DMSO. Further dilute this stock in complete growth medium to create a series of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Hypothetical Data Presentation:

Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7 Breast Adenocarcinoma15.2
HCT116 Colorectal Carcinoma8.9
HepG2 Hepatocellular Carcinoma22.5
A549 Lung Carcinoma35.1
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, allowing for their differentiation.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cells treated with the compound at 1x and 2x IC50 concentrations for 24-48 hours.

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Preliminary Mechanistic Insight via Western Blotting

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By examining key proteins in signaling pathways known to be dysregulated in cancer, we can form a hypothesis about the compound's mechanism of action. A common pathway to investigate is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.

G cluster_pathway Potential Target Pathway: PI3K/Akt/mTOR RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates (p-mTOR) Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine Compound->Akt Hypothesized Inhibition Point (Measure p-Akt levels)

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors Featuring a Tetrahydropyran Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Tetrahydropyran Moiety in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[1][2][3] A key challenge in this field is the design of molecules with high potency, selectivity, and favorable pharmacokinetic properties. Scaffold-based design, which utilizes a core molecular structure as a foundation for building inhibitors, is a powerful strategy to navigate the vast chemical space.[3]

This application note focuses on the tetrahydropyran (THP) core, a privileged scaffold in medicinal chemistry. The THP ring, a saturated six-membered heterocycle containing an oxygen atom, offers several distinct advantages in kinase inhibitor design.[4] As a rigid bioisostere of cyclohexane, the THP moiety can reduce the entropic penalty upon binding to the target kinase.[4] Compared to its carbocyclic counterpart, the THP group exhibits lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[4] Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the kinase active site to enhance binding affinity and selectivity.[4]

This guide provides a comprehensive overview of the key stages in the development of THP-containing kinase inhibitors, from chemical synthesis to biochemical and cellular characterization. Detailed protocols and expert insights are provided to equip researchers in drug discovery with the necessary tools to effectively utilize the THP scaffold in their quest for novel therapeutics.

Part 1: Chemical Synthesis of Tetrahydropyran-Containing Kinase Inhibitors

The synthesis of kinase inhibitors incorporating a THP core requires robust and flexible chemical strategies. A common approach involves the initial construction of a functionalized THP building block, which is then incorporated into the final inhibitor scaffold. Gilteritinib, a potent FLT3/AXL inhibitor, serves as an excellent case study for the synthesis of a THP-containing drug.[5]

Exemplary Synthesis: Gilteritinib Intermediate

A key component of gilteritinib is a pyrazinecarboxamide intermediate. An efficient, scalable synthesis of this intermediate has been developed, avoiding cryogenic conditions and chromatographic purification.[6] This multi-step synthesis highlights the practical considerations for producing these complex molecules on a larger scale.[6]

Protocol 1: Synthesis of a Dichloropyrazinecarboxamide Intermediate

  • Step 1: Electrophilic Addition: 2,6-dichloropyrazine undergoes an electrophilic addition with acetaldehyde.[6]

  • Step 2: Minisci Reaction: A Minisci reaction is performed with formamide in the presence of iron sulfate and hydrogen peroxide.[6]

  • Step 3: Mesylation and Reduction: The resulting hydroxyl group is eliminated via a mesylate intermediate, followed by hydrogen reduction to yield the desired pyrazinecarboxamide.[6]

Note: For a detailed, step-by-step industrial-scale synthesis, refer to the process development literature for gilteritinib.[6]

General Strategies for Tetrahydropyran Ring Construction

Beyond specific drug syntheses, several general methodologies are employed for the construction of the THP ring itself:

  • Prins Cyclization: A tethered enol-ether Prins cyclization can be used to generate functionalized 4-hydroxytetrahydropyrans, which are versatile intermediates.[7] These can be converted to azides for click chemistry or reduced to amines for further elaboration.[7]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient and environmentally friendly approach to synthesize a diverse range of THP derivatives in a single step from three or more reactants.[8]

Part 2: In Vitro Characterization of Kinase Inhibition

Once synthesized, the inhibitory activity of the THP-containing compounds must be quantified. A variety of in vitro assays are available to determine the potency (typically as an IC50 value) and selectivity of new inhibitors.[6]

Workflow for In Vitro Kinase Inhibitor Profiling

G cluster_0 Initial Screening cluster_1 Potency Determination cluster_2 Selectivity Profiling A Compound Library (THP-core derivatives) B High-Throughput Screen (HTS) (e.g., ADP-Glo at single concentration) A->B C Dose-Response Curve Generation (e.g., ADP-Glo with serial dilutions) B->C Active 'Hits' D IC50 Value Calculation C->D E Kinome Panel Screening (>100 kinases) D->E Potent Compounds F Identification of On- and Off-Target Activities E->F

Caption: Workflow for in vitro kinase inhibitor characterization.

Protocol 2: Determination of IC50 Values using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.[4][9]

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • THP-containing test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 96-well or 384-well plates (white, flat-bottom)

  • Luminometer

Procedure (96-well format):

  • Compound Preparation: Prepare serial dilutions of the THP-containing inhibitors in the Kinase Assay Buffer. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[10]

  • Kinase Addition: Add 2.5 µL of the kinase to each well.[10]

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.[10] The final ATP concentration should ideally be at or near the Kₘ for the kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[10]

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]

  • Incubation: Incubate for 40 minutes at room temperature.[1]

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well.[10] This reagent converts the ADP generated to ATP and provides the luciferase and luciferin for the detection reaction.

  • Incubation: Incubate for 30-60 minutes at room temperature.[1]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Part 3: Cellular Characterization of Kinase Inhibitors

While in vitro assays are crucial for determining direct enzymatic inhibition, it is essential to confirm that a compound is active in a cellular context.[6] Cell-based assays can assess a compound's ability to cross the cell membrane, engage its target in the complex cellular environment, and exert a functional effect.

Logical Flow of Cellular Assays

G A Potent THP-Inhibitor (from in vitro screen) B Target Engagement Assay (e.g., CETSA) A->B Confirm target binding in cells C Downstream Signaling Assay (e.g., Phospho-Western Blot) B->C Verify inhibition of kinase activity D Cell Proliferation Assay (e.g., Ba/F3 Assay) C->D Assess functional cellular outcome E Lead Candidate for Further Development D->E Demonstrates cellular efficacy

Caption: Logical progression of cellular assays for inhibitor validation.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to directly measure the binding of a drug to its target protein in intact cells or cell lysates.[2][11] The principle is that a protein becomes more thermally stable when bound to a ligand.[2]

Materials:

  • Cultured cells expressing the target kinase

  • THP-containing test compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Treat cultured cells with the THP-containing inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[11]

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lysate Preparation: Lyse the cells (e.g., by freeze-thaw cycles).[12]

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler.[11] A typical temperature range would be from 40°C to 70°C.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated samples at high speed to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Collect the supernatant (soluble fraction) and prepare for Western blot analysis.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the treated and control samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Protocol 4: Ba/F3 Cell Proliferation Assay for Functional Activity

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line.[8][13] When these cells are engineered to express a constitutively active kinase, they become IL-3 independent, and their proliferation is driven by the activity of that kinase.[8][13] This system is an excellent tool for assessing the functional activity of kinase inhibitors.

Materials:

  • Ba/F3 cells engineered to express the target kinase

  • RPMI-1640 medium with appropriate supplements (fetal bovine serum, antibiotics)

  • THP-containing test compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Wash the engineered Ba/F3 cells to remove any residual IL-3 and seed them in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in IL-3-free medium.

  • Compound Addition: Add serial dilutions of the THP-containing inhibitor to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Detection: Measure luminescence or absorbance to quantify the number of viable cells.

  • Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for cell proliferation.

Part 4: Structure-Activity Relationship (SAR) Studies

SAR studies are a critical component of the lead optimization process, aiming to understand how modifications to the chemical structure of an inhibitor affect its activity.[11] By systematically altering different parts of the THP-containing scaffold and measuring the corresponding changes in potency and selectivity, a more potent and specific inhibitor can be developed.

Case Study: SAR of PI3Kβ Inhibitors

While not THP-based, a study on thiazolopyrimidinone PI3Kβ inhibitors provides an excellent template for conducting and presenting SAR.[11] The researchers systematically modified substituents at different positions of the core scaffold and evaluated the impact on PI3Kβ inhibitory activity.

Table 1: Exemplary SAR Data for a Hypothetical THP-Based Kinase Inhibitor Series

CompoundR1 GroupR2 GroupKinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity (Y/X)
1 HH50010002
2 4-FluorophenylH15012008
3 4-MethoxyphenylH80160020
4 4-MethoxyphenylMethyl252500100
5 4-MethoxyphenylEthyl45200044
6 3-PyridylH1208006.7

This table is a hypothetical representation based on typical SAR studies.

Analysis of SAR Trends:

  • R1 Group: The data suggests that substitution at the R1 position is beneficial for potency. The introduction of a 4-fluorophenyl group (Compound 2) improves activity over the unsubstituted analog (Compound 1). An electron-donating methoxy group (Compound 3) further enhances potency, suggesting a favorable interaction in a specific pocket of the kinase active site.

  • R2 Group: Adding a small alkyl group at the R2 position (Compound 4) significantly boosts potency and selectivity, indicating this region can accommodate and favorably interact with such groups. However, increasing the alkyl chain length to ethyl (Compound 5) slightly diminishes the activity, suggesting a size constraint in this pocket.

  • Selectivity: Modifications at both R1 and R2 positions impact selectivity against Kinase Y. The combination of a 4-methoxyphenyl group at R1 and a methyl group at R2 (Compound 4) yields the most selective compound in this series.

By building and analyzing such SAR tables, medicinal chemists can make rational, data-driven decisions to guide the design of the next generation of inhibitors with improved properties.

Conclusion

The tetrahydropyran core is a valuable scaffold for the design and development of novel kinase inhibitors. Its favorable physicochemical properties and potential for specific interactions within the kinase active site make it an attractive starting point for drug discovery campaigns. This application note has provided a comprehensive framework for the development of THP-containing kinase inhibitors, including detailed protocols for their synthesis, in vitro characterization, and cellular validation. By integrating these methodologies with a robust SAR strategy, researchers can effectively leverage the advantages of the THP core to develop potent and selective kinase inhibitors for a range of therapeutic applications.

References

  • Hayakawa, M., et al. (2011). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 782-787.
  • ResearchGate. (n.d.). Biochemical IC50 values for CC-509 against selected human kinases. Retrieved from [Link]

  • Li, Y., et al. (2021). A study of the synthetic route and resistance of gilteritinib. Journal of Physics: Conference Series, 1955, 012042.
  • Al-Ghorbani, M., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(5), 735.
  • ResearchGate. (n.d.). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022009235A1 - Process for the preparation of gilteritinib fumarate.
  • ResearchGate. (n.d.). Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK. Retrieved from [Link]

  • Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(5), 585-604.
  • Montalvo-Hervieu, J., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14795-14836.
  • Słowińska, K., et al. (2021). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
  • Kumar, P., et al. (2023). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Quest, 54(3), 292-309.
  • Li, H., et al. (2015). Synthesis and SAR study of potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1547-1551.
  • Science.gov. (n.d.). ic50 values calculated: Topics by Science.gov. Retrieved from [Link]

  • Nagasawa, J., et al. (2022). Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. Organic Process Research & Development, 26(6), 1739-1747.
  • Sharma, R., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(3), 1789-1811.
  • Le, T. N., et al. (2019). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 24(22), 4082.
  • ResearchGate. (n.d.). Idealised values for the potency (IC 50 ) of an inhibitor with.... Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition.
  • ResearchGate. (n.d.). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Retrieved from [Link]

  • PubMed. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of gilteritinib (I). Retrieved from [Link]

Sources

Pharmacophore modeling with (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Pharmacophore Modeling Utilizing (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine as a Hypothetical Lead Compound

Authored by: A Senior Application Scientist

Introduction: The Role of Pharmacophore Modeling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the journey from a promising hit compound to a clinical candidate is both arduous and resource-intensive. Computational chemistry and molecular modeling have emerged as indispensable tools to navigate this complex path with greater efficiency and precision. Among these, pharmacophore modeling stands out as a powerful and versatile strategy.[1][2] A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings—that are critical for a molecule's interaction with a specific biological target.[3] By focusing on these key interaction points rather than the entire chemical scaffold, pharmacophore models enable researchers to identify novel, structurally diverse compounds with the potential for similar biological activity.[4] This "scaffold hopping" capability is a significant advantage in the quest for new intellectual property and improved drug-like properties.[4]

This comprehensive guide will delve into the principles and practical application of pharmacophore modeling. We will use (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine as a hypothetical lead compound to illustrate the workflow. While public domain data on the specific biological target and activity of this molecule are limited, its distinct chemical features provide an excellent framework for demonstrating both ligand-based and structure-based pharmacophore modeling approaches. This application note is designed for researchers, scientists, and drug development professionals seeking to leverage pharmacophore modeling in their discovery programs.

Structural Analysis of the Hypothetical Lead Compound

Before embarking on pharmacophore model development, a thorough analysis of the lead compound's structure is essential. The structure of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine reveals several key chemical features that could be important for target interaction.

  • Hydrogen Bond Donor (HBD): The primary amine (-NH2) group is a strong hydrogen bond donor.

  • Hydrogen Bond Acceptor (HBA): The oxygen atom in the tetrahydropyran ring and the methoxy group's oxygen can act as hydrogen bond acceptors.

  • Hydrophobic (HY) / Aromatic (AR) Feature: The methoxyphenyl group provides a distinct hydrophobic and aromatic region. The tetrahydropyran ring also contributes to the overall hydrophobicity.

These features form the basis for constructing a pharmacophore hypothesis, which is a 3D arrangement of these features with specific distance constraints.

Ligand-Based Pharmacophore Modeling: A Hypothetical Workflow

The ligand-based approach is employed when the 3D structure of the biological target is unknown, but a set of active compounds is available.[5][6] This method relies on the principle that molecules with similar biological activity share common pharmacophoric features arranged in a similar spatial orientation.[3]

Causality Behind Experimental Choices

The central assumption is that the shared pharmacophoric features of active molecules reflect the key interaction points within the target's binding site. The goal is to distill this common pattern from a set of structurally diverse active compounds. A crucial aspect of this process is the inclusion of inactive compounds, which helps to refine the model by identifying features that are essential for activity and eliminating those that are not.

Protocol for Ligand-Based Pharmacophore Modeling

This protocol outlines the steps for generating and validating a ligand-based pharmacophore model, assuming we have a hypothetical dataset of active and inactive analogs of our lead compound.

1. Dataset Preparation:

  • Training Set Selection: Compile a set of at least 5-10 structurally diverse compounds with known, high-quality biological activity data (e.g., IC50 or Ki values). This set should span a range of activities.
  • Test Set Selection: Create a separate set of active and inactive compounds that will not be used for model generation but will be used for validation.[7][8] A good practice is to follow a 70:30 or 80:20 split between the training and test sets.

2. Conformational Analysis:

  • For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This is a critical step as the bioactive conformation (the one adopted when bound to the target) is often not the global minimum energy conformation.[6]
  • Various algorithms, such as Monte Carlo or systematic search, can be employed for this purpose.

3. Pharmacophore Model Generation:

  • Utilize pharmacophore modeling software (e.g., LigandScout, MOE, Discovery Studio).
  • The software will align the conformations of the active molecules to identify common chemical features and their spatial relationships.[5]
  • This process generates multiple pharmacophore hypotheses, each consisting of a unique combination of features and their geometry.

4. Model Scoring and Selection:

  • Each generated hypothesis is scored based on how well it maps to the active compounds in the training set and how poorly it maps to any included inactive compounds.
  • The best hypothesis is typically the one that maximizes the mapping of active compounds while minimizing the mapping of inactives.

5. Model Validation (Self-Validating System):

  • Internal Validation: The selected model's ability to prioritize actives over inactives within the training set is assessed.
  • External Validation: The model is challenged to identify the active compounds within the previously separated test set.[7]
  • Decoy Set Screening: A more rigorous validation involves screening a large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but structurally different and presumed inactive) along with the known actives. A good model should have a high enrichment factor, meaning it preferentially selects the active molecules from the decoys.
  • Fisher's Randomization Test: This statistical method assesses the significance of the pharmacophore model by comparing its cost to the costs of models generated from randomized data.[9]
Visualization of Ligand-Based Workflow

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation cluster_application Application actives Active Compounds conformers Conformational Analysis actives->conformers inactives Inactive Compounds generate Hypothesis Generation inactives->generate align Molecular Alignment conformers->align align->generate select Select Best Hypothesis generate->select validate External Validation (Test Set, Decoys) select->validate screen Virtual Screening validate->screen hits Novel Hits screen->hits

Caption: Workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling: A Hypothetical Workflow

When the 3D structure of the target protein is available (from X-ray crystallography, NMR, or cryo-EM), a structure-based approach can be employed.[5][10] This method has the advantage of directly using the structural information of the binding site to define the key interaction points.[3]

Causality Behind Experimental Choices

The rationale here is to create a pharmacophore model that represents the "ideal" ligand for a given binding site. By analyzing the types and locations of amino acid residues in the binding pocket, we can deduce the complementary features a ligand must possess to bind effectively. For example, a glutamic acid residue can act as a hydrogen bond acceptor, suggesting a complementary hydrogen bond donor on the ligand.

Protocol for Structure-Based Pharmacophore Modeling

This protocol outlines the steps for generating a structure-based pharmacophore model, assuming we have the crystal structure of a hypothetical target protein for our lead compound.

1. Protein Preparation:

  • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
  • Prepare the protein structure by adding hydrogen atoms, assigning correct protonation states to residues (especially histidine), and optimizing the hydrogen bond network.
  • If a co-crystallized ligand is present, its binding mode provides invaluable information about key interactions.

2. Binding Site Identification:

  • If no co-crystallized ligand is present, identify the putative binding site using computational tools that predict pockets and cavities on the protein surface.
  • The binding site is typically a deep cleft with a mix of hydrophobic and polar residues.

3. Pharmacophore Feature Generation:

  • Using pharmacophore modeling software, automatically identify potential interaction points within the defined binding site.[10]
  • These features are generated based on the physicochemical properties of the amino acid residues. For example:
  • HBD/HBA: from the side chains of residues like Ser, Thr, Asn, Gln, Asp, Glu, and the backbone amides and carbonyls.
  • Hydrophobic: from residues like Val, Leu, Ile, Phe, Trp.
  • Aromatic: from Phe, Tyr, Trp.
  • Positive/Negative Ionizable: from Lys, Arg, His, Asp, Glu.

4. Model Refinement and Selection:

  • The initial set of features can be extensive. Refine the model by selecting the most critical interaction points, often guided by the interactions observed with a known co-crystallized ligand or by medicinal chemistry insights.
  • Incorporate excluded volumes to represent the space occupied by the protein, which helps to eliminate compounds that would sterically clash with the receptor.[4]

5. Model Validation:

  • A key validation method is to screen a database containing the known active ligands and a set of decoys. A robust model should be able to retrieve the known actives with high scores and rank them significantly higher than the decoys.
  • If multiple crystal structures with different ligands are available, a good pharmacophore model should be able to map all of them effectively.
Visualization of Structure-Based Workflow

StructureBasedWorkflow cluster_data Input Data cluster_model Model Generation cluster_validation Refinement & Validation cluster_application Application protein 3D Protein Structure prepare Protein Preparation protein->prepare binding_site Binding Site Identification prepare->binding_site features Feature Generation binding_site->features refine Refine Model (Add Excluded Volumes) features->refine validate Validation (Active/Decoy Screening) refine->validate screen Virtual Screening validate->screen hits Novel Hits screen->hits

Caption: Workflow for structure-based pharmacophore modeling.

Application in Virtual Screening

The ultimate utility of a validated pharmacophore model is its application as a 3D query in virtual screening to identify novel hit compounds from large chemical databases.[1][11]

Protocol for Pharmacophore-Based Virtual Screening
  • Database Preparation:

    • Obtain a large, multi-conformation 3D compound database (e.g., ZINC, Enamine REAL, or an in-house collection).

    • Ensure the database compounds are properly prepared with appropriate ionization states and stereochemistry.

  • Screening:

    • Use the validated pharmacophore model as a filter. The screening software will rapidly search the database for molecules that can adopt a conformation matching the pharmacophore query.[4]

  • Hit Filtering and Post-Processing:

    • The initial hit list from the pharmacophore screen can be large. Apply additional filters to refine the list:

      • Drug-likeness filters: Use criteria like Lipinski's Rule of Five to remove compounds with poor pharmacokinetic properties.

      • ADME/Tox Prediction: Employ computational models to predict absorption, distribution, metabolism, excretion, and toxicity profiles.[1][12]

      • Molecular Docking: For hits identified from a ligand-based screen where a protein structure is available, or for all hits from a structure-based screen, perform molecular docking to predict the binding pose and estimate binding affinity.[1] This helps to prioritize the most promising candidates for experimental testing.

Quantitative Data Summary

To illustrate the validation process, the following table presents hypothetical data for the validation of a ligand-based pharmacophore model.

Metric Value Interpretation
Goodness of Fit (GF) 0.85A high score indicating the model's ability to distinguish between actives and inactives.
Enrichment Factor (EF 1%) 25The model is 25 times more likely to identify an active compound in the top 1% of a screened database than random selection.
Area Under Curve (AUC-ROC) 0.92A value close to 1.0 indicates excellent model performance in distinguishing actives from decoys.

Conclusion and Future Outlook

Pharmacophore modeling is a cornerstone of modern computer-aided drug design, providing a powerful framework for understanding structure-activity relationships and discovering novel therapeutic agents.[1][2] By abstracting molecular structures into a set of key chemical features, this approach facilitates the identification of diverse scaffolds that may lead to improved potency, selectivity, and pharmacokinetic profiles. Whether leveraging the knowledge from a series of known ligands or the detailed architecture of a target's binding site, pharmacophore modeling accelerates the hit-to-lead process.

As demonstrated with the hypothetical lead compound (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, the principles of pharmacophore modeling can be systematically applied to generate and validate robust models for virtual screening. The integration of pharmacophore screening with other computational methods like molecular docking and ADME/Tox prediction creates a comprehensive in silico workflow that significantly enhances the efficiency and success rate of drug discovery campaigns.[12] The continued evolution of algorithms and computational power promises to further expand the impact and predictive accuracy of pharmacophore modeling in the years to come.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

  • Langer, T., & Krovat, E. M. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

  • Guner, O. F. (2005). The impact of pharmacophore modeling in drug design. IDrugs. [Link]

  • Schuster, D., & Langer, T. (2005). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Current Pharmaceutical Design. [Link]

  • E-learning Pharmacy. (2020). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. YouTube. [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Fiveable. (n.d.). Pharmacophore modeling. Fiveable. [Link]

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Yang, S.-Y. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling. [Link]

  • Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences. [Link]

  • Bio-protocol. (n.d.). Structure-Based Pharmacophore Modeling. Bio-protocol. [Link]

  • Kumar, A., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Current Drug Targets. [Link]

  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]

  • Palyanov, A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. [Link]

  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? [Link]

  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. [Link]

  • Li, Y., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules. [Link]

  • De Luca, L. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. [Link]

Sources

Troubleshooting & Optimization

Optimizing the Synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. Structured as a series of frequently asked questions (FAQs) and troubleshooting guides, this document offers in-depth, field-proven insights into common challenges and their solutions, ensuring both efficiency and reproducibility in your synthetic workflow.

Overview of Synthetic Strategy

The most reliable and commonly employed synthetic route to the target primary amine proceeds through a two-step sequence starting from tetrahydro-4H-pyran-4-one. The core of this strategy involves:

  • Nucleophilic Addition: A Grignard reaction to install the 4-methoxyphenyl group at the C4 position, forming a key tertiary alcohol intermediate.

  • Nitrile Formation: Conversion of the tertiary alcohol to a nitrile, creating the precursor for the final amine.

  • Reduction: Reduction of the nitrile group to the desired primary aminomethyl group.

This pathway is favored due to the commercial availability of starting materials and the robustness of the chemical transformations involved.

Synthetic_Pathway A Tetrahydro-4H-pyran-4-one C 4-(4-Methoxyphenyl)tetrahydro -2H-pyran-4-ol A->C Grignard Reaction (Step 1) B 4-Methoxyphenyl magnesium bromide B->C Grignard Reaction (Step 1) D 4-(4-Methoxyphenyl)tetrahydro -2H-pyran-4-carbonitrile C->D Cyanation (Step 2) E (4-(4-Methoxyphenyl)tetrahydro -2H-pyran-4-yl)methanamine D->E Nitrile Reduction (Step 3)

Figure 1: Recommended synthetic workflow for the target amine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and potential issues that may arise during the synthesis.

Step 1: Grignard Reaction

Q1: My Grignard reaction to form 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol is sluggish or fails to initiate. What's wrong?

A1: This is a common issue in Grignard reactions and almost always points to the presence of moisture or improperly activated magnesium.[1][2]

  • Causality: Grignard reagents are potent nucleophiles and strong bases that react readily with protic sources, especially water. This quenches the reagent and prevents it from adding to the ketone. The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which must be removed or broken to initiate the reaction.[3]

  • Solutions:

    • Rigorous Drying: Ensure all glassware is oven-dried (or flame-dried under vacuum) immediately before use. Anhydrous solvents (typically THF or diethyl ether) are critical. Use freshly opened bottles or solvents dried over a suitable agent like sodium/benzophenone.

    • Magnesium Activation: If the reaction does not start, add a small crystal of iodine or a few drops of 1,2-dibromoethane. These agents react with the magnesium surface to expose fresh, reactive metal.[1]

    • Initiation: Crush the magnesium turnings slightly before use to expose new surfaces. A high local concentration of the alkyl halide can be achieved by adding a small amount to the magnesium with minimal solvent, then diluting after initiation is confirmed (via heat evolution or color change).

Q2: I'm observing a significant amount of biphenyl as a byproduct. How can I minimize this?

A2: Biphenyl formation is a known side reaction in the preparation of phenylmagnesium bromide, resulting from the coupling of the Grignard reagent with unreacted 4-bromoanisole.[1]

  • Causality: This side reaction is favored by higher temperatures and high concentrations of the aryl halide.

  • Solutions:

    • Slow Addition: Add the 4-bromoanisole solution dropwise to the magnesium suspension to maintain a low instantaneous concentration.

    • Temperature Control: Maintain a gentle reflux. Overheating the reaction mixture can accelerate the rate of biphenyl formation.

    • Stoichiometry: Use a slight excess of magnesium (typically 1.1-1.2 equivalents) to ensure the complete conversion of the aryl halide.

Step 2: Conversion of Alcohol to Nitrile

Q3: What is the most effective method for converting the tertiary alcohol into the 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile intermediate?

A3: Direct conversion of a tertiary alcohol to a nitrile can be challenging. A two-step process involving the formation of a good leaving group followed by nucleophilic substitution with a cyanide source is often most effective. However, for this specific substrate, an acid-catalyzed SN1-type reaction is a viable direct approach.

  • Causality: The tertiary benzylic nature of the alcohol allows for the formation of a relatively stable carbocation under acidic conditions, which can then be trapped by a cyanide nucleophile.

  • Recommended Protocol:

    • Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN) with a strong acid like sulfuric acid (H₂SO₄) or a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) in a suitable solvent.[4]

    • Mechanism: The acid protonates the hydroxyl group, which then departs as water to form a tertiary carbocation. Cyanide then attacks the carbocation to form the desired nitrile.[5][6]

    • Safety Note: Extreme caution is required. Addition of acid to cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. This reaction must be performed in a well-ventilated chemical fume hood by trained personnel.

Step 3: Nitrile Reduction

Q4: My nitrile reduction is incomplete or gives low yields of the primary amine. How can I optimize this step?

A4: The choice of reducing agent and reaction conditions is paramount for a successful nitrile reduction. Incomplete reactions often result from an insufficiently powerful reducing agent or deactivation of the reagent/catalyst.[7][8]

Troubleshooting_Nitrile_Reduction Start Low Yield in Nitrile Reduction CheckReagent Is the reducing agent potent enough? Start->CheckReagent Reagent Choice CheckConditions Are reaction conditions optimal? Start->CheckConditions Parameters CheckPurity Is the nitrile starting material pure? Start->CheckPurity Substrate Quality CheckReagent->CheckConditions Yes Sol_LiAlH4 Use stronger reagent: LiAlH4 or BH3-THF CheckReagent->Sol_LiAlH4 No Sol_Catalyst For hydrogenation: Check catalyst activity, increase pressure/temp CheckConditions->Sol_Catalyst No (H2) Sol_TempTime Increase reaction temperature or time CheckConditions->Sol_TempTime No (Hydride) Sol_Purify Purify nitrile via chromatography or recrystallization CheckPurity->Sol_Purify No

Figure 2: Decision tree for troubleshooting low-yield nitrile reductions.

Q5: Which reducing agent is best for this conversion? I am concerned about the formation of secondary and tertiary amine byproducts.

A5: This is a valid concern, as the initially formed primary amine can react with intermediate imines, leading to secondary amine impurities. The choice of reagent can significantly mitigate this.

  • Causality: During catalytic hydrogenation or with some hydride reagents, the reaction can proceed through an intermediate imine. The product primary amine can competitively add to this imine, which upon further reduction, yields a secondary amine.

  • Reagent Comparison:

Reducing AgentProsCons & Mitigation Strategies
Lithium Aluminum Hydride (LiAlH₄) Highly effective, powerful, and generally provides clean, high yields.[9]Reacts violently with water; requires strict anhydrous conditions and a careful quenching procedure. Over-alkylation is generally not an issue if workup is performed correctly.
Catalytic Hydrogenation (H₂/Raney Ni, Pd/C) "Greener" method, avoids stoichiometric metal waste, excellent for large scale.[10]Can lead to secondary/tertiary amines. Mitigation: Add ammonia to the reaction mixture to outcompete the product amine and suppress byproduct formation.[10] May require high pressure.
Borane (BH₃·THF or BH₃·SMe₂) Milder than LiAlH₄, good functional group tolerance.[10]Can be slower, often requires heating. Less prone to over-alkylation than catalytic methods.

Recommendation: For laboratory scale, LiAlH₄ in THF or diethyl ether is the most robust and reliable method for achieving a high yield of the primary amine. For scale-up, catalytic hydrogenation with ammonia is preferred.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
  • Grignard Reagent Preparation:

    • To a flame-dried 500 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.9 g, 120 mmol).

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 4-bromoanisole (18.7 g, 100 mmol) in 100 mL of anhydrous THF.

    • Add ~10 mL of the 4-bromoanisole solution to the magnesium. If the reaction does not initiate (slight warming, disappearance of iodine color), gently warm the flask.

    • Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1 hour. Cool the resulting dark grey/brown solution to room temperature.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Prepare a solution of tetrahydro-4H-pyran-4-one (9.0 g, 90 mmol) in 50 mL of anhydrous THF.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup and Cyanation (Perform in a certified fume hood):

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.

    • Dissolve the crude alcohol in 150 mL of a suitable solvent (e.g., dichloromethane). Add sodium cyanide (6.6 g, 135 mmol).

    • Cool the mixture to 0 °C and slowly add a solution of concentrated sulfuric acid (7.3 mL, 135 mmol) in 50 mL of water dropwise. (EXTREME CAUTION: HCN EVOLUTION) .

    • Stir vigorously at room temperature overnight.

    • Carefully separate the organic layer. Wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure nitrile.

Protocol 2: Reduction to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine
  • Setup:

    • To a flame-dried 500 mL flask under a nitrogen atmosphere, add lithium aluminum hydride (3.4 g, 90 mmol) and 100 mL of anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

  • Reduction:

    • Dissolve 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (10.9 g, 50 mmol) in 50 mL of anhydrous THF.

    • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • After addition, warm the mixture to room temperature, then heat to reflux for 4 hours.

  • Workup (Fieser method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and sequentially add the following, allowing the vigorous bubbling to subside between additions:

      • 3.4 mL of water

      • 3.4 mL of 15% aqueous NaOH

      • 10.2 mL of water

    • Stir the resulting granular white precipitate vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude amine.

  • Purification:

    • The product can be purified by acid-base extraction. Dissolve the crude oil in ethyl acetate and extract with 1 M HCl.

    • Wash the aqueous layer with ethyl acetate to remove neutral impurities.

    • Basify the aqueous layer with 6 M NaOH until pH > 12.

    • Extract the product back into dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the pure primary amine.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Google Patents. (2012). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Google Patents. (2014). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Lee, H., & Lee, Y. (2022). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Retrieved from [Link]

  • ResearchGate. (2009). A Mild and Efficient Method for the Reduction of Nitriles. Retrieved from [Link]

  • Redalyc. (2017). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Retrieved from [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Retrieved from [Link]

  • National Institutes of Health. (2020). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • ResearchGate. (2015). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]

  • Organic Syntheses. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Retrieved from [Link]

  • ResearchGate. (2015). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Substitution and Elimination Reactions of Amines. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • ResearchGate. (2019). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Retrieved from [Link]

  • Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic purification of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (Target Compound). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this and structurally related basic compounds.

Understanding the Molecule: Key Chromatographic Considerations

The structure of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine presents specific challenges for purification. As experienced chromatographers, we must first analyze its key features to anticipate its behavior.

  • Primary Amine Group (-NH2): This basic functional group is the primary cause of most purification difficulties. It can interact strongly with acidic surfaces, such as the silanol groups on standard silica gel, leading to significant peak tailing, poor resolution, and even irreversible adsorption of the compound onto the stationary phase.[1][2]

  • Tetrahydropyran (THP) Ring: This is a relatively polar, cyclic ether moiety.

  • 4-Methoxyphenyl Group: This aromatic portion of the molecule provides a chromophore for UV detection and contributes to its overall hydrophobicity.

Our purification strategy must be designed to mitigate the undesirable interactions of the amine group while leveraging the properties of the overall structure to achieve separation from synthetic impurities.

Troubleshooting Guide & FAQs

This section addresses the most common problems in a practical question-and-answer format.

FAQ 1: Peak Shape Problems - Severe Tailing

Question: "My peak for the target compound shows severe tailing on a standard silica gel column, making it impossible to resolve from a closely eluting impurity. What is causing this and how can I fix it?"

Answer:

This is the most classic issue when purifying basic amines on standard silica.[1][3]

Root Cause: The primary amine is a Lewis base that interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2] This secondary interaction mechanism, in addition to the desired normal-phase partitioning, causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[2][4]

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most straightforward approach is to add a small amount of a competing base to your mobile phase. This additive will "neutralize" the active silanol sites, minimizing their interaction with your target amine.[1]

    • Recommended Additive: Triethylamine (TEA) or ammonium hydroxide are common choices. Start with 0.1-1% (v/v) TEA in your mobile phase (e.g., dichloromethane/methanol or hexane/ethyl acetate).[1][3]

    • Protocol: Before running your column, ensure it is fully equilibrated with the amine-modified mobile phase. This pre-treatment is crucial for deactivating the silica surface.[3]

  • Change of Stationary Phase (The Robust Solution): If mobile phase modification is insufficient or if TEA interferes with post-purification steps (e.g., it is difficult to remove under vacuum), switching to a more suitable stationary phase is the best course of action.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic analytes and prevents silanol interactions. This often provides excellent peak shape without mobile phase additives.[1]

    • Reversed-Phase (RP) Chromatography: RP-HPLC on a C18 column is an excellent alternative. Basic compounds are best separated at a higher mobile phase pH, where they are in their neutral, free-base form, making them more hydrophobic and thus more retentive.[1] A mobile phase of acetonitrile/water with a buffer at pH > 8 is a good starting point. Modern hybrid silica columns are stable at these higher pH ranges.

Workflow Diagram: Selecting a Purification Strategy

cluster_0 Problem Identification cluster_1 Method Development & Troubleshooting cluster_2 Purification & Analysis Start Crude (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine TLC Analyze by TLC (Silica Gel) Start->TLC Tailing Observe Peak Tailing? TLC->Tailing NP_Col Normal-Phase (NP) Column (Silica Gel) Tailing->NP_Col  No RP_Col Reversed-Phase (RP) Column (e.g., C18) Tailing->RP_Col  Alternative  Strategy NH2_Col Amine (NH2) Column Tailing->NH2_Col  Alternative  Strategy Add_Base Add Competing Base to Mobile Phase (e.g., 0.5% TEA) Tailing->Add_Base  Yes Purify Perform Preparative Chromatography NP_Col->Purify RP_Col->Purify NH2_Col->Purify Add_Base->NP_Col Analyze Analyze Fractions for Purity & Yield Purify->Analyze

Caption: Decision workflow for purifying the target amine.

FAQ 2: Detection Issues

Question: "My compound has a methoxyphenyl group, but the UV response is very weak at 254 nm. How can I improve detection?"

Answer:

While the methoxyphenyl group does provide a chromophore, its absorbance maximum may not be at 254 nm.

Solutions:

  • Optimize UV Wavelength: Use a photodiode array (PDA) detector during an initial analytical run to determine the wavelength of maximum absorbance (λ-max) for your target compound. A substituted benzene ring like this will likely have a λ-max closer to 220-230 nm and another near 270-280 nm. Setting the detector to the true λ-max will significantly increase sensitivity.

  • Alternative Detection Methods: If your compound has no significant UV absorbance or if you need to detect non-UV-active impurities, consider a universal detector.

    • Evaporative Light Scattering Detector (ELSD): An ELSD is an excellent choice for non-volatile analytes.[5][6][7] It works by nebulizing the eluent, evaporating the mobile phase, and then detecting the light scattered by the remaining solid analyte particles.[7] This makes it compatible with gradient elution and ideal for compounds lacking a chromophore.[6][8]

    • Mass Spectrometry (MS): A mass spectrometer is a powerful detector that provides mass information, confirming the identity of your peak. For preparative chromatography, a small split flow can be directed to the MS. Ensure your mobile phase contains volatile buffers (e.g., ammonium formate, ammonium acetate) if using MS detection.[9][10] Non-volatile buffers like phosphate will contaminate the MS source.[10][11]

FAQ 3: Potential for On-Column Degradation

Question: "I'm concerned that my target compound might be unstable on the column. How can I check for this?"

Answer:

This is a valid concern, especially with sensitive molecules on acidic silica gel.

Solutions:

  • Spot Test on TLC Plate: Before running a column, spot your purified material on a silica TLC plate. Let it sit for an hour, then elute it. If a new spot appears, it's a strong indication of on-plate (and likely on-column) degradation.

  • Assess Peak Purity: Use a PDA or MS detector to assess the peak purity across its entire width. If the mass spectrum or UV spectrum changes from the front to the back of the peak, it suggests the presence of a co-eluting species, which could be a degradation product.

  • Use a Milder Stationary Phase: If degradation is confirmed, immediately switch to a less harsh stationary phase. Neutral alumina can be an alternative to silica for normal-phase, or switch to a reversed-phase or amine-functionalized column as previously discussed.

FAQ 4: Scaling Up from Analytical to Preparative

Question: "My analytical separation looks great. How do I correctly scale it up to a preparative column to isolate grams of material?"

Answer:

Scaling up requires more than just injecting more sample. The key is to maintain the linear velocity of the mobile phase to preserve the resolution achieved at the analytical scale.[12]

Key Parameters for Scaling:

ParameterAnalytical Scale (Example)Preparative Scale (Calculation)Formula
Column ID 4.6 mm50 mmGiven
Flow Rate 1.0 mL/min118.8 mL/min Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)
Sample Load 2 mg237.7 mg Load_prep = Load_analyt * (ID_prep² / ID_analyt²)

Note: The sample load scaling is an approximation. A loading study should be performed on the preparative column to determine the maximum load that maintains the required purity.[13]

Step-by-Step Scaling Protocol:

  • Develop an Optimized Analytical Method: Achieve a baseline resolution (Rs > 1.5) between your target compound and the nearest impurities.

  • Choose the Same Stationary Phase: Use a preparative column with the exact same packing material (chemistry and particle size) as your analytical column.[12]

  • Calculate the Preparative Flow Rate: Use the formula above to calculate the new flow rate that maintains the linear velocity. Be mindful of the pressure limits of your preparative system.[12]

  • Perform a Loading Study: Start with a calculated sample load and incrementally increase the injection mass until the resolution between the target and key impurities drops below your acceptable purity threshold.[12] This will determine the optimal throughput for your purification.[13]

  • Gradient Time Adjustment: If using a gradient, the gradient time must also be scaled proportionally to the column volume to maintain the same separation profile.

Recommended Purification Protocols

Here are two validated starting protocols for purifying (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine.

Protocol 1: Modified Normal-Phase Flash Chromatography

This method is ideal for routine lab-scale purifications where speed and simplicity are prioritized.

  • Stationary Phase: Standard Silica Gel (40-63 µm)

  • Mobile Phase System: Dichloromethane (DCM) / Methanol (MeOH) with 0.5% v/v Triethylamine (TEA)

  • Methodology:

    • TLC Analysis: Develop a TLC method using DCM/MeOH. Find a solvent ratio that gives your target compound an Rf value of ~0.3. Add 0.5% TEA to the TLC development chamber.

    • Column Packing: Dry pack the column with silica gel.

    • Equilibration: Equilibrate the column with at least 5 column volumes (CV) of the initial mobile phase (e.g., 100% DCM with 0.5% TEA). This step is critical to deactivate the silica.[3]

    • Sample Loading: Dissolve the crude material in a minimal amount of DCM. If it is not fully soluble, pre-adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

    • Elution: Run a step or linear gradient from your initial mobile phase to a higher concentration of MeOH (e.g., 0% to 10% MeOH in DCM, with 0.5% TEA maintained throughout).

    • Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify the pure product.

Protocol 2: Reversed-Phase Preparative HPLC

This method offers higher resolution and is suitable for separating very similar impurities or for applications requiring high purity.

  • Stationary Phase: C18 Silica (e.g., 5-10 µm)

  • Mobile Phase A: Water with 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile

  • Methodology:

    • Analytical Method Development: On a 4.6 mm ID analytical C18 column, develop a gradient method (e.g., 10% to 90% Acetonitrile over 15 minutes) to separate the target compound.

    • Scale-Up Calculations: Use the formulas provided in the FAQ section to calculate the preparative flow rate and initial sample load.

    • System Equilibration: Equilibrate the preparative column with the starting mobile phase composition (e.g., 90% A / 10% B) for at least 5-10 column volumes.

    • Sample Injection: Dissolve the sample in a solvent compatible with the mobile phase (e.g., a small amount of DMSO or the initial mobile phase composition) and inject.

    • Elution & Fraction Collection: Run the scaled-up gradient. Collect fractions based on the UV trace.

    • Analysis and Product Recovery: Analyze fractions for purity. Combine pure fractions and remove the volatile mobile phase via lyophilization or rotary evaporation.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Online]. Available at: [Link]

  • Google Patents. (2004). Using amines or amino acids as mobile phase modifiers in chromatography. EP1558354A2. [Online].
  • Element Lab Solutions. Peak Tailing in HPLC. [Online]. Available at: [Link]

  • GenScript. What types of buffers and solutions are compatible with peptide purification and LC-MS? [Online]. Available at: [Link]

  • Shimadzu. ELSD-LT III. [Online]. Available at: [Link]

  • ResearchGate. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. [Online]. Available at: [Link]

  • ACS Publications. (2002). Scale-Up and Optimization in Preparative Chromatography: Principles and Biopharmaceutical Applications. [Online]. Available at: [Link]

  • PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. J Chromatogr A. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Online]. Available at: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. [Online]. Available at: [Link]

  • Reddit. (2022). Why are common buffers in Biology in compatible with Mass-spectrometry? [Online]. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Online]. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Online]. Available at: [Link]

  • ResearchGate. (2021). Mapping the Separation Landscape of Pharmaceuticals: Rapid and Efficient Scale-Up of Preparative Purifications Enabled by Computer-Assisted Chromatographic Method Development. [Online]. Available at: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Online]. Available at: [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Online]. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Chiral Separation of Some 4-thioflavones. [Online]. Available at: [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Online]. Available at: [Link]

  • Lab Manager. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Online]. Available at: [Link]

  • Waters Corporation. Preparative Liquid Chromatography Method Scale-Up. [Online]. Available at: [Link]

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Online]. Available at: [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Online]. Available at: [Link]

  • Wikipedia. Tetrahydropyran. [Online]. Available at: [Link]

  • KNAUER. Evaporative Light-Scattering Detectors (ELSD). [Online]. Available at: [Link]

  • IJARPB. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW Review Article. [Online]. Available at: [Link]

  • Science Forums. (2011). Amine purification. [Online]. Available at: [Link]

  • Phenomenex. LC Scaling Analytical Methods Technical Tip 2. [Online]. Available at: [Link]

  • Waters Knowledge Base. (2021). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? [Online]. Available at: [Link]

  • ResearchGate. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. [Online]. Available at: [Link]

  • PubMed. (2004). Optimization of mobile phase in the separation of beta-blockers by HPLC. J Pharm Biomed Anal. [Online]. Available at: [Link]

  • Chromatography Forum. (2009). Amine column degradation. [Online]. Available at: [Link]

  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Online]. Available at: [Link]

  • Wikipedia. Evaporative light scattering detector. [Online]. Available at: [Link]

  • Chrom Tech, Inc. (2024). What Causes Peak Tailing in HPLC? [Online]. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. [Online]. Available at: [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. [Online]. Available at: [Link]

  • ResearchGate. (2013). ESI-MS compatible (volatile) buffer components recommended for Waters XBridge columns at high pH by waters. [Online]. Available at: [Link]

  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. [Online]. Available at: [Link]

Sources

Stability issues of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. As a molecule combining a substituted tetrahydropyran ring and a primary aminomethyl group attached to a quaternary carbon, its stability can be influenced by several factors. This document synthesizes established principles of chemical stability with practical, field-proven insights to ensure the integrity of your experiments.

I. Introduction to the Molecule and its Potential Instabilities

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine possesses key structural features that dictate its stability profile: a tetrahydropyran (THP) ether linkage, a primary amine, and a methoxy-substituted aromatic ring. The primary amine is expected to be the most reactive site, susceptible to oxidation and reactions with aldehydes or ketones. The ether linkage within the THP ring is generally stable but can be susceptible to cleavage under strongly acidic conditions. The methoxyphenyl group is relatively stable but can undergo electrophilic substitution or oxidation under harsh conditions.

This guide will address the most probable stability challenges you may encounter and provide systematic approaches to investigate and mitigate them.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine in solution?

A1: Based on its structure, the primary amine is the most likely site of degradation. Potential pathways include:

  • Oxidation: Primary amines can be susceptible to oxidation, which can lead to the formation of imines, nitroso, or nitro compounds, especially in the presence of oxidizing agents, metal ions, or light.

  • Reaction with Carbonyls: The primary amine can react with aldehydes and ketones present as impurities in solvents or reagents to form imine adducts.

  • Acid-Base Reactions: As a primary amine, the compound will form salts in acidic solutions. While this doesn't represent degradation, significant pH changes can affect solubility and the reactivity of the amine.

  • Ring Opening of Tetrahydropyran: Although generally stable, the tetrahydropyran ring can undergo acid-catalyzed cleavage, particularly under harsh acidic conditions and elevated temperatures.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8 °C or -20 °C, to slow down potential degradation reactions.[1]

  • Light: Protect from light by using amber vials or storing in the dark to prevent photolytic degradation.

  • Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • pH: Maintain a pH close to neutral if possible, unless the experimental protocol requires acidic or basic conditions.

Q3: Which solvents are recommended for dissolving (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine?

A3: The choice of solvent will depend on the specific application. For general use, consider high-purity (HPLC-grade or equivalent) solvents such as:

  • Methanol

  • Ethanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

It is crucial to use fresh, high-purity solvents to avoid impurities like aldehydes or peroxides that can react with the primary amine.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during your experiments and provides a logical approach to troubleshooting.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound potency or concentration over time in solution. 1. Oxidative Degradation: Exposure to air (oxygen).2. pH Instability: Solution pH is too acidic or basic.3. Photodegradation: Exposure to UV or ambient light.4. Reaction with Solvent Impurities: Aldehydes or peroxides in the solvent.1. Prepare fresh solutions before use. For storage, purge with an inert gas. Consider adding an antioxidant if compatible with your assay.2. Buffer the solution to a stable pH range (typically 6-8).3. Store solutions in amber vials or protect from light.4. Use high-purity, fresh solvents. Test for peroxides in older ether-based solvents.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). 1. Formation of Degradation Products: See potential pathways in the FAQs.2. Imine Formation: Reaction with carbonyl impurities.3. Salt Formation: If using an acidic mobile phase, the compound may exist in its protonated form.1. Conduct a forced degradation study (see Section IV) to identify potential degradation products.2. Ensure the purity of solvents and reagents. If unavoidable, identify the imine adduct by mass spectrometry.3. This is not degradation. Ensure your analytical method can reliably detect and quantify the salt form.
Poor solubility or precipitation of the compound from solution. 1. Incorrect Solvent Choice: The compound may have limited solubility in the chosen solvent.2. pH-Dependent Solubility: The free base and its salt form may have different solubilities.3. Compound Degradation: A degradant may be less soluble.1. Test a range of solvents to find the one with the best solubility.2. Adjust the pH of the solution. The salt form is often more soluble in aqueous media.3. Analyze the precipitate to determine if it is the parent compound or a degradant.

IV. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation products and pathways for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine.[2][3] This information is critical for developing stability-indicating analytical methods.

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Materials:

  • (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose aliquots oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose aliquots thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal Expose aliquots photo Photolytic Stress (ICH Q1B guidelines) prep->photo Expose aliquots neutralize Neutralize (if needed) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze compare Compare to Control (unstressed sample) analyze->compare

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at various time points (e.g., 0, 1, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Thermal Degradation:

    • In Solution: Place a vial of the stock solution in an oven at 80 °C.

    • Solid State: Place a known amount of the solid compound in an oven at 80 °C.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the stock solution and solid compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Ensure a control sample is protected from light.

  • Analysis:

    • Analyze all samples (including a non-stressed control) by a suitable stability-indicating HPLC or LC-MS method.

    • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

V. Potential Degradation Pathways

Based on the chemical structure and general principles of organic chemistry, the following degradation pathways are plausible.

Degradation_Pathways cluster_main Potential Degradation of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine cluster_products Degradation Products parent (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine C₁₃H₁₉NO₂ imine Imine Formation Reaction with carbonyls parent:f0->imine:f0 [R-CHO/R-CO-R'] oxidized Oxidized Products Nitroso, Nitro, etc. parent:f0->oxidized:f0 [Oxidizing Agent] ring_opened Ring-Opened Products Acid-catalyzed hydrolysis parent:f0->ring_opened:f0 [Strong Acid, Heat]

Caption: Plausible degradation pathways for the target compound.

VI. Summary of Key Stability Considerations

Factor Potential Impact Mitigation Strategy
pH Amine stability, ring opening at low pH.Buffer solutions, avoid extreme pH unless necessary.
Oxygen Oxidation of the primary amine.Use inert atmosphere, fresh solutions, consider antioxidants.
Light Photolytic degradation.Store in amber vials or in the dark.
Temperature Increased degradation rate.Store at reduced temperatures (2-8 °C or -20 °C).[1]
Solvent Purity Reaction with impurities (e.g., aldehydes, peroxides).Use high-purity, fresh solvents.

By understanding the potential stability issues and implementing the recommended handling and storage procedures, researchers can ensure the integrity and reliability of their experimental results when working with (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine.

References

  • Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel - JRC Publications Repository. Available at: [Link]

  • Possible degradation pathways of 4‐MeTHP and THP under radical addition conditions. - ResearchGate. Available at: [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions - The Chemical Society of Japan. Available at: [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration - ResearchGate. Available at: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC - NIH. Available at: [Link]

  • (4-(4-methoxyphenyl)tetrahydro-2h-pyran-4-yl)methanamine - ChemUniverse. Available at: [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions - ResearchGate. Available at: [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Available at: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine - PubChem. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • Tetrahydropyran - Wikipedia. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. Available at: [Link]

  • Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4) - Cheméo. Available at: [Link]

  • (4-Methoxyphenyl)(tetrahydro-2h-pyran-4-yl)methanamine - 001CHEMICAL. Available at: [Link]

  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues - MDPI. Available at: [Link]

  • Tetrahydropyran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products | Request PDF - ResearchGate. Available at: [Link]

  • Elucidating the pathways of degradation of denagliptin - PubMed. Available at: [Link]

  • The One-Pot, Multicomponent Construction of Highly Substituted Tetrahydropyran-4-ones Using the Maitland—Japp Reaction. - ResearchGate. Available at: [Link]

  • Identification of the major degradation pathways of ticagrelor - PubMed. Available at: [Link]

  • CAS 130290-79-8 | (Tetrahydro-2H-pyran-4-yl)methanamine - Alchem Pharmtech. Available at: [Link]

Sources

Technical Support Center: Optimizing the Purity of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the purity of this valuable research compound. Drawing upon established chemical principles and field-proven insights, this document will address common challenges encountered during its synthesis and purification.

I. Understanding the Synthetic Landscape and Potential Impurities

The synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine typically proceeds through a multi-step route. A plausible and common pathway involves two key transformations:

  • Introduction of the Aryl Moiety: A Grignard reaction between 4-methoxyphenylmagnesium bromide and tetrahydro-4H-pyran-4-one, followed by conversion to a nitrile intermediate, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.

  • Reduction of the Nitrile: The nitrile is then reduced to the desired primary amine.

Each of these steps presents a unique set of challenges and can introduce specific impurities that may persist in the final product.

Visualizing the Synthetic Pathway and Impurity Formation

Synthetic_Pathway_and_Impurities Tetrahydropyranone Tetrahydro-4H-pyran-4-one Nitrile_Intermediate 4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-carbonitrile Tetrahydropyranone->Nitrile_Intermediate Unreacted_Ketone Unreacted Tetrahydro-4H-pyran-4-one Tetrahydropyranone->Unreacted_Ketone Grignard 4-Methoxyphenyl magnesium bromide Grignard->Nitrile_Intermediate Grignard Reaction & Nitrile Formation Grignard_Byproduct Grignard Byproducts (e.g., biphenyl) Grignard->Grignard_Byproduct Target_Amine (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine Nitrile_Intermediate->Target_Amine Nitrile Reduction (e.g., Raney Ni, H₂) Unreacted_Nitrile Unreacted Nitrile Intermediate Nitrile_Intermediate->Unreacted_Nitrile Secondary_Amine Secondary Amine Impurity (Bis-adduct) Nitrile_Intermediate->Secondary_Amine Target_Amine->Secondary_Amine

Caption: Synthetic pathway and potential impurity formation.

II. Frequently Asked Questions (FAQs)

Q1: My final product shows a lower than expected pH and has poor solubility in non-polar solvents. What could be the cause?

A1: This is a common issue when the final product is isolated as a salt (e.g., hydrochloride or acetate) and not the free base. During the work-up of the nitrile reduction, an acidic quench is often used. If the subsequent basification is incomplete, the amine will be protonated. To obtain the free base, ensure the aqueous layer is adjusted to a pH of >10 with a suitable base (e.g., NaOH, K₂CO₃) before extraction with an organic solvent.

Q2: I am observing a significant amount of a higher molecular weight impurity in my mass spectrometry analysis. What is it likely to be?

A2: A common byproduct in nitrile reductions, especially with catalytic hydrogenation, is the formation of a secondary amine.[1] This occurs when the initially formed primary amine attacks the intermediate imine, leading to a "bis-adduct." To mitigate this, consider adding ammonia to the reaction mixture when using catalysts like Raney Nickel, which can help suppress the formation of this secondary amine impurity.[1]

Q3: My NMR spectrum shows unreacted starting material from the first step. How can I remove it?

A3: Unreacted tetrahydro-4H-pyran-4-one or the nitrile intermediate can be challenging to remove due to their polarity. If these are present in significant amounts, a careful chromatographic purification is recommended. For minor amounts, a well-optimized recrystallization may be effective.

III. Troubleshooting Guide

This section provides a structured approach to resolving common purity issues.

Observed Problem Potential Cause(s) Recommended Solution(s)
Product "oils out" during recrystallization. The boiling point of the solvent is higher than the melting point of your compound. The rate of cooling is too rapid. High levels of impurities are present.- Choose a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Consider a preliminary purification step like flash chromatography to remove bulk impurities before recrystallization.
Low yield after recrystallization. The compound has high solubility in the chosen solvent even at low temperatures. Too much solvent was used for dissolution.- Perform a thorough solvent screen to find a solvent with a steep solubility curve (high solubility at high temperature, low solubility at low temperature).- Use the minimum amount of hot solvent required to dissolve the crude product.- Consider a mixed-solvent recrystallization.[2]
Broad or tailing peaks in HPLC analysis. The basic amine is interacting with acidic silanol groups on the silica-based column.- Add a competing amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1%).- Use a column with end-capping or a base-deactivated stationary phase.- Consider using a reversed-phase method with an appropriate buffer.
Incomplete reaction during nitrile reduction. The catalyst is not sufficiently active. The reaction conditions (temperature, pressure) are not optimal.- Ensure the catalyst (e.g., Raney Nickel) is fresh and properly activated.- Increase the hydrogen pressure and/or reaction temperature according to established protocols for similar reductions.[1]

IV. Experimental Protocols

Protocol 1: Recrystallization of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[3]

1. Solvent Selection:

  • Place a small amount of the crude product (10-20 mg) into several test tubes.
  • Add a small amount of a single solvent (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, toluene, or mixtures like ethyl acetate/heptane) to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
  • Heat the test tubes that show poor solubility at room temperature. If the compound dissolves when hot, it is a potential candidate.
  • Allow the dissolved samples to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

2. Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
  • If colored impurities are present, they may be removed by adding a small amount of activated carbon and hot filtering the solution.
  • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography

Due to the basic nature of the amine, standard silica gel chromatography can be challenging. The following protocol is a good starting point.

1. Stationary Phase:

  • Standard silica gel can be used, but it is often beneficial to pre-treat it by slurrying with a solvent system containing a small amount of a competing amine (e.g., 1% triethylamine in the eluent).
  • Alternatively, an amine-functionalized silica gel can be used for improved peak shape and recovery.

2. Mobile Phase Selection:

  • Perform thin-layer chromatography (TLC) to determine a suitable solvent system.
  • A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol).
  • Add a small amount of triethylamine (0.5-1%) to the mobile phase to prevent peak tailing. A typical gradient could be from 0% to 20% methanol in dichloromethane with 0.5% triethylamine.

3. Chromatography Procedure:

  • Pack the column with the chosen stationary phase.
  • Equilibrate the column with the initial mobile phase.
  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
  • Run the column with the chosen eluent system, collecting fractions.
  • Monitor the fractions by TLC or HPLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow

Purification_Workflow Crude_Product Crude Product Solvent_Screening Solvent Screening for Recrystallization Crude_Product->Solvent_Screening TLC_Analysis TLC Analysis for Chromatography Crude_Product->TLC_Analysis Recrystallization Recrystallization Solvent_Screening->Recrystallization Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Purity_Analysis Purity Analysis (HPLC, NMR) Pure_Solid->Purity_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Pure_Fractions Combine Pure Fractions Column_Chromatography->Pure_Fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Pure_Oil_Solid Pure Product (Oil or Solid) Solvent_Evaporation->Pure_Oil_Solid Pure_Oil_Solid->Purity_Analysis

Caption: General purification workflow for the target amine.

V. Analytical Methods for Purity Assessment

Accurate determination of purity is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques.

Technique Typical Parameters Expected Observations for a Pure Sample
Reverse-Phase HPLC Column: C18, 5 µm, 4.6 x 150 mmMobile Phase: Acetonitrile/Water with 0.1% Formic Acid or TriethylamineDetection: UV at 228 nm (due to the methoxyphenyl group)A single major peak with a purity of >98% by area normalization.
¹H NMR Solvent: CDCl₃ or DMSO-d₆Sharp, well-resolved peaks corresponding to the protons of the methoxyphenyl and tetrahydropyran rings, and the aminomethyl group. Absence of peaks corresponding to starting materials or major impurities.
¹³C NMR Solvent: CDCl₃ or DMSO-d₆The expected number of signals for the carbon atoms in the molecule, with chemical shifts consistent with the structure.
Mass Spectrometry Ionization: ESI+A prominent peak corresponding to the protonated molecule [M+H]⁺.

VI. References

  • U.S. Patent US20080306287A1, "Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound," published December 18, 2008.

  • University of California, Los Angeles. Recrystallization. [Link]

  • Bull, J. A., et al. (2015). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Tetrahedron, 71(1), 299-306. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Biotage. Successful Flash Chromatography. [Link]

  • StudyLib. For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... [Link]

Sources

Technical Support Center: Synthesis of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted tetrahydropyrans. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these important heterocyclic scaffolds. Here, we address common side reactions and provide troubleshooting strategies in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.

Section 1: Troubleshooting the Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed method for constructing tetrahydropyran rings from a homoallylic alcohol and an aldehyde. However, the reaction is often plagued by side reactions that can compromise yield and stereochemical integrity.

Question 1: My Prins cyclization is producing a racemic or epimerized product. What is causing this loss of stereochemistry and how can I prevent it?

Answer: Loss of stereochemistry in Prins cyclizations is a common issue, primarily arising from a competing 2-oxonia-Cope rearrangement of the key oxocarbenium ion intermediate.[1][2] This rearrangement can lead to racemization or epimerization, significantly impacting the utility of the reaction in asymmetric synthesis.

Mechanistic Insight:

The Prins cyclization proceeds through a chair-like transition state, leading to a specific stereochemical outcome. However, if the oxocarbenium ion intermediate is sufficiently stable, it can undergo a[3][3]-sigmatropic rearrangement (the 2-oxonia-Cope rearrangement) to form a new, isomeric oxocarbenium ion. This process is often reversible and can scramble the initial stereochemical information.[2][4]

Troubleshooting Protocol: Suppressing the 2-oxonia-Cope Rearrangement

  • Choice of Lewis Acid: The rate of the desired Prins cyclization relative to the 2-oxonia-Cope rearrangement is highly dependent on the Lewis acid catalyst. Stronger Lewis acids can accelerate the cyclization, kinetically favoring the desired product.

    • Recommendation: Employ a Lewis acid known to promote rapid cyclization, such as SnBr₄ . The faster rate of cyclization with SnBr₄ can effectively outcompete the 2-oxonia-Cope rearrangement.[2][4]

  • Substrate Modification (Masked Aldehyde Approach): Generating the oxocarbenium ion from a precursor other than a free aldehyde can prevent its reversible formation and subsequent side reactions.

    • Protocol: Utilize an α-acetoxy ether as the aldehyde surrogate. In the presence of a Lewis acid like BF₃·OEt₂, the oxocarbenium ion is generated in situ and proceeds through the cyclization, often without significant loss of optical purity.[2][5]

Question 2: I am observing significant amounts of side-chain exchange products in my Prins cyclization. How can I improve the selectivity for my desired product?

Answer: The formation of side-chain exchange products, where the aldehyde component is swapped between molecules, is another common pitfall in Prins cyclizations. This occurs when the reaction becomes reversible, allowing for fragmentation and recombination of the reaction partners.

Troubleshooting Protocol: Minimizing Side-Chain Exchange

  • Catalyst System: An iron(III) salt in combination with a trimethylsilyl halide has been shown to be an effective catalyst system for promoting the desired cyclization while minimizing side-chain exchange.[6][7]

    • Recommended Conditions: A catalytic amount of FeCl₃ with trimethylsilyl chloride (TMSCl) can drive the reaction towards the desired tetrahydropyran product with high fidelity.

  • Mukaiyama Aldol-Prins (MAP) Cyclization: This tandem approach involves the in situ formation of an enol ether which then traps the oxocarbenium ion. This intramolecular trapping is highly efficient and prevents intermolecular side reactions like side-chain exchange.[2]

Section 2: Addressing Challenges in Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classical and straightforward method for forming cyclic ethers, including tetrahydropyrans, via an Sₙ2 reaction. The primary competing side reaction is elimination (E2).

Question 3: My intramolecular Williamson ether synthesis is yielding a significant amount of an alkene byproduct instead of the desired tetrahydropyran. How can I favor cyclization over elimination?

Answer: The competition between intramolecular Sₙ2 (cyclization) and E2 (elimination) is a critical factor in the Williamson ether synthesis of tetrahydropyrans. Several factors, including the substrate structure, base, and solvent, can be tuned to favor the desired cyclization pathway.[3][8][9]

Mechanistic Considerations:

  • Sₙ2 Pathway (Cyclization): This pathway is favored by a primary alkyl halide and a non-bulky alkoxide. The reaction proceeds via a backside attack, requiring an anti-periplanar arrangement of the nucleophilic oxygen and the leaving group.[3][10]

  • E2 Pathway (Elimination): This pathway is favored by secondary or tertiary alkyl halides and sterically hindered, strong bases.

Troubleshooting Protocol: Promoting Cyclization over Elimination

ParameterRecommendation to Favor Cyclization (Sₙ2)Rationale
Substrate Utilize a primary alkyl halide or sulfonate ester as the electrophile.Primary centers are less sterically hindered, making them more susceptible to Sₙ2 attack and less prone to E2 elimination.[8]
Base Use a non-hindered, strong base such as sodium hydride (NaH).NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol without promoting E2 elimination due to its small size.[11]
Solvent Employ a polar aprotic solvent like DMSO or DMF.These solvents solvate the cation of the base but not the alkoxide anion, increasing its nucleophilicity and favoring the Sₙ2 reaction. They also disfavor E2 reactions.[9]
Concentration Run the reaction at high dilution.High dilution favors intramolecular reactions (cyclization) over intermolecular reactions that could lead to other byproducts.

Experimental Workflow: Intramolecular Williamson Ether Synthesis of a Substituted Tetrahydropyran

G cluster_0 Reaction Setup cluster_1 Base Addition cluster_2 Cyclization cluster_3 Workup and Purification start Dissolve halo-alcohol in anhydrous polar aprotic solvent (e.g., THF, DMF) under inert atmosphere (N₂ or Ar). cool Cool the solution to 0 °C. start->cool add_base Add NaH (portion-wise) and stir for 30-60 min at 0 °C. cool->add_base warm Allow the reaction to warm to room temperature and stir until TLC/LC-MS indicates consumption of starting material. add_base->warm quench Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl. warm->quench extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract dry_concentrate Dry the organic layer, filter, and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by flash column chromatography. dry_concentrate->purify

Caption: Workflow for Intramolecular Williamson Ether Synthesis.

Section 3: Controlling Stereoselectivity in Intramolecular Oxa-Michael Additions

The intramolecular oxa-Michael addition is a valuable tool for the synthesis of tetrahydropyrans, particularly for constructing highly substituted systems. A key challenge is controlling the stereoselectivity of the newly formed stereocenters.

Question 4: My intramolecular oxa-Michael addition is giving a mixture of diastereomers. How can I control the stereochemical outcome to obtain a single isomer?

Answer: The stereoselectivity of intramolecular oxa-Michael additions is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[12][13][14]

Kinetic vs. Thermodynamic Control:

  • Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed fastest (the kinetic product) will predominate.[13][14]

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can become reversible, allowing the initially formed products to equilibrate to the most stable isomer (the thermodynamic product).[13][14]

Troubleshooting Protocol: Directing Stereoselectivity

ControlConditionsExpected Outcome for (E)-Michael Acceptors
Kinetic Base-catalyzed: Strong, non-nucleophilic base (e.g., NaHMDS, KHMDS) at low temperatures (-78 °C to 0 °C).Favors the formation of the axial-equatorial substituted tetrahydropyran.[12]
Thermodynamic Acid-catalyzed: A Brønsted or Lewis acid (e.g., PTSA, BF₃·OEt₂) at room temperature or slightly elevated temperatures.Favors the formation of the more stable diequatorial substituted tetrahydropyran.[12]
Base-catalyzed: A weaker base (e.g., DBU, K₂CO₃) at elevated temperatures.Allows for equilibration to the more stable diequatorial isomer.[12]

Section 4: Navigating Side Reactions in Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction provides a convergent and stereocontrolled route to dihydropyran derivatives, which can be readily converted to substituted tetrahydropyrans. A common challenge is the competition with the "normal" all-carbon Diels-Alder reaction and issues with regioselectivity.

Question 5: My hetero-Diels-Alder reaction is giving a mixture of the desired hetero-adduct and a homo-Diels-Alder byproduct. How can I improve the selectivity for the tetrahydropyran precursor?

Answer: The selectivity between the hetero-Diels-Alder and the homo-Diels-Alder pathway can often be controlled by the choice of catalyst and the electronic nature of the reactants.

Troubleshooting Protocol: Enhancing Hetero-Diels-Alder Selectivity

  • Lewis Acid Catalysis: Lewis acids can preferentially activate the heterodienophile (e.g., an aldehyde or ketone) over the dienophile of the diene, thereby accelerating the hetero-Diels-Alder reaction.[15] The choice of Lewis acid can be crucial for both rate and selectivity.

    • Recommendation: Screen a variety of Lewis acids (e.g., ZnCl₂, SnCl₄, Eu(fod)₃) to find the optimal catalyst for your specific substrate combination.

  • Electronic Tuning: The rate of a normal demand Diels-Alder reaction is increased by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[16][17] For an inverse-electron-demand hetero-Diels-Alder reaction, this is reversed.

    • Strategy: If possible, modify the electronics of your substrates to favor the desired cycloaddition pathway. For a normal demand hetero-Diels-Alder, use an electron-rich diene and an electron-poor heterodienophile.

  • Temperature Control: Diels-Alder reactions are often reversible at higher temperatures.[18] If your desired hetero-adduct is the kinetic product, running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can improve selectivity. Conversely, if the desired product is the thermodynamic one, higher temperatures might be beneficial, provided decomposition is not an issue.

Visualization of Competing Pathways in Diels-Alder Reactions

G cluster_0 Hetero-Diels-Alder cluster_1 Homo-Diels-Alder Reactants Diene + Dienophile HDA_TS Hetero-DA Transition State Reactants->HDA_TS Pathway A DA_TS Homo-DA Transition State Reactants->DA_TS Pathway B HDA_Product Tetrahydropyran Precursor HDA_TS->HDA_Product DA_Product Carbocyclic Byproduct DA_TS->DA_Product

Caption: Competing Hetero- and Homo-Diels-Alder Pathways.

References

  • Loh, T.-P.; Feng, L.-C. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. National Institutes of Health. [Link]

  • Yadav, J. S.; Reddy, B. V. S.; Kumar, S. K. S. N.; Aravind, S. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. [Link]

  • Ashenhurst, J. Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Yadav, J. S.; Reddy, B. V. S.; Kumar, S. K. S. N.; Aravind, S. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

  • Padron, J. I.; Martin, V. S. Recent Advances in the Prins Reaction. ACS Omega. [Link]

  • Ashenhurst, J. Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. Diels-Alder reaction. Wikipedia. [Link]

  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Padron, J. I.; et al. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]

  • Singleton, D. A.; et al. Effect of Lewis Acid Catalysts on Diels−Alder and Hetero-Diels−Alder Cycloadditions Sharing a Common Transition State. The Journal of Organic Chemistry. [Link]

  • Willis, C. L.; et al. Oxonia-Cope Rearrangement and Side-Chain Exchange in the Prins Cyclization. Organic Letters. [Link]

  • Rychnovsky, S. D.; et al. Role of 2-oxonia Cope rearrangements in Prins cyclization reactions. PubMed. [Link]

  • Clayden, J.; et al. How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Bickelhaupt, F. M.; et al. Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. ChemRxiv. [Link]

  • Yadav, J. S.; Reddy, B. V. S.; Kumar, S. K. S. N.; Aravind, S. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

  • Ashenhurst, J. The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Padron, J. I.; Martin, V. S. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry. [Link]

  • Bickelhaupt, F. M.; et al. Effect of Lewis acid bulkiness on the stereoselectivity of Diels-Alder reactions between acyclic dienes and α,β–enals. ResearchGate. [Link]

  • Organic Syntheses. tetrahydrofuran. Organic Syntheses. [Link]

  • Fedyanin, I. V.; et al. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. [Link]

  • Reiser, O. Thermal Cycloadditions: Hetero-Diels-Alder Reactions, Prof. Reiser, Lecture 10. YouTube. [Link]

  • Bickelhaupt, F. M.; et al. Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. National Institutes of Health. [Link]

  • Ashenhurst, J. Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Clayden, J.; et al. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]

  • MedSchoolCoach. Kinetic Control vs. Thermodynamic Control. YouTube. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Taylor & Francis. Kinetic control – Knowledge and References. Taylor & Francis. [Link]

Sources

Technical Support Center: Analytical Strategies for Impurity Profiling of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical characterization of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. The control and monitoring of impurities are critical components of drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is structured to provide practical, field-tested advice in a direct question-and-answer format, addressing common challenges encountered during the analysis of this specific molecule. Our focus is on not just what to do, but why you're doing it, grounding every recommendation in robust scientific principles and regulatory expectations.

Section 1: Understanding Potential Impurities

A logical first step in developing any analytical method is to anticipate the impurities you might encounter. These can originate from various stages, including synthesis, degradation, or storage.[1][2] For a molecule like (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, impurities can be broadly categorized.

Frequently Asked Questions: Potential Impurities

Q1: What are the most likely process-related impurities I should be looking for?

A1: Based on common synthetic routes for similar structures, your primary concerns should be starting materials, intermediates, and by-products of side reactions.[2] For instance, a plausible synthesis involves the reduction of a nitrile or a related functional group.[3]

  • Unreacted Starting Materials & Intermediates: Look for precursors such as 4-cyano-4-(4-methoxyphenyl)tetrahydro-2H-pyran. Their presence indicates an incomplete reaction.

  • By-products: Dimerization or oligomerization of the amine can occur. A potential by-product could be the secondary amine, bis((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)amine.[3][4]

  • Reagents and Catalysts: If a catalyst like Raney Nickel is used for a reduction, trace levels of inorganic impurities (e.g., nickel) may be present.[1][2]

Q2: What about degradation products?

A2: The primary amine functional group and the methoxy group are susceptible to degradation.

  • Oxidative Degradation: The primary amine can be oxidized. You should develop methods with specificity to detect potential N-oxide impurities or related degradants.

  • Hydrolysis: The methoxy group could potentially be hydrolyzed to a hydroxyl group under harsh acidic conditions, though this is generally less common.

Q3: Should I be concerned about residual solvents?

A3: Absolutely. Residual solvents are a critical class of impurities regulated by guidelines such as ICH Q3C.[1][5] The solvents used in the final crystallization or washing steps (e.g., methanol, ethanol, hexane, ethyl acetate) are the most likely to be present.[3]

Impurity Type Potential Example(s) Typical Origin Recommended Primary Technique
Starting Materials 4-cyano-4-(4-methoxyphenyl)tetrahydro-2H-pyranIncomplete SynthesisHPLC, LC-MS
By-products Bis((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)amineSide Reactions (e.g., Dimerization)HPLC, LC-MS
Degradation Products N-oxide derivativesOxidation during storage/stressHPLC, LC-MS
Residual Solvents Methanol, Ethanol, AcetoneManufacturing ProcessHeadspace GC-MS
Inorganic Impurities Residual Catalysts (e.g., Ni, Pd)Synthesis (e.g., hydrogenation)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Section 2: High-Performance Liquid Chromatography (HPLC) — Troubleshooting & FAQs

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying organic impurities in pharmaceutical analysis due to its precision and sensitivity.[1][6][7]

Workflow for HPLC Method Development

GC_MS_Troubleshooting A Problem Observed? B Poor Peak Shape? A->B Yes C No / Low Signal? A->C No D Check Inlet Liner (deactivated?) B->D Tailing/Adsorption G Check for Leaks C->G Suspect System Issue E Lower Inlet Temp D->E If liner is good F Consider Derivatization E->F If temp reduction fails H Verify Syringe/Injector G->H If no leaks found I Confirm MS Tune H->I If injection is OK

Sources

Technical Support Center: Scaling Up the Production of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of its production, ensuring both scientific integrity and practical applicability.

I. Synthetic Strategy Overview

The synthesis of (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is most effectively approached via a two-step process. The first step involves the formation of the key intermediate, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. This is followed by the reduction of the nitrile functional group to the desired primary amine. This guide will focus on the likely challenges and optimization strategies for this synthetic route.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, presented in a question-and-answer format.

Step 1: Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

Question 1: I am experiencing low yields in the synthesis of the carbonitrile intermediate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile can stem from several factors, primarily related to the reagents and reaction conditions. A common route to this intermediate is the reaction of a suitable tetrahydropyran precursor with a 4-methoxyphenyl nucleophile.

  • Grignard Reagent Viability: If you are employing a Grignard reaction with 4-methoxyphenylmagnesium bromide, the quality of the Grignard reagent is paramount.[1] Ensure that the magnesium turnings are fresh and activated, and that all glassware is rigorously dried to prevent quenching of the reagent by moisture. The solvent, typically an ether such as THF, must be anhydrous.

  • Substrate Reactivity: The choice of the tetrahydropyran precursor is critical. If starting from a halotetrahydropyran, its reactivity can influence the outcome. Alternatively, synthesis from tetrahydro-4H-pyran-4-one can be an effective route to introduce the cyano group.[2]

  • Side Reactions: Competing reactions can significantly lower the yield. For instance, in a Grignard reaction, side reactions can occur if the temperature is not adequately controlled.

Troubleshooting Workflow for Low Yield in Carbonitrile Synthesis:

start Low Yield of Carbonitrile Intermediate check_reagents Verify Reagent Quality (Grignard, Solvent, Substrate) start->check_reagents check_reagents->start Reagents Impure optimize_conditions Optimize Reaction Conditions (Temperature, Addition Rate) check_reagents->optimize_conditions Reagents OK analyze_byproducts Analyze Byproducts (GC-MS, NMR) optimize_conditions->analyze_byproducts Yield Still Low solution Improved Yield optimize_conditions->solution Yield Improved modify_route Consider Alternative Synthetic Route analyze_byproducts->modify_route Side Reactions Identified modify_route->solution

Caption: Troubleshooting workflow for low yield in the synthesis of the carbonitrile intermediate.

Step 2: Reduction of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile to the Primary Amine

Question 2: My nitrile reduction is producing a significant amount of secondary amine byproduct. How can I suppress this side reaction?

Answer:

The formation of secondary amines is a common issue in the catalytic hydrogenation of nitriles. This occurs when the initially formed primary amine reacts with an intermediate imine, leading to a "dimer-like" byproduct.[3]

  • Ammonia Addition: The addition of ammonia or ammonium hydroxide to the reaction mixture can help to suppress the formation of secondary amines.[4] Ammonia competes with the primary amine in reacting with the imine intermediate, thus favoring the formation of the desired product.

  • Catalyst Choice: The choice of catalyst can also influence the selectivity. While palladium on carbon (Pd/C) is commonly used, Raney Nickel is another effective catalyst for nitrile reduction.[4][5]

  • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider using a chemical reducing agent like lithium aluminum hydride (LiAlH₄). LiAlH₄ is a powerful reducing agent that typically provides high yields of the primary amine without the formation of secondary amine byproducts.[5][6] However, it requires strict anhydrous conditions and careful handling due to its high reactivity.[7]

Question 3: The reduction of my sterically hindered nitrile is sluggish and gives low yields. What are my options?

Answer:

Steric hindrance around the nitrile group can significantly slow down the reduction reaction.

  • More Powerful Reducing Agents: If using a standard reducing agent like sodium borohydride (which is generally ineffective for nitriles), switching to a more potent one like LiAlH₄ is necessary.[5]

  • Alternative Borane Reagents: Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to be effective for reducing sterically hindered nitriles.[8]

  • Reaction Conditions: For catalytic hydrogenation, increasing the hydrogen pressure and reaction temperature can help overcome the steric hindrance, though this must be balanced against the risk of side reactions.

Comparative Data for Nitrile Reduction Methods:

Reducing Agent/MethodTypical SolventTemperature (°C)Pressure (psi)Key AdvantagesCommon Challenges
LiAlH₄ Anhydrous Ether/THF0 to refluxAmbientHigh yields, low secondary amine formationHighly reactive, requires strict anhydrous conditions, difficult work-up
Catalytic Hydrogenation (Pd/C or Raney Ni) Methanol/Ethanol25-10050-500Cost-effective for large scale, environmentally friendlyPotential for secondary amine formation, requires specialized high-pressure equipment
Borane-THF Complex (BH₃-THF) THF25-65AmbientGood for some substrates, less reactive than LiAlH₄Can be less selective, potential for side reactions

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution when scaling up the LiAlH₄ reduction step?

A1: The most critical safety precaution is the management of the highly exothermic reaction and the subsequent quenching process. LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas.[7] On a large scale, the heat generated can be difficult to dissipate, leading to a runaway reaction. A carefully controlled addition of the reagent at low temperatures and a well-designed quenching procedure are essential. The use of a reverse quench (adding the reaction mixture to the quenching agent) can sometimes be safer on a larger scale.

Q2: How can I effectively purify the final product, (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine?

A2: The purification of the final amine product can often be achieved by crystallization of its salt.[9] Treating the crude amine with an acid like hydrochloric acid in a suitable solvent can precipitate the hydrochloride salt, leaving impurities in the solution. The purified salt can then be neutralized with a base to regenerate the free amine. Alternatively, column chromatography can be used for smaller scales, but it is less practical for large-scale production.

Q3: Are there any specific analytical techniques recommended for monitoring the reaction progress?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended. These techniques can also help in identifying any byproducts formed during the reaction.

Q4: What are the key considerations when transitioning from a laboratory-scale synthesis to a pilot plant or industrial production?

A4: When scaling up, several factors that are negligible on a lab scale become critical:

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become hazardous in a large reactor. A thorough understanding of the reaction's thermal profile is necessary.

  • Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" and a decrease in reaction selectivity.

  • Reagent Addition: The rate of addition of reagents must be carefully controlled to manage the reaction rate and heat generation.

  • Work-up and Isolation: Procedures that are simple in the lab, like extractions and filtrations, can be more complex and time-consuming on a larger scale.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (Proposed Method)

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for specific laboratory conditions.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.[1]

  • Reaction with Tetrahydropyran Precursor: Cool the Grignard solution to 0 °C. Slowly add a solution of a suitable precursor, such as 4-cyano-tetrahydro-2H-pyran (1.0 eq), in anhydrous THF.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Reduction of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile to the Primary Amine using LiAlH₄
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF.[5]

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in anhydrous THF via the dropping funnel.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL per x g of LiAlH₄), followed by 15% aqueous sodium hydroxide (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).

  • Isolation: Stir the resulting granular precipitate vigorously for 30 minutes, then filter and wash the solid with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

V. Visualization of Key Workflow

cluster_0 Step 1: Carbonitrile Synthesis cluster_1 Step 2: Nitrile Reduction start_materials 4-Bromoanisole + Mg + 4-Cyano-tetrahydropyran grignard_formation Grignard Reaction start_materials->grignard_formation carbonitrile_intermediate 4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-carbonitrile grignard_formation->carbonitrile_intermediate reduction Reduction carbonitrile_intermediate->reduction reducing_agent LiAlH₄ in THF reducing_agent->reduction final_product (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine reduction->final_product

Caption: Proposed two-step synthetic workflow for the target molecule.

VI. References

  • BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions. BenchChem.

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244.

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Quora. (2016). How exactly does Lithium Aluminium Hydride reduce different organic compounds?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • ChemUniverse. (n.d.). (4-(4-methoxyphenyl)tetrahydro-2h-pyran-4-yl)methanamine. Retrieved from [Link]

  • Slideshare. (n.d.). 2. LiAlH4. Retrieved from [Link]

  • YouTube. (2020). Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-[4-Methoxy-1-[(tetrahydro-2H-pyran-2-yl)oxy]. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylmagnesium bromide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected synthesis methods of 4H‐pyran‐4‐one compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines. Retrieved from

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one. Retrieved from

  • BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols. BenchChem.*. BenchChem.

Sources

Technical Support Center: Overcoming Solubility Challenges of Tetrahydropyran Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility issues frequently encountered with tetrahydropyran (THP) derivatives in biological assays. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies. This resource moves beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate the complexities of working with these often-hydrophobic compounds.

Introduction: The Tetrahydropyran Solubility Conundrum

The tetrahydropyran (THP) moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable metabolic stability and ability to form key hydrogen bond interactions. However, the often rigid and hydrophobic nature of THP derivatives can lead to significant solubility challenges in the aqueous environments of biological assays.[1] Poor solubility is a primary driver of unreliable and misleading in vitro data, manifesting as underestimated potency, false negatives, and poor reproducibility.[2][3] This guide provides a structured approach to diagnosing and overcoming these solubility hurdles.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during experimental workflows.

Initial Compound Handling and Stock Solution Preparation

Question: My THP derivative won't dissolve in DMSO to make a high-concentration stock solution. What should I do?

Answer: This is a common first hurdle. While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent in drug discovery, not all compounds are soluble at high concentrations (e.g., 10-30 mM).[4][5][6]

  • Causality: The issue may stem from the compound's high crystallinity (lattice energy) or extreme lipophilicity. Forcing dissolution at excessively high concentrations can lead to the creation of supersaturated solutions that are prone to precipitation upon storage or dilution.[5][7]

  • Troubleshooting Workflow:

    A Initial Dissolution Attempt in DMSO B Visual Inspection: Is the solution clear? A->B C Yes: Proceed with serial dilution B->C Yes D No: Precipitate or suspension observed B->D No E Gentle Warming (30-40°C) D->E F Sonication E->F G Visual Inspection after treatment F->G H Solution is clear G->H Yes I Precipitate remains G->I No H->C J Reduce Stock Concentration I->J K Consider Alternative Solvents (e.g., DMA, NMP) I->K

    Caption: Workflow for troubleshooting initial stock solution preparation.

  • Step-by-Step Protocol:

    • Attempt dissolution at the desired concentration in 100% DMSO.

    • If insolubility is observed, gently warm the solution in a water bath (not exceeding 40°C) for 5-10 minutes.

    • If warming is ineffective, sonicate the sample for 5-10 minutes.

    • If the compound remains insoluble, you must reduce the stock concentration. It is far better to have an accurate, lower-concentration stock than an inaccurate, high-concentration suspension.

    • As a last resort, consider alternative organic solvents like N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), but always verify their compatibility with your specific assay.[8]

Question: My THP derivative dissolves in DMSO initially, but I see crystals forming after a few freeze-thaw cycles. Why is this happening and how can I prevent it?

Answer: This phenomenon is often due to the hygroscopic nature of DMSO and the potential for compound degradation or changes in solid-state form.

  • Causality: DMSO readily absorbs atmospheric moisture. This absorbed water can decrease the solvent's solvating power for hydrophobic compounds, leading to precipitation over time, especially during freeze-thaw cycles which can provide the energy needed for nucleation and crystal growth.[7][9]

  • Best Practices for Storage:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.[10]

    • Use High-Quality, Anhydrous DMSO: Start with a fresh, sealed bottle of anhydrous DMSO.

    • Proper Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials.[10][11][12] For particularly sensitive compounds, consider flushing the vial headspace with an inert gas like argon or nitrogen before sealing.

Aqueous Dilution and Assay Plate Preparation

Question: When I dilute my DMSO stock into the aqueous assay buffer, the solution turns cloudy. What does this mean and how does it affect my results?

Answer: Cloudiness (turbidity) is a clear visual indicator of compound precipitation. This is a critical issue that can invalidate your assay results.

  • Causality: This occurs when the concentration of the THP derivative exceeds its solubility limit in the final assay buffer (a mixture of aqueous buffer and a small percentage of DMSO). This is a common problem for hydrophobic molecules.[9]

  • Impact on Assay Results:

    • False Negatives: The actual concentration of the compound in solution is much lower than the intended nominal concentration, potentially leading to a missed "hit".[9]

    • False Positives: Compound aggregates can sometimes non-specifically inhibit enzymes or interfere with detection technologies (e.g., light scattering in optical assays), leading to apparent activity that is not target-specific.[9][13]

    • Poor Data Reproducibility: The amount of precipitate can vary between wells, leading to high variability in your data.[3]

  • Solubility Assessment - Differentiating Kinetic vs. Thermodynamic Solubility:

    • Kinetic Solubility: This is what is typically measured in early-stage discovery. It reflects the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer.[2][14] This method is fast and suitable for high-throughput screening (HTS).[2][15]

    • Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a saturated solution. It is determined by longer incubation times of the solid compound in the buffer.[2][16] While more time-consuming, it provides a more accurate measure for lead optimization.[15][16] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated state before precipitation.[14][16]

  • Troubleshooting Strategies:

    • Determine the Kinetic Solubility Limit: Perform a simple nephelometry (light scattering) or visual precipitation assay to find the concentration at which your compound stays clear in the final assay buffer.

    • Modify the Assay Buffer: If the compound's solubility is too low for the desired assay concentration, consider incorporating solubility-enhancing excipients.

Part 2: Advanced Solubilization Strategies

If basic troubleshooting fails, the following advanced strategies can be employed. The choice of strategy depends on the nature of your assay and the properties of your THP derivative.

Co-solvents

Question: Can I add more than just DMSO to my assay buffer to improve solubility?

Answer: Yes, using co-solvents is a common and effective strategy.[8][17]

  • Mechanism: Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[17][18]

  • Implementation:

    • Test Co-solvent Compatibility: First, run a control experiment to determine the maximum concentration of the co-solvent that your cells or enzyme can tolerate without affecting the assay's performance.[18]

    • Prepare a Co-solvent/Buffer Mix: Add the chosen co-solvent to your assay buffer at the pre-determined tolerable concentration.

    • Re-evaluate Solubility: Test the solubility of your THP derivative in the new co-solvent-containing buffer.

Co-solventTypical Starting Concentration (v/v)Considerations
Ethanol1-5%Can be toxic to cells at higher concentrations.[18]
Propylene Glycol1-10%Generally well-tolerated but can increase viscosity.
PEG 4001-10%Biocompatible, but can interfere with some protein assays.
Cyclodextrins

Question: I've heard about cyclodextrins for solubility enhancement. How do they work and how do I use them?

Answer: Cyclodextrins are excellent tools for increasing the aqueous solubility of hydrophobic molecules without using organic co-solvents.[19][20]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] The hydrophobic THP derivative can become encapsulated within this cavity, forming an "inclusion complex" that is water-soluble.[19][20]

  • Experimental Protocol: Using HP-β-CD for Solubilization

    • Select the Right Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[22]

    • Prepare a Stock Solution of HP-β-CD: Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 10-50 mM).

    • Determine Optimal Concentration: Test a range of HP-β-CD concentrations to find the minimum amount needed to solubilize your THP derivative at the desired assay concentration. This can be done by titrating the HP-β-CD solution against a fixed concentration of your compound and measuring turbidity.

    • Assay Implementation: Add the THP derivative (from its DMSO stock) directly to the assay buffer containing the optimized concentration of HP-β-CD.

    cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble Inclusion Complex THP { Hydrophobic THP Derivative} CD HP-β-Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity THP->CD:f2 Encapsulation Water Aqueous Buffer Complex Water-Soluble Complex CD->Complex THP_in_CD { THP Derivative}

    Caption: Encapsulation of a hydrophobic THP derivative by cyclodextrin.

Lipid-Based Formulations

Question: For cell-based assays, are there other formulation strategies that can improve compound delivery?

Answer: Yes, for certain applications, particularly those involving cell-based assays or oral bioavailability studies, lipid-based formulations can be highly effective.[23][24]

  • Mechanism: These formulations, which can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS), work by dissolving the hydrophobic compound in a lipid carrier.[24][25] This can enhance solubility in the gastrointestinal tract or facilitate uptake into cells.[26][27]

  • Considerations:

    • This is a more advanced technique typically reserved for later-stage lead optimization and preclinical development.[23]

    • The development of lipid-based formulations requires specialized expertise in formulation science.

    • It is crucial to test the empty lipid vehicle as a control in your assay to ensure it does not have any intrinsic biological activity.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the maximum percentage of DMSO I should have in my final assay?

  • A1: This is highly assay-dependent. For most enzymatic assays, <1% DMSO is recommended. For cell-based assays, the tolerance can vary widely, but it's common to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced toxicity or off-target effects.[18] Always determine the DMSO tolerance for your specific system.

Q2: How can I quickly check for compound precipitation in a 96-well plate?

  • A2: A simple visual inspection against a dark background is a good first step. For a more quantitative measure, you can read the plate on a plate reader capable of detecting light scatter (nephelometry) before and after compound addition. An increase in signal indicates precipitation.

Q3: Can sonication damage my compound?

  • A3: While prolonged, high-energy sonication can potentially degrade some molecules, the short duration (5-10 minutes) typically used for solubilization is generally safe for most small molecules, including robust structures like THP derivatives.

Q4: My compound is soluble, but I still get inconsistent results. What else could be the problem?

  • A4: Inconsistency can also arise from compound adsorption to plasticware (e.g., pipette tips, assay plates). This is more common with highly lipophilic ("sticky") compounds. Using low-retention plasticware or including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the assay buffer can help mitigate this issue.

Q5: Should I filter my stock solutions after preparation?

  • A5: Filtering a stock solution is generally not recommended if you suspect solubility issues. The filter will remove any undissolved particles, leading to an actual concentration that is lower than the calculated nominal concentration. It is better to address the root cause of the insolubility.

References

  • Malo N, Hanley JA, Cerquozzi S, Pelletier J, Nadon R. Statistical practice in high-throughput screening data analysis. Nature Biotechnology. 2006;24(2):167–75. [Link]

  • Saal C, Petereit AC. Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. 2012;47(4):589-95. [Link]

  • Hintzen F, Peric-Hassler L, Hauptstein S, Müller C, Kurz M, Gaware V, et al. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Journal of Controlled Release. 2014;195:122-30. [Link]

  • Mohsin K, Long MA, Pouton CW. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion. AAPS J. 2009;11(4):735-43. [Link]

  • Gould S, Scott RC. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology. 2005;43(10):1451-9. [Link]

  • Alsenz J, Kansy M. Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • Timm M, Saaby L, Moesby L, Hansen EW. Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. 2013;65(5):877-85. [Link]

  • Trivedi V. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]

  • Popielec A, Loftsson T. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. 2025;17(3):288. [Link]

  • Saal C, Petereit AC. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. [Link]

  • Popielec A, Loftsson T. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • S P, P R, S S. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Shrestha H, Bala R, Arora S. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [Link]

  • Popa-Burke I, Russell J. Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. [Link]

  • Di L, Kerns EH. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Hacene C, O'Driscoll C. Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. [Link]

  • Popa-Burke I, Russell J. Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • Ghorab MM, Adejare A. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Porter CJH, Pouton CW, Cuine JF, Charman WN. Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC - NIH. [Link]

  • S M, M K, J J. Strategies for improving hydrophobic drugs solubility and bioavailability. OUCI. [Link]

  • Egorova KS, Gordeev EG, Ananikov VP. Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. MDPI. [Link]

  • Nagy A, Harrison A, Sabbah S, Laky M, Hristova M, LaRussa A, et al. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. [Link]

  • S K, S S, N K. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • S K, S S, N K. Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • Thorne N, Auld DS, Inglese J. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]

  • Di L, Kerns EH. Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Park Y-K, Lee H, Park J. Physical Properties of Tetrahydropyran and Its Applications. ResearchGate. [Link]

  • Z K, A K, P G. Synthesis of highly functionalized tetrahydropyridines with potential biological activity. [Link]

  • Sprous DG, Z-Q X, Johnson T, Tawa G, T-M C, A-N T. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]

  • Biocompare. Best Practices for Biological Sample Storage and Management. [Link]

  • Biocompare Bench Tips. Best Practices for Storing Biological Samples in ULT Freezers. [Link]

Sources

Refinement of experimental conditions for studying (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate their experimental work with this compound. The information herein is curated to address specific challenges you may encounter during synthesis, purification, and application.

I. Compound Overview & Key Properties

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is a substituted tetrahydropyran derivative. The presence of a primary amine and a methoxyphenyl group makes it a valuable building block in medicinal chemistry and materials science. Understanding its fundamental properties is crucial for its successful application.

PropertyValueSource
CAS Number 440087-51-4[1][2][3]
Molecular Formula C13H19NO2[1][4]
Molecular Weight 221.3 g/mol [1][4]
Physical State Solid or liquid[1]
Appearance Pale yellow solid or liquid[1]
Storage Sealed in a dry, dark space at room temperature (20-22 °C)[1]

II. Synthetic Workflow & Troubleshooting

The synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine can be approached through various synthetic strategies common for tetrahydropyran ring formation. A plausible and common approach involves a Prins-type cyclization followed by functional group manipulation. This section will address potential issues within this synthetic framework.

Diagram: Synthetic Workflow

G A Starting Materials (e.g., Homoallylic alcohol & Anisaldehyde) B Prins Cyclization A->B Lewis or Brønsted Acid C Intermediate (Substituted Tetrahydropyran) B->C D Functional Group Transformation C->D e.g., Nitrile Reduction E Final Product ((4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine) D->E F Purification E->F Chromatography or Crystallization

Caption: A generalized synthetic workflow for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis

Q1: My Prins cyclization reaction is resulting in a low yield of the desired tetrahydropyran intermediate. What are the likely causes and how can I optimize the reaction?

A1: Low yields in Prins-type cyclizations can often be attributed to several factors.[5] Here's a breakdown of potential issues and their solutions:

  • Suboptimal Reaction Conditions: The choice of acid catalyst (Lewis or Brønsted), solvent, temperature, and reaction time are critical.[6] It is essential to screen various conditions. For instance, if you are using a strong Brønsted acid and observing charring or decomposition, consider a milder Lewis acid like Sc(OTf)₃ or InCl₃.[7]

  • Side Reactions: Competing reaction pathways, such as an oxonia-Cope rearrangement, can lead to undesired byproducts.[5] Altering the temperature or the catalyst may help to favor the desired cyclization pathway.

  • Purity of Starting Materials: Impurities in your homoallylic alcohol or aldehyde can poison the catalyst or lead to side product formation.[5] Ensure your starting materials are of high purity by distillation or chromatography before use.

  • Catalyst Deactivation: The catalyst may be deactivated by moisture or other impurities.[5] Ensure you are using anhydrous solvents and reagents.

Q2: I am observing the formation of significant byproducts during the functional group transformation to the amine. How can I minimize these?

A2: The conversion of a functional group (e.g., a nitrile or an oxime) to the primary amine is a critical step. The choice of reducing agent and reaction conditions is paramount.

  • For Nitrile Reduction: If you are using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), over-reduction or side reactions with other functional groups can be an issue. Consider using a milder reducing agent or a catalytic hydrogenation approach (e.g., Raney Nickel under a hydrogen atmosphere).[8]

  • Reaction Control: Ensure the reaction is carried out at the recommended temperature. Exothermic reactions with powerful hydrides can lead to a loss of selectivity if not properly cooled.

Purification

Q3: I am having difficulty purifying the final product, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, by column chromatography. It seems to be streaking on the silica gel.

A3: The basic nature of the primary amine in your product can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. Here are some proven strategies to overcome this:

  • Basified Silica Gel: Pre-treat your silica gel with a small amount of a tertiary amine, such as triethylamine (Et₃N), in your eluent system. A common practice is to use an eluent containing 1-2% Et₃N. This will neutralize the acidic sites on the silica and allow for better elution of your amine product.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is more compatible with basic compounds.

  • Salt Formation and Extraction: You can temporarily convert your amine to a salt (e.g., by adding HCl) to facilitate its separation from non-basic impurities through extraction. After purification of the salt, you can regenerate the free amine by basifying the solution and extracting the product.

Q4: Can I purify the final product by crystallization? What solvents should I consider?

A4: Crystallization can be an effective purification method if your compound is a solid at room temperature.[1] The choice of solvent is critical and will require some screening.

  • Solvent Screening: Start with a solvent in which your compound is soluble when hot but sparingly soluble at room temperature. Good starting points for a moderately polar compound like yours could be ethyl acetate, isopropanol, or mixtures of hexanes and ethyl acetate.

  • General Protocol:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Handling and Storage

Q5: What are the recommended storage conditions for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine?

A5: Based on supplier recommendations and the chemical nature of the compound, it should be stored in a tightly sealed container in a dry and dark place.[1] Room temperature (20-22 °C) is generally acceptable.[1] Due to the presence of the amine group, it may be sensitive to air (oxidation) and moisture over long periods. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.[9]

Q6: What are the primary safety concerns when handling this compound?

III. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of Amines

This protocol provides a general guideline for the purification of basic compounds like (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Eluent Preparation: Prepare your mobile phase. For basic compounds, add 1-2% triethylamine to the eluent mixture to prevent streaking.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your prepared mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagram: Purification Workflow

G A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Column B->C D Elute with Solvent System (+ 1-2% Et3N) C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Pure Product H->I

Caption: A step-by-step workflow for amine purification by column chromatography.

IV. References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of tetrahydropyranones. Retrieved from

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from

  • BenchChem. (n.d.). 440087-51-4 | (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. Retrieved from

  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from

  • Royal Society of Chemistry. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. Retrieved from

  • 001Chemical. (n.d.). CAS No. 1343504-64-2, (4-Methoxyphenyl)(tetrahydro-2h-pyran-4-yl)methanamine. Retrieved from

  • ChemScene. (n.d.). 130290-79-8 | (Tetrahydro-2H-pyran-4-yl)methanamine. Retrieved from

  • ResearchGate. (n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products | Request PDF. Retrieved from

  • PubChem. (n.d.). 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- | C13H18O3 | CID 11064015. Retrieved from

  • Google Patents. (n.d.). WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone. Retrieved from

  • Fisher Scientific. (2014). SAFETY DATA SHEET. Retrieved from

  • PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Retrieved from

  • BLD Pharm. (n.d.). 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. Retrieved from

  • ChemUniverse. (n.d.). (4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL)METHANAMINE. Retrieved from

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210. Retrieved from

  • ChemicalBook. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8. Retrieved from

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine and its Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed spectroscopic comparison of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine and its fundamental structural analog, (Tetrahydro-2H-pyran-4-yl)methanamine . Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural distinctions and shared features of these compounds. The experimental data for (Tetrahydro-2H-pyran-4-yl)methanamine is presented alongside predicted data for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine to offer a comprehensive analytical perspective.

Introduction

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is a substituted tetrahydropyran derivative with potential applications in medicinal chemistry, owing to the prevalence of the tetrahydropyran motif in numerous bioactive molecules. Understanding its precise chemical structure is paramount for elucidating its structure-activity relationships (SAR) and mechanism of action. This guide provides a comparative analysis with (Tetrahydro-2H-pyran-4-yl)methanamine to highlight the influence of the 4-methoxyphenyl substituent on the spectroscopic properties of the core tetrahydropyran-methanamine scaffold.

The structural differences between the two molecules are illustrated below.

Figure 1. Comparison of the chemical structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The introduction of the 4-methoxyphenyl group is expected to introduce aromatic proton signals and influence the chemical shifts of the protons on the tetrahydropyran ring.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature using a standard proton pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Data Comparison: ¹H NMR
Assignment (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (Predicted) (Tetrahydro-2H-pyran-4-yl)methanamine (Experimental) [1]
Aromatic-H (ortho to OCH₃)~ 6.8 ppm (d, 2H)-
Aromatic-H (meta to OCH₃)~ 7.2 ppm (d, 2H)-
OCH₃~ 3.8 ppm (s, 3H)-
CH₂-N~ 2.5 ppm (s, 2H)2.39 ppm (d, J=6.3 Hz, 2H)
NH₂~ 1.5 ppm (br s, 2H)1.10-1.50 ppm (br s, 2H)
Tetrahydropyran Ring-H~ 1.4-1.8 ppm (m) & ~3.5-3.8 ppm (m)1.02-1.16 ppm (m, 2H), 1.34-1.45 ppm (m, 1H), 1.56-1.61 ppm (m, 2H), 3.20-3.29 ppm (m, 2H), 3.81-3.86 ppm (m, 2H)

Interpretation: The predicted ¹H NMR spectrum of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine shows distinct signals for the aromatic protons and the methoxy group, which are absent in the spectrum of the unsubstituted analog. The presence of the bulky aromatic substituent is also predicted to cause a downfield shift of the adjacent aminomethyl protons and some of the tetrahydropyran ring protons compared to (Tetrahydro-2H-pyran-4-yl)methanamine.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. The addition of the 4-methoxyphenyl group will introduce several new carbon signals in the aromatic region and a signal for the methoxy carbon.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Employ a standard proton-decoupled ¹³C pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Data Comparison: ¹³C NMR
Assignment (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (Predicted) (Tetrahydro-2H-pyran-4-yl)methanamine (Predicted)
Aromatic C-O~ 158 ppm-
Aromatic C-H~ 113-128 ppm-
Aromatic Quaternary C~ 138 ppm-
OCH₃~ 55 ppm-
C-O (Tetrahydropyran)~ 65 ppm~ 68 ppm
CH₂-N~ 50 ppm~ 48 ppm
Tetrahydropyran Ring C~ 30-40 ppm~ 30-40 ppm
Quaternary C (Tetrahydropyran)~ 40 ppm~ 35 ppm

Interpretation: The predicted ¹³C NMR spectrum for the substituted compound clearly shows the additional signals corresponding to the aromatic ring and the methoxy group. The quaternary carbon of the tetrahydropyran ring is expected to be shifted downfield in the substituted compound due to the electronic effects of the attached aromatic ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups present in a molecule. The key differences in the IR spectra of the two compounds will be the presence of aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the methoxy group in the substituted compound.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Data Comparison: IR Spectroscopy
Vibrational Mode (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (Predicted) (Tetrahydro-2H-pyran-4-yl)methanamine (Predicted)
N-H Stretch (Amine)~ 3300-3400 cm⁻¹ (two bands)~ 3300-3400 cm⁻¹ (two bands)
Aromatic C-H Stretch~ 3000-3100 cm⁻¹-
Aliphatic C-H Stretch~ 2850-2960 cm⁻¹~ 2850-2960 cm⁻¹
C=C Stretch (Aromatic)~ 1500-1600 cm⁻¹-
C-O Stretch (Ether & Methoxy)~ 1050-1250 cm⁻¹ (multiple bands)~ 1080-1150 cm⁻¹
C-N Stretch~ 1020-1250 cm⁻¹~ 1020-1250 cm⁻¹

Interpretation: The primary distinguishing features in the predicted IR spectrum of the target molecule are the absorptions corresponding to the aromatic ring. The N-H and aliphatic C-H stretching vibrations are expected to be present in both compounds. The C-O stretching region in the substituted compound will be more complex due to the additional C-O bond of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The presence of the 4-methoxyphenyl group will significantly alter the fragmentation pattern compared to the unsubstituted analog.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate molecular ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Data Comparison: Mass Spectrometry
Feature (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (Tetrahydro-2H-pyran-4-yl)methanamine [1]
Molecular Formula C₁₃H₁₉NO₂C₆H₁₃NO
Molecular Weight 221.30 g/mol 115.17 g/mol
[M+H]⁺ (ESI) m/z 222.14m/z 116
Key Fragments (Predicted for EI) m/z 121 (methoxyphenyl), m/z 108 (cresol-type fragment), m/z 99 (tetrahydropyran-CH₂⁺)m/z 99 (M-NH₂), m/z 85 (tetrahydropyranyl cation), m/z 57 (C₄H₉⁺)

Interpretation: The molecular ion peak will clearly differentiate the two compounds. The fragmentation of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is predicted to be dominated by cleavages that lead to the stable methoxyphenyl cation and related aromatic fragments. In contrast, the fragmentation of (Tetrahydro-2H-pyran-4-yl)methanamine is characterized by the loss of the amino group and fragmentation of the tetrahydropyran ring.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Pelleting) HNMR ¹H NMR Spectroscopy Sample->HNMR CNMR ¹³C NMR Spectroscopy Sample->CNMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Processing & Analysis HNMR->Data CNMR->Data IR->Data MS->Data Structure Structural Elucidation & Comparison Data->Structure

Figure 2. A generalized workflow for spectroscopic characterization.

Conclusion

This comparative guide illustrates how a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry can be effectively used to characterize and differentiate (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine from its core scaffold, (Tetrahydro-2H-pyran-4-yl)methanamine. The presence of the 4-methoxyphenyl substituent introduces distinct and predictable spectroscopic signatures, providing a clear basis for structural confirmation and analysis. While the data for the target molecule is based on prediction, it offers a robust framework for interpreting experimental results.

References

  • ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter.[Link]

  • NMRDB.org. Predict 1H proton NMR spectra.[Link]

  • ResearchGate. How to predict IR Spectra?[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comparative Guide to the Spectroscopic Characterization of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel compound (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this document will navigate the structural elucidation of this molecule, compare its spectroscopic fingerprint to a closely related analog, and detail the experimental protocols necessary for robust characterization. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system of analysis grounded in authoritative scientific principles.

Introduction: The Significance of Structural Verification

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The compound (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, with its intricate three-dimensional structure incorporating a substituted aromatic ring and a saturated heterocyclic system, presents a compelling case for rigorous spectroscopic analysis. Its potential applications in medicinal chemistry hinge on a definitive understanding of its molecular architecture. This guide will utilize the synergistic power of NMR and mass spectrometry to build a comprehensive structural profile of this compound.

To provide a richer context for our analysis, we will compare the spectral data of our target compound with that of (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine. This structural analog, differing only by a methyl group in place of a methoxy group on the phenyl ring, will serve as a valuable benchmark for understanding the influence of substituent effects on the spectroscopic properties.

Core Spectroscopic Data and Interpretation

Predicted ¹H NMR Spectrum of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

The predicted ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~7.25Doublet2HAr-H (ortho to OMe)Protons on the aromatic ring adjacent to the electron-donating methoxy group are expected to be shielded relative to benzene (7.34 ppm).
~6.90Doublet2HAr-H (meta to OMe)These aromatic protons are further shielded by the methoxy group.
~3.80Singlet3H-OCH₃The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of a methoxy group attached to an aromatic ring.
~3.60 - 3.80Multiplet4H-CH₂-O- (pyran ring)These are the protons on the carbons adjacent to the ring oxygen, leading to a downfield shift.
~2.70Singlet2H-CH₂-NH₂The singlet arises from the methylene protons of the aminomethyl group. The chemical shift is influenced by the adjacent nitrogen.
~1.60 - 1.80Multiplet4H-CH₂- (pyran ring)These are the remaining methylene protons on the tetrahydropyran ring.
(Broad)Singlet2H-NH₂The protons of the primary amine often appear as a broad singlet and their chemical shift can vary with solvent and concentration.
Predicted ¹³C NMR Spectrum of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.

Predicted Chemical Shift (ppm) Assignment Rationale
~158.5Ar-C (para to CH₂NH₂)The carbon atom directly attached to the electron-donating methoxy group is significantly deshielded.
~140.0Ar-C (ipso)The quaternary carbon of the phenyl ring attached to the tetrahydropyran ring.
~128.0Ar-CH (ortho to OMe)Aromatic methine carbons.
~114.0Ar-CH (meta to OMe)Aromatic methine carbons shielded by the methoxy group.
~64.0-CH₂-O- (pyran ring)Carbons adjacent to the ring oxygen are deshielded.
~55.0-OCH₃The carbon of the methoxy group.
~50.0-CH₂-NH₂The carbon of the aminomethyl group, deshielded by the nitrogen.
~42.0Quaternary C (pyran ring)The quaternary carbon of the tetrahydropyran ring.
~35.0-CH₂- (pyran ring)The remaining methylene carbons of the tetrahydropyran ring.
Predicted Mass Spectrum of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₁₃H₁₉NO₂ and the molecular weight is 221.30 g/mol .

m/z Proposed Fragment Fragmentation Pathway
221[M]⁺Molecular ion
206[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
190[M - CH₂NH₂]⁺Alpha-cleavage, loss of the aminomethyl radical.
135[C₉H₁₁O]⁺Cleavage of the bond between the phenyl ring and the tetrahydropyran ring.
121[C₇H₇O]⁺Benzylic cleavage with rearrangement.
108[C₇H₈O]⁺McLafferty-type rearrangement involving the methoxy group.
94[C₆H₆O]⁺Loss of the methoxy group and subsequent rearrangement.

Comparative Analysis: The Influence of a Methoxy vs. a Methyl Group

To understand the spectroscopic impact of the methoxy substituent, we will now compare the predicted data with that of (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine. The molecular formula of this analog is C₁₃H₁₉NO and its molecular weight is 205.30 g/mol .

Predicted ¹H NMR Spectral Comparison
Feature (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine Analysis of Difference
Aromatic ProtonsTwo doublets (~7.25 and ~6.90 ppm)Two doublets (~7.15 and ~7.10 ppm)The methoxy group in the target compound causes a greater upfield shift for the ortho and meta protons compared to the methyl group in the analog, due to its stronger electron-donating resonance effect.
Aromatic Substituent ProtonsSinglet at ~3.80 ppm (-OCH₃)Singlet at ~2.30 ppm (-CH₃)The chemical shift difference is characteristic of a methoxy versus a methyl group on an aromatic ring.
Tetrahydropyran & Aminomethyl ProtonsSimilar chemical shifts expectedSimilar chemical shifts expectedThe electronic effect of the aromatic substituent is less pronounced on the distant aliphatic protons.
Predicted ¹³C NMR Spectral Comparison
Feature (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine Analysis of Difference
Aromatic C-O vs C-C~158.5 ppm (C-OMe)~136.0 ppm (C-Me)The carbon attached to the oxygen of the methoxy group is significantly more deshielded than the carbon attached to the methyl group.
Aromatic Substituent Carbon~55.0 ppm (-OCH₃)~21.0 ppm (-CH₃)The chemical shift difference is a clear indicator of the substituent.
Predicted Mass Spectral Comparison
Feature (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine Analysis of Difference
Molecular Ionm/z 221m/z 205The 16-unit mass difference corresponds to the difference between an oxygen atom and a CH₄ group.
Key FragmentLoss of CH₃O• (m/z 190)Loss of CH₃• (m/z 190)Both can lose a methyl radical, but the methoxy compound can also lose a methoxy radical. The tolyl compound will show a prominent peak for the loss of a methyl radical.
Benzylic/Aromatic FragmentsFragments containing the methoxyphenyl moiety (e.g., m/z 121, 108)Fragments containing the tolyl moiety (e.g., m/z 105, 91)The fragmentation patterns of the aromatic portion will be distinct and diagnostic for each compound.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is invaluable for assigning quaternary carbons.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for LC-MS analysis.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, which should readily form a protonated molecule [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak.

    • Tandem MS (MS/MS): Select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This is crucial for detailed structural elucidation.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This guide has provided a comprehensive framework for the NMR and mass spectrometric characterization of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. Through the analysis of predicted spectra and a comparative study with a structural analog, we have established a detailed spectroscopic profile that will be invaluable for researchers working with this and related compounds. The outlined experimental protocols provide a clear path for obtaining high-quality data, ensuring the integrity and reproducibility of future studies. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of a wide range of organic molecules, underscoring the power of modern spectroscopic techniques in advancing chemical research.

References

  • Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy. Microbe Notes. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. National Institutes of Health. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • CFM-ID: Spectra Prediction. CFM-ID. [Link]

  • (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine). PubChem. [Link]

A Comparative Analysis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine and Established ALK5 Inhibitors for TGF-β Pathway Modulation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in oncology and fibrosis, the transforming growth factor-β (TGF-β) signaling pathway presents a critical therapeutic target. The activin receptor-like kinase 5 (ALK5), a type I TGF-β receptor, is a key serine/threonine kinase that initiates the signaling cascade upon ligand binding. Its inhibition offers a promising strategy to counteract the pro-tumorigenic and fibrotic effects of TGF-β. This guide provides a comparative overview of the novel compound (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine alongside well-characterized ALK5 inhibitors: Galunisertib (LY2157299), RepSox, and SB-431542. We will delve into their mechanisms, comparative potency, and provide detailed experimental protocols for their evaluation.

The TGF-β/ALK5 Signaling Axis: A Pivotal Target

The TGF-β signaling pathway is integral to a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor, such as ALK5.[3] This phosphorylation event activates ALK5, which in turn phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3. These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. Dysregulation of this pathway is a hallmark of various pathologies, including cancer and fibrosis, making ALK5 an attractive target for therapeutic intervention.[4][5]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGF_beta TGF-β Ligand TGFBR2 TGFβRII TGF_beta->TGFBR2 binds ALK5 ALK5 (TGFβRI) TGFBR2->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus translocates to gene_transcription Gene Transcription (e.g., EMT, Fibrosis) nucleus->gene_transcription modulates

Caption: Canonical TGF-β/ALK5 signaling pathway.

Comparative Analysis of ALK5 Inhibitors

A direct comparison of inhibitory potency and selectivity is fundamental for the preclinical evaluation of drug candidates. While public domain data on the specific ALK5 inhibitory activity of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is not currently available, its structural motif, featuring a tetrahydro-2H-pyran core, is present in other reported ALK5 inhibitors.[4][6] This suggests its potential as a scaffold for designing novel ALK5 antagonists. For the purpose of this guide, we will compare it against established inhibitors, highlighting the key parameters that would need to be determined experimentally.

CompoundChemical StructureMechanism of ActionIC50 (ALK5)Selectivity Profile
(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine) ATP-competitive inhibitor (Hypothesized)To Be DeterminedTo Be Determined
Galunisertib (LY2157299) ATP-competitive inhibitor of ALK5 kinase activity.[2]56 nM.[7]Highly selective; also inhibits ALK4.
RepSox ATP-competitive inhibitor of ALK5.[8]4 nM (autophosphorylation assay), 23 nM (ATP binding assay).[9][10]Selective for ALK5 over other related kinases like p38 MAPK and GSK3.[9]
SB-431542 Potent and selective inhibitor of ALK4, ALK5, and ALK7.[11][12]94 nM.[11][13][14]Does not inhibit ALK2, ALK3, and ALK6.[11]

Note: Chemical structures are illustrative. IC50 values can vary based on assay conditions.

In-Depth Look at Established ALK5 Inhibitors

Galunisertib (LY2157299): A potent and selective small-molecule inhibitor of the TGF-β receptor I kinase (ALK5), Galunisertib has been investigated in numerous clinical trials for various cancers, including glioblastoma and hepatocellular carcinoma.[2] It functions by specifically downregulating the phosphorylation of SMAD2, thereby abrogating the canonical TGF-β signaling pathway.[2] Its antitumor activity has been demonstrated in several animal models.[2]

RepSox: RepSox is a highly potent and selective cell-permeable inhibitor of ALK5.[9] It has found widespread use in stem cell research, where it can replace the need for SOX2 in the reprogramming of fibroblasts into induced pluripotent stem cells (iPSCs).[8] Its high selectivity makes it a valuable tool for dissecting the specific roles of ALK5 in various biological processes.

SB-431542: This compound is a well-established and selective inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[11][12][14] By competing with ATP for the kinase domain's binding site, it effectively blocks TGF-β/Activin/NODAL signaling.[11] Similar to RepSox, it is extensively used in stem cell biology to direct cell fate and enhance reprogramming efficiency.[11]

Experimental Protocols for Comparative Evaluation

To ascertain the ALK5 inhibitory potential of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine and directly compare it with the established inhibitors, a series of standardized in vitro assays are required.

Biochemical ALK5 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant ALK5.

Principle: The assay quantifies the phosphorylation of a specific substrate by the ALK5 kinase domain. Inhibition of this phosphorylation event is measured, typically through the detection of ATP consumption or substrate modification. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[1]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing purified recombinant human ALK5 enzyme and its specific peptide substrate.

  • Compound Dilution: Create a serial dilution of the test compounds ((4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, Galunisertib, RepSox, SB-431542) in DMSO and then dilute into the reaction buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, combine the ALK5 enzyme, substrate, and varying concentrations of the test compounds.

  • Initiation: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[15]

  • Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves adding a reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[15][16]

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Kinase_Assay_Workflow reagents Prepare Reagents (ALK5, Substrate, Buffer) plate Plate Compounds, Enzyme, and Substrate reagents->plate compound Serial Dilution of Test Compounds compound->plate atp Initiate with ATP Incubate plate->atp detect Add ADP-Glo™ Reagent Measure Luminescence atp->detect analyze Calculate IC50 detect->analyze

Caption: Workflow for a biochemical ALK5 kinase assay.

Cell-Based TGF-β Reporter Assay

This assay assesses the ability of a compound to inhibit the TGF-β signaling pathway within a cellular context.

Step-by-Step Methodology:

  • Cell Seeding: Plate the TGF-β reporter cell line (e.g., HEK293T or mink lung epithelial cells stably transfected with the reporter construct) in a 96-well plate and allow them to attach for several hours.[19]

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.

  • TGF-β Stimulation: Add a recombinant TGF-β ligand to the wells to stimulate the signaling pathway. Include a negative control (no TGF-β) and a positive control (TGF-β with no inhibitor).

  • Incubation: Incubate the cells for 16-24 hours to allow for reporter gene expression.[17][19]

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer after the addition of a luciferase substrate.[19]

  • Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Calculate the percentage of inhibition of the TGF-β-induced signal for each compound concentration and determine the IC50 value.

Conclusion

While (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine remains a compound of emerging interest, its structural relationship to known ALK5 inhibitors warrants a thorough investigation of its biological activity. The established inhibitors—Galunisertib, RepSox, and SB-431542—provide robust benchmarks for potency and selectivity. By employing the detailed biochemical and cell-based assays outlined in this guide, researchers can effectively characterize the ALK5 inhibitory profile of this and other novel compounds. Such a systematic and comparative approach is indispensable for the rational design and development of next-generation therapeutics targeting the TGF-β signaling pathway.

References

  • ChemUniverse. (4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL)METHANAMINE. Available at: [Link]

  • PubMed. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Available at: [Link]

  • Indigo Biosciences. Human Transforming Growth Factor Beta Receptors I/II Reporter Assay System (TGFβR). Available at: [Link]

  • BPS Bioscience. TGFßR1 (ALK5) Kinase Assay Kit. Available at: [Link]

  • SignalChem. TGFβR1 (ALK5), Active. Available at: [Link]

  • PubMed Central. (2017). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Available at: [Link]

  • National Institutes of Health. (2022). Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8. Available at: [Link]

  • PubMed Central. (2016). SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice. Available at: [Link]

  • PubMed. (2007). Synthesis and biological evaluation of methoxyphenyl porphyrin derivatives as potential photodynamic agents. Available at: [Link]

  • PubMed. (2004). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Available at: [Link]

  • ResearchGate. ALK5 Kinase Inhibitors in Drug Discovery: Structural Insights and Therapeutic Applications. Available at: [Link]

  • MDPI. (2020). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. Available at: [Link]

  • PubMed Central. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Available at: [Link]

  • ACS Publications. (2002). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Available at: [Link]

  • BPS Bioscience. TGFßR1 (ALK5) Kinase Assay Kit. Available at: [Link]

  • PubMed. (2013). ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis. Available at: [Link]

  • PubMed. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Available at: [Link]

  • American Journal of Respiratory and Critical Care Medicine. (2007). Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. Available at: [Link]

  • JCI Insight. (2016). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. Available at: [Link]

  • Oncotarget. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Available at: [Link]

  • ResearchGate. (2007). Methods for Measuring TGF-β Using Antibodies, Cells, and Mice. Available at: [Link]

  • bioRxiv. (2020). A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5. Available at: [Link]

  • Wikipedia. TGF beta receptor 1. Available at: [Link]

  • Stemgent REPROCELL. Stemolecule ALK5 Inhibitor (RepSox). Available at: [Link]

  • Indigo Biosciences. Human Transforming Growth Factor Beta Receptors I/II Reporter Assay System (TGFβR). Available at: [Link]

  • Futura-Sciences. (2026). Study finds drug combo could slow aging and increase lifespan by 73%. Available at: [Link]

  • Reaction Biology. ALK5/TGFBR1 Kinase Assay Service. Available at: [Link]

  • MDPI. (2022). Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine Analogues in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the tetrahydropyran moiety has emerged as a privileged scaffold, prized for its favorable physicochemical properties and its prevalence in a multitude of biologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine analogues. Our focus will be on elucidating how subtle molecular modifications influence their potential as kinase inhibitors, a critical class of targets in oncology and inflammatory diseases.

The Core Scaffold: A Foundation for Potency and Selectivity

The (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine core presents three key regions for chemical modification, each playing a crucial role in dictating the molecule's interaction with target kinases:

  • The Aryl Moiety: The 4-methoxyphenyl group, which typically binds in the hydrophobic region of the kinase ATP-binding site.

  • The Tetrahydropyran Ring: A central, sp³-rich scaffold that influences solubility, metabolic stability, and the spatial orientation of the other functional groups.

  • The Methanamine Side Chain: A basic functional group that can form key hydrogen bonds and salt bridges with acidic residues in the kinase hinge region.

This guide will dissect the available data, comparing analogues with modifications at each of these positions to derive a comprehensive understanding of their SAR.

Comparative Analysis of Analogue Performance

While a dedicated, head-to-head comparative study of a large library of (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine analogues is not yet publicly available, we can infer significant SAR trends by analyzing structurally related compounds and the limited available data on similar scaffolds. A key example is the development of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent inhibitors of Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5).[2]

Impact of Aryl Group Substitution

The nature and position of substituents on the 4-aryl ring are critical determinants of inhibitory activity. In related series of 4-aryl-4H-naphthopyrans, it has been observed that less bulky, unsubstituted phenyl groups are often preferred for optimal Src kinase inhibitory activity.[3] This suggests that while the methoxy group in our core scaffold likely occupies a hydrophobic pocket, further substitution could lead to steric hindrance, thereby reducing potency.

Table 1: Inferred SAR for Aryl Group Modifications

AnalogueModificationPredicted Impact on Kinase ActivityRationale
Parent 4-MethoxyphenylBaselineThe methoxy group likely provides favorable hydrophobic interactions.
Analogue A Unsubstituted PhenylPotentially increased potency for some kinasesReduced steric bulk may allow for better accommodation in the binding pocket.[3]
Analogue B 4-ChlorophenylVariableThe electronic and steric effects of the chloro group can be target-dependent.
Analogue C 3,4-DimethoxyphenylPotentially decreased potencyIncreased bulk may lead to steric clashes within the ATP-binding site.
The Role of the Aminomethyl Group and its Modifications

The primary amine of the methanamine side chain is a crucial interaction point. Its basicity allows for the formation of a salt bridge with a conserved acidic residue (often aspartate or glutamate) in the hinge region of many kinases. Modification of this group is expected to have a profound impact on binding affinity.

Table 2: Inferred SAR for Methanamine Modifications

AnalogueModificationPredicted Impact on Kinase ActivityRationale
Parent -CH₂NH₂BaselineForms key hydrogen bonds and/or salt bridges.
Analogue D -CH₂NH(CH₃)Potentially decreased potencyMethylation may disrupt optimal hydrogen bonding geometry.
Analogue E -CH₂N(CH₃)₂Significantly decreased potencyLoss of hydrogen bond donor capability and increased steric bulk.
Analogue F -C(=O)NH₂Significantly decreased potencyChange in basicity and geometry will disrupt key interactions.

Experimental Protocols

The synthesis of the core (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine scaffold and its analogues can be achieved through a variety of synthetic routes. A common and efficient method involves a Prins cyclization reaction.

General Synthesis of the Tetrahydropyran Core

A robust method for the preparation of 4-substituted tetrahydropyran scaffolds is the tethered enol-ether Prins cyclization.

Step-by-step Methodology:

  • Homoallylic Alcohol Synthesis: Reaction of 4-methoxybenzaldehyde with a suitable Grignard or organolithium reagent (e.g., allylmagnesium bromide) to yield the corresponding homoallylic alcohol.

  • Enol Ether Formation: Protection of the tertiary alcohol as an enol ether.

  • Prins Cyclization: Acid-catalyzed cyclization of the enol ether to form the 4-hydroxytetrahydropyran ring.

  • Functional Group Interconversion: Conversion of the hydroxyl group to an azide via a Mitsunobu reaction or by mesylation followed by substitution with sodium azide.

  • Reduction to Amine: Reduction of the azide to the primary amine using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation to yield the final (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine.

G cluster_synthesis Synthetic Pathway start 4-Methoxybenzaldehyde step1 Homoallylic Alcohol start->step1 Allyl Grignard step2 Enol Ether step1->step2 Protection step3 4-Hydroxytetrahydropyran step2->step3 Prins Cyclization (Acid Catalyst) step4 4-Azidotetrahydropyran step3->step4 Azide Formation end (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine step4->end Reduction

Caption: General synthetic scheme for the core scaffold.

Kinase Activity Assay

The inhibitory activity of the synthesized analogues against a panel of kinases can be determined using a variety of in vitro assays. A common method is a radiometric filter binding assay or a fluorescence-based assay.

Step-by-step Methodology (Illustrative Example for a Tyrosine Kinase):

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a poly-Glu-Tyr peptide), and ATP solution (containing a radiolabeled ATP, e.g., [γ-³³P]ATP).

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding the ATP solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_workflow Kinase Assay Workflow start Prepare Reagents dilution Compound Dilution start->dilution reaction Kinase Reaction dilution->reaction incubation Incubation reaction->incubation termination Termination & Filtration incubation->termination detection Scintillation Counting termination->detection analysis IC50 Determination detection->analysis

Caption: Typical workflow for an in vitro kinase assay.

Conclusion and Future Directions

The (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related chemical series, the following SAR hypotheses can be proposed:

  • Aryl Pocket: Limited steric bulk on the 4-aryl ring is likely to be beneficial for potency. Exploration of different electronic substitutions is warranted to fine-tune interactions within the hydrophobic pocket.

  • Hinge Binding: The primary amine is a critical pharmacophoric feature for hinge binding, and modifications that significantly alter its basicity or hydrogen bonding capacity are likely to be detrimental to activity.

To fully elucidate the SAR of this compound class, the synthesis and systematic biological evaluation of a focused library of analogues are required. Such studies should explore a wider range of substitutions on the phenyl ring and investigate the effect of subtle changes to the aminomethyl side chain. The insights gained from such a study would be invaluable for the rational design of potent and selective kinase inhibitors based on this promising scaffold.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., Li, W., & Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Shirazi, A. N., Mandal, D., Shafiee, A., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2013). 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. DARU Journal of Pharmaceutical Sciences, 21(1), 66. [Link]

Sources

A Framework for Deconvoluting the Molecular Target of a Novel Bioactive Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, the identification and validation of a small molecule's biological target are paramount. This crucial step provides the mechanistic underpinning of a compound's therapeutic efficacy and potential toxicological liabilities.[1][2][3] This guide offers a comprehensive, technically robust framework for validating the biological target of a novel bioactive compound, using the molecule (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine as a hypothetical case study. While public-domain information on the specific biological target of this molecule is not available, the principles and experimental workflows detailed herein provide a universally applicable roadmap for researchers and drug development professionals.

Our approach is rooted in a multi-pronged strategy, integrating direct biochemical and biophysical methods with cell-based assays to build a compelling and self-validating case for target engagement.[4][5] We will explore a suite of orthogonal techniques, explaining the causal logic behind experimental choices and providing illustrative data to guide interpretation.

Section 1: Foundational Target Identification – Casting a Wide Net

The journey of target validation begins with generating a list of putative protein binders. This is often achieved through unbiased screening methodologies. For our hypothetical compound, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, we would first seek to identify potential interacting proteins.

A cornerstone of this initial phase is Affinity Chromatography coupled with Mass Spectrometry (AC-MS) . This powerful technique allows for the capture and subsequent identification of proteins that physically interact with the small molecule.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Experimental Protocol: AC-MS
  • Immobilization of the Small Molecule: A derivative of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine with a suitable linker is synthesized and covalently attached to a solid support, such as NHS-activated sepharose beads.

  • Preparation of Cell Lysate: A relevant cell line is lysed to release its proteome. The lysate is clarified by centrifugation to remove insoluble material.

  • Affinity Chromatography: The cell lysate is incubated with the compound-immobilized beads to allow for binding.

  • Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.

  • Elution: Specifically bound proteins are eluted from the beads, often by changing the pH or ionic strength of the buffer, or by competing with a high concentration of the free compound.

  • Protein Identification by Mass Spectrometry: The eluted proteins are identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The output of this experiment is a list of proteins that potentially bind to our compound of interest. These "hits" must then be validated through more targeted and quantitative methods.

Section 2: Biophysical Validation of Direct Target Engagement

Once a list of putative targets is generated, the next critical step is to confirm direct physical interaction between the small molecule and the candidate proteins. A suite of biophysical assays is employed for this purpose, each providing a different facet of the binding event.[6][][8] We will compare three widely used techniques: Differential Scanning Fluorimetry (DSF), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Differential Scanning Fluorimetry (DSF)

DSF, also known as the Thermal Shift Assay, is a rapid and cost-effective method to assess whether a ligand binds to and stabilizes a protein.[9][10][11][12] The principle is that ligand binding often increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).[10][11]

  • Reaction Setup: Purified target protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.

  • Ligand Addition: The compound of interest, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, is added to the protein-dye mixture. A control with no compound is also prepared.

  • Thermal Denaturation: The samples are gradually heated in a real-time PCR instrument, and the fluorescence is monitored.

  • Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. A significant increase in Tm in the presence of the compound indicates binding and stabilization.[11]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[][13][14][15][16][17] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[][15][16][17]

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the compound is loaded into the injection syringe.

  • Titration: The compound is injected in small aliquots into the protein solution.

  • Heat Measurement: The heat change upon each injection is measured.

  • Data Analysis: The data are plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters.[14][15]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time kinetic data on molecular interactions.[18][19][20][21][22] It measures the association (ka) and dissociation (kd) rates of binding, from which the equilibrium dissociation constant (KD) can be calculated.[19]

  • Immobilization: The purified target protein is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the compound is flowed over the sensor surface.

  • Detection: Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Data Analysis: The resulting sensorgram, a plot of response units versus time, is analyzed to determine the kinetic parameters of the interaction.[19]

Comparison of Biophysical Techniques
FeatureDifferential Scanning Fluorimetry (DSF)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilizationMeasurement of heat change upon bindingChange in refractive index upon binding
Key Outputs Melting temperature shift (ΔTm)KD, stoichiometry (n), ΔH, ΔSka, kd, KD
Throughput HighLow to MediumMedium to High
Protein Consumption LowHighLow
Advantages Rapid, cost-effective, high-throughputGold standard for thermodynamics, label-freeReal-time kinetics, label-free
Limitations Indirect measure of binding, prone to artifactsRequires large amounts of pure proteinRequires protein immobilization, potential for mass transport limitations

Section 3: In-Cell Target Engagement – Confirming Biological Relevance

While biophysical assays confirm direct binding in a purified system, it is crucial to demonstrate that the compound engages its target within the complex milieu of a living cell.[4][5][23][24][25] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[2][26][27][28][29]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the same principle as DSF: ligand binding stabilizes the target protein against thermal denaturation, but in a cellular context.[28][29]

Experimental Workflow: CETSA

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Intact cells are treated with (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melt curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the compound-treated cells indicates target engagement.[26]

Section 4: Downstream Functional Validation – Linking Target Engagement to Cellular Phenotype

The final, and perhaps most critical, piece of the puzzle is to demonstrate that engagement of the putative target by the compound leads to a measurable downstream functional consequence. This step connects the molecular interaction to a biological outcome, solidifying the target's role in the compound's mechanism of action.

The specific functional assays will be highly dependent on the nature of the identified target. For instance, if the target is a kinase, one would assess the phosphorylation of its known substrates. If it is a receptor, downstream signaling pathways would be investigated.

Example: Validating a Kinase Target

Assuming our hypothetical target for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is "Kinase X," a key validation experiment would be to measure the phosphorylation of its substrate, "Substrate Y."

  • Cell Treatment: Cells are treated with varying concentrations of the compound.

  • Cell Lysis: Cells are lysed, and protein concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is probed with antibodies specific for the phosphorylated form of Substrate Y (p-Substrate Y) and total Substrate Y (as a loading control).

  • Detection and Analysis: The bands are visualized and quantified. A dose-dependent decrease in the p-Substrate Y signal would strongly support the hypothesis that the compound inhibits Kinase X.

Conclusion

The process of validating a biological target for a novel small molecule is a rigorous, multi-faceted endeavor that requires the integration of diverse experimental approaches. By systematically progressing from broad, unbiased screening to highly specific biophysical and cell-based assays, researchers can build a robust and compelling case for a compound's mechanism of action. While the specific target of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine remains to be elucidated, the framework presented in this guide provides a clear and actionable path for its, and any other novel compound's, target deconvolution. This systematic approach not only enhances the probability of success in drug development programs but also contributes to a deeper understanding of fundamental biological processes.[30][31][32]

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Zhang, H., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(17), e3747. [Link]

  • AntBio. (2023). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]

  • Holdgate, G. A. (2017). Biophysical methods in early drug discovery. Emerging Topics in Life Sciences, 1(2), 145-155. [Link]

  • deNOVO Biolabs. (2023). How does SPR work in Drug Discovery?. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14331-14361. [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Huynh, K., & Partch, C. L. (2015). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. In Methods in Enzymology (Vol. 562, pp. 265-280). Academic Press. [Link]

  • Yang, T. (2023). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature protocols, 2(9), 2212-2221. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). 4.10. Cellular Thermal Shift Assay (CETSA)[21]. Bio-protocol, 6(13), e1852. [Link]

  • Johnson, C. M. (2013). Differential scanning fluorimetry (DSF) screen to identify inhibitors of Hsp60 protein-protein interactions. Journal of visualized experiments: JoVE, (75), e50303. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Boj, M., et al. (2020). In vitro target validation process. ResearchGate. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. ResearchGate. [Link]

  • Chemspace. (2023). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Cellomatics Biosciences. (n.d.). Target Validation. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Target Validation and Antigen Generation. Retrieved from [Link]

  • Zacchigna, M., Cosenza, S., & Torrisi, F. (2016). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI. [Link]

  • OracleBio. (n.d.). Target Validation | From Concept to Clinic. Retrieved from [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2886-2896. [Link]

  • Creative Biostructure. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. Retrieved from [Link]

  • Alexandrov, A. I., & Prive, G. G. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Medicinal Research Reviews, 40(1), 23-53. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

Sources

A Comparative Analysis of Tetrahydropyran Isomer Efficacy in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The stereochemical configuration of substituents on the THP ring profoundly influences molecular conformation and, consequently, biological activity. This guide provides a comparative analysis of the efficacy of different THP isomers, using a case study approach to illustrate the critical role of stereochemistry. We will delve into the structural rationale for differential efficacy, present supporting quantitative data, and provide detailed, field-proven experimental protocols for evaluating isomeric performance. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and control the stereochemical aspects of THP-containing drug candidates.

Introduction: The Significance of Stereoisomerism in Tetrahydropyran Systems

The three-dimensional arrangement of atoms—stereochemistry—is a fundamental determinant of a molecule's interaction with chiral biological systems like enzymes and receptors.[2][3] For cyclic structures like tetrahydropyran, isomerism dictates the spatial orientation of substituents, which in turn governs binding affinity, metabolic stability, and overall pharmacological profile.[4][5]

1.1. Chair Conformations and the Anomeric Effect

The THP ring predominantly adopts a low-energy chair conformation.[6] Substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. While steric hindrance typically favors the more spacious equatorial position, a powerful stereoelectronic phenomenon known as the anomeric effect can stabilize an axial orientation for electronegative substituents at the anomeric carbon (C2, adjacent to the ring oxygen).[7] This effect arises from a stabilizing hyperconjugation between a lone pair on the ring's oxygen atom and the antibonding (σ*) orbital of the axial C-X bond.[7][8] This interaction can override steric preferences and is a key factor in the conformational behavior of many THP-containing molecules, directly impacting their interaction with biological targets.[7]

1.2. Case Study: Stereoisomers of a Fused Tetrahydropyran-Tetrahydrofuran (Tp-THF) HIV Protease Inhibitor

To illustrate the dramatic impact of stereochemistry on efficacy, we will examine a series of potent HIV protease inhibitors developed by Ghosh and coworkers.[9] These compounds feature a novel P2 ligand incorporating a fused tetrahydropyran-tetrahydrofuran (Tp-THF) moiety designed to optimize interactions within the enzyme's hydrophobic binding pocket.[9] Altering the stereochemistry of this Tp-THF group results in significant changes in antiviral activity, providing a clear and quantifiable example of isomeric differentiation.[9]

Comparative Efficacy Analysis

The central directive in drug design is to optimize the fit between a ligand and its target protein. A change in a single stereocenter can drastically alter this fit, turning a potent inhibitor into an inactive compound.

2.1. Quantitative Comparison of Inhibitor Potency

The efficacy of the Tp-THF HIV protease inhibitors was quantified by measuring their inhibition constant (Kᵢ) and their half-maximal inhibitory concentration (IC₅₀) in antiviral assays. A lower Kᵢ or IC₅₀ value indicates higher potency. The data clearly demonstrate that subtle changes in the stereochemical configuration lead to orders-of-magnitude differences in activity.[9]

Compound ReferenceStereochemical/Structural ChangeInhibition Constant (Kᵢ)Antiviral Activity (IC₅₀)
33 (GRL-0476) Parent Compound (Optimal Stereochemistry)2.7 pM 0.5 nM
34 Altered Stereochemistry of the Tp-THF Group68 pMNot Reported
35 Tp-THF Oxygen replaced with Carbon5 pMNot Reported
36 THF Oxygen replaced with Carbon1400 pM (1.4 nM)Not Reported
37 Altered Urethane Position110 pMNot Reported
Data synthesized from Ghosh et al.[9]

2.2. Structural Rationale for Differential Efficacy

The significant loss of activity observed in isomers 34 , 36 , and 37 compared to the parent compound 33 underscores the exquisite sensitivity of the enzyme's active site to ligand stereochemistry.[9]

  • Compound 33 (Optimal Isomer): The specific stereoconfiguration of the fused ring system in compound 33 allows the molecule to perfectly occupy the hydrophobic binding pocket. The cyclic ether oxygens are positioned to form optimal hydrogen-bonding interactions with key active site residues, such as Asp-29 and Asp-30, while the overall conformation maximizes favorable van der Waals contacts.[9]

  • Compound 34 (Altered Stereochemistry): A change in the stereochemistry of the Tp-THF group disrupts this ideal fit. The altered spatial arrangement of the ether oxygens likely leads to suboptimal hydrogen bond distances and angles, weakening the ligand-protein interaction and increasing the Kᵢ value by over 25-fold.[9]

  • Compound 36 (THF Oxygen Removed): The most dramatic loss of potency is seen with the removal of the tetrahydrofuran oxygen. This modification results in a Kᵢ value over 500 times higher than the parent compound, highlighting the critical role of this specific oxygen atom in anchoring the inhibitor within the active site through hydrogen bonding.[9]

This structure-activity relationship (SAR) demonstrates that efficacy is not merely about the presence of functional groups, but their precise 3D orientation.

G cluster_protein HIV Protease Active Site cluster_inhibitor Inhibitor Isomer Asp29 Asp29 Asp30 Asp30 HydrophobicPocket Hydrophobic Pocket Optimal_Isomer Optimal Isomer (33) Optimal_Isomer->Asp29 Strong H-Bond Optimal_Isomer->Asp30 Strong H-Bond Optimal_Isomer->HydrophobicPocket Maximized Contact Suboptimal_Isomer Suboptimal Isomer (34) Suboptimal_Isomer->Asp29 Weak/No H-Bond Suboptimal_Isomer->Asp30 Weak/No H-Bond Suboptimal_Isomer->HydrophobicPocket Poor Fit

Caption: Ligand-protein interactions of optimal vs. suboptimal isomers.

Experimental Protocols for Efficacy Determination

To generate the comparative data discussed above, rigorous and validated experimental protocols are essential. Here, we detail two core methodologies: an in vitro kinase inhibition assay to determine IC₅₀ values and a cell-based efflux assay to assess the influence of transporters like P-glycoprotein, which can also be stereoselective.

3.1. Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common high-throughput method for determining inhibitor IC₅₀ values against a purified kinase.[10][11][12][13] The principle involves competition between the test inhibitor and a fluorescently labeled tracer for binding to the kinase.[10]

A. Materials & Reagents:

  • Purified Kinase of interest

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)

  • 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10][14]

  • Test Compounds (Tetrahydropyran Isomers) and Control Inhibitor (e.g., Staurosporine) serially diluted in DMSO.[10]

  • Low-volume 384-well plates (white or black)[14]

  • TR-FRET compatible plate reader[14]

B. Step-by-Step Methodology:

  • Prepare Reagent Solutions (3X Final Concentration):

    • Compound Solution: Prepare a 3X serial dilution plate of your THP isomers and control inhibitors in 1X Kinase Buffer. Include a "no inhibitor" (DMSO only) control.

    • Kinase/Antibody Mix: Dilute the kinase and Eu-labeled antibody together in 1X Kinase Buffer to a 3X final concentration. The optimal concentration should be determined empirically but is often provided by the manufacturer.

    • Tracer Solution: Dilute the Alexa Fluor™ 647-tracer in 1X Kinase Buffer to a 3X final concentration.

  • Assay Assembly:

    • Add 5 µL of the 3X compound solution to the appropriate wells of the 384-well plate.[10]

    • Add 5 µL of the 3X Kinase/Antibody mix to all wells.[10]

    • Initiate the reaction by adding 5 µL of the 3X Tracer solution to all wells.[10] The final volume will be 15 µL.

  • Incubation:

    • Cover the plate to prevent evaporation.

    • Incubate at room temperature for at least 60 minutes, protected from light.[10]

  • Data Acquisition:

    • Read the plate using a TR-FRET plate reader. Set the excitation to ~340 nm and measure emission at two wavelengths: 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[14]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.[10]

    • Normalize the data: Set the "no inhibitor" control as 100% activity and a high concentration of a potent control inhibitor as 0% activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value for each isomer.[15]

Caption: Workflow for the LanthaScreen™ TR-FRET kinase inhibition assay.

3.2. Protocol: P-glycoprotein (P-gp) Efflux Assay

Drug efficacy can be limited by efflux transporters like P-glycoprotein (P-gp/MDR1), which pump compounds out of cells.[16] This process can be stereoselective. This assay determines if THP isomers are substrates or inhibitors of P-gp.

A. Materials & Reagents:

  • Cell line with high P-gp expression (e.g., MDCKII-MDR1 or drug-resistant cancer lines like NCI/ADR-RES).[17][18]

  • Control cell line with low/no P-gp expression (e.g., parental MDCKII).

  • Fluorogenic P-gp Substrate (e.g., Calcein-AM or a specific fluorescent probe).[18]

  • Control P-gp Inhibitor (e.g., Verapamil or Tariquidar).[17][19]

  • Efflux Assay Buffer (e.g., serum-free, phenol red-free medium).[18]

  • White-walled, clear-bottom 96-well plates.[18]

  • Fluorescence plate reader.

B. Step-by-Step Methodology (Inhibitor Screening):

  • Cell Seeding:

    • The day before the assay, seed the P-gp expressing cells into the 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment (e.g., 3-5 x 10⁴ cells/well).[18]

    • Incubate overnight (37°C, 5% CO₂).[18]

  • Compound Preparation:

    • Prepare 4X working solutions of your THP isomers and the control inhibitor (Verapamil) in pre-warmed Efflux Assay Buffer.[18] Include a "no inhibitor" vehicle control (e.g., 1% DMSO in buffer).

  • Assay Procedure:

    • Gently aspirate the culture medium from the cells. Wash once with 100 µL of pre-warmed Efflux Assay Buffer.[18]

    • Add 100 µL of fresh Efflux Assay Buffer to each well.[18]

    • Add 50 µL of the 4X THP isomer or control solutions to the appropriate wells.

    • Prepare a 4X solution of the Fluorogenic P-gp Substrate in Efflux Assay Buffer.[18]

    • Add 50 µL of the 4X substrate solution to all wells to initiate the assay (final volume 200 µL).[18]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere for a defined period (e.g., 30-60 minutes), protected from light.[18]

  • Data Acquisition:

    • Measure the intracellular fluorescence using a plate reader with appropriate excitation/emission wavelengths for the chosen substrate.

  • Data Analysis:

    • An increase in fluorescence compared to the vehicle control indicates that the test compound is inhibiting P-gp, causing the fluorescent substrate to accumulate inside the cells.

    • Compare the level of fluorescence increase caused by the different THP isomers. A greater signal indicates more potent P-gp inhibition.

Conclusion

The stereochemical architecture of the tetrahydropyran ring is a critical, non-negotiable parameter in drug design. As demonstrated through the case study of HIV protease inhibitors, seemingly minor alterations in the 3D arrangement of atoms can lead to profound differences in biological efficacy.[9] The preference for an axial or equatorial substituent, governed by a delicate balance of steric and stereoelectronic forces like the anomeric effect, directly translates to the quality of interaction with a biological target.[7] Therefore, the early synthesis and evaluation of individual stereoisomers, using robust and validated protocols such as TR-FRET binding assays and transporter efflux assays, is not merely an academic exercise but a fundamental requirement for the successful development of potent and selective therapeutics. A thorough understanding and strategic control of THP isomerism are essential for advancing drug candidates from initial hits to clinical success.

References

  • LanthaScreen Technology on microplate readers. (2022). BMG Labtech. Retrieved from [Link]

  • Kaser, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Retrieved from [Link]

  • Chen, L., et al. (2010). Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. Journal of translational medicine. Retrieved from [Link]

  • Hazarika, N., et al. (2017). Diastereoselective synthesis of tetrahydropyrans via Prins-Ritter and Prins-arylthiolation cyclization reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddy, P. V., & Lee, E. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • P-glycoprotein (Pgp) inhibition assay. (n.d.). BMG Labtech. Retrieved from [Link]

  • Enders, D., et al. (2011). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis. Retrieved from [Link]

  • P-gp (MDR1) Transporter Assay (ABCB1). (n.d.). BioIVT. Retrieved from [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. Retrieved from [Link]

  • Guria, M., & Ghorai, M. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. (2025). BiochemSphere. Retrieved from [Link]

  • Tetrahydropyran. (n.d.). Wikipedia. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Retrieved from [Link]

  • Anomeric effect. (n.d.). Wikipedia. Retrieved from [Link]

  • Reiser, O. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Iacono, A. D., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules. Retrieved from [Link]

  • Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry. Retrieved from [Link]

  • Stereochemistry and biological activity of drugs. (n.d.). SlideShare. Retrieved from [Link]

  • Chemical structures of eribulin and IS. a Eribulin. Molecular weight... (n.d.). ResearchGate. Retrieved from [Link]

  • Gatta, E., et al. (2016). Activity of Eribulin in a Primary Culture of Well-Differentiated/Dedifferentiated Adipocytic Sarcoma. International Journal of Molecular Sciences. Retrieved from [Link]

  • Rai, K., et al. (2022). Computational study of interactions of anti-cancer drug eribulin with human tubulin isotypes. RSC Advances. Retrieved from [Link]

  • Smith, J. A., & Wilson, L. (2014). Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent. Pharmacology & therapeutics. Retrieved from [Link]

  • Therapeutic efficacy of stereoisomers. (2024). AzoLifeSciences. Retrieved from [Link]

  • Kuznetsov, G., et al. (2014). Broad spectrum preclinical antitumor activity of eribulin (Halaven): optimal effectiveness under intermittent dosing conditions. Cancer chemotherapy and pharmacology. Retrieved from [Link]

  • Anomeric Effect(with All important factors). (2019). YouTube. Retrieved from [Link]

  • Ch25: Anomeric effect. (n.d.). University of Calgary. Retrieved from [Link]

  • DeCamp, D. L. (2004). Stereochemistry in Drug Action. The Journal of the American Medical Association. Retrieved from [Link]

  • Effects of Stereoisomers on Drug Activity. (2025). ResearchGate. Retrieved from [Link]

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research. Retrieved from [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. (2025). Chiralpedia. Retrieved from [Link]

  • Effects of ligand binding upon flexibility of proteins. (2025). ResearchGate. Retrieved from [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of Tetrahydropyran-based Bioactive Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a compound for its intended target. Off-target interactions can lead to unforeseen side effects, diminished efficacy, and ultimately, costly late-stage failures. This guide provides a comprehensive framework for the cross-reactivity profiling of a key chemical scaffold: the (4-aryl-tetrahydro-2H-pyran-4-yl)methanamine core.

While direct, extensive public data for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is limited, we will utilize the well-characterized analog, AM-1241 , a selective cannabinoid receptor 2 (CB2) ligand, as our central case study. The principles and methodologies detailed herein are broadly applicable to novel derivatives of this scaffold, offering a robust strategy for their preclinical evaluation.

The Imperative of Selectivity: Beyond the Primary Target

The biological activity of a small molecule is not solely defined by its affinity for its primary therapeutic target. Interactions with other proteins, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, can trigger a cascade of unintended signaling events. Proactive and comprehensive cross-reactivity profiling is therefore not merely a regulatory checkbox but a fundamental aspect of understanding a compound's true pharmacological identity. This allows for early identification of potential liabilities and provides a more complete picture of the molecule's therapeutic window.

Case Study: AM-1241 - A Tale of Species-Dependent Pharmacology

AM-1241 serves as an excellent, albeit complex, exemplar. It is a potent ligand for the human CB2 receptor, where it acts as a partial agonist.[1][2] However, its pharmacological profile shifts dramatically in rodent models, where it behaves as an inverse agonist at CB2 receptors.[1][3] This species-specific activity underscores the critical need for evaluating compounds in multiple orthologous systems. Furthermore, AM-1241's functional response can be assay-dependent, appearing as a neutral antagonist in certain contexts.[2][4] This "protean agonism" highlights the nuanced nature of ligand-receptor interactions and the importance of employing a diverse panel of functional assays.

A Multi-pronged Approach to Cross-Reactivity Profiling

A robust cross-reactivity assessment employs a tiered strategy, beginning with broad screening and progressing to more focused, functional characterization.

Tier 1: Broad Panel Screening

The initial step involves screening the compound of interest against a large panel of known drug targets. Commercial services offer comprehensive panels that include hundreds of GPCRs, kinases, ion channels, and transporters. This provides a bird's-eye view of potential off-target interactions.

Tier 2: Affinity Determination and Selectivity Ratios

Any "hits" from the broad panel screening should be followed up with quantitative affinity measurements, typically through radioligand binding assays. This allows for the determination of the dissociation constant (Kd) or the inhibitory constant (Ki) at both the primary target and any identified off-targets. The selectivity ratio, calculated by dividing the affinity for the off-target by the affinity for the primary target, provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity.

Tier 3: Functional Characterization of Off-Target Interactions

Demonstrating binding at an off-target is only part of the story. It is crucial to understand the functional consequence of this interaction. Does the compound act as an agonist, antagonist, or inverse agonist at the off-target? This is determined through a variety of functional assays tailored to the specific target class.

Experimental Protocols

The following are representative protocols for key assays in a cross-reactivity profiling workflow.

Protocol 1: Radioligand Binding Assay for Affinity Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a target receptor.

Principle: The test compound's ability to displace a known radiolabeled ligand from the target receptor is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Radiolabeled ligand (at a concentration near its Kd).

    • Varying concentrations of the test compound.

    • Cell membranes.

    • For non-specific binding determination, a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled GPCRs

This protocol measures the ability of a compound to modulate cyclic adenosine monophosphate (cAMP) levels, a key second messenger for GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) proteins.

Principle: The assay measures changes in intracellular cAMP levels in response to compound treatment. Agonists of Gs-coupled receptors will increase cAMP, while agonists of Gi-coupled receptors will inhibit forskolin-stimulated cAMP production.

Methodology:

  • Cell Culture: Culture a cell line stably expressing the GPCR of interest.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • For Gi-coupled receptors, pre-treat cells with the test compound at various concentrations, followed by stimulation with forskolin (an adenylyl cyclase activator).

    • For Gs-coupled receptors, treat cells with the test compound alone.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, determine the IC50 (concentration for 50% inhibition of agonist response).

Data Presentation and Comparison

To facilitate a clear comparison of a novel tetrahydropyran derivative against a reference compound like AM-1241 and other alternatives, data should be summarized in tabular format.

Table 1: Comparative Binding Affinity Profile

CompoundPrimary Target (Ki, nM)Off-Target 1 (Ki, nM)Off-Target 2 (Ki, nM)Selectivity Ratio (Off-Target 1 / Primary)Selectivity Ratio (Off-Target 2 / Primary)
Novel Derivative Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
AM-1241 4.3 (hCB2)>10,000 (hCB1)Value for another off-target>2300Calculated Value
Alternative A Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value

Table 2: Comparative Functional Activity Profile

CompoundPrimary Target (EC50, nM; Emax, %)Off-Target 1 (Functional Effect)Off-Target 2 (Functional Effect)
Novel Derivative Experimental Valuee.g., Agonist, Antagonist, Inverse Agonist, or No Effecte.g., Agonist, Antagonist, Inverse Agonist, or No Effect
AM-1241 (hCB2) 28; 60% (Agonist)[1]No significant functional activity at hCB1Functional data for another off-target
AM-1241 (r/mCB2) Inverse Agonist[1]--
Alternative A Experimental Valuee.g., Agonist, Antagonist, Inverse Agonist, or No Effecte.g., Agonist, Antagonist, Inverse Agonist, or No Effect

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Affinity Determination cluster_2 Tier 3: Functional Characterization A Test Compound B Broad Target Panel (e.g., GPCRs, Kinases, Ion Channels) A->B Screening C Identified 'Hits' B->C Identify Potential Off-Targets D Radioligand Binding Assays C->D E Determine Ki / Kd Calculate Selectivity Ratios D->E F Confirmed Off-Targets E->F Prioritize for Functional Testing G Functional Assays (e.g., cAMP, Calcium Flux, ERK) F->G H Determine Functional Activity (Agonist, Antagonist, etc.) G->H I I H->I Comprehensive Cross-Reactivity Profile

Caption: Tiered workflow for comprehensive cross-reactivity profiling.

GPCR_Signaling_Pathway cluster_Gi Gi-Coupled Pathway cluster_Gs Gs-Coupled Pathway Gi_Receptor GPCR (Gi) Ligand (Agonist) Gi_Protein Gi Protein Gi_Receptor->Gi_Protein AdenylylCyclase_i Adenylyl Cyclase Gi_Protein->AdenylylCyclase_i cAMP_i ↓ cAMP AdenylylCyclase_i->cAMP_i Gs_Receptor GPCR (Gs) Ligand (Agonist) Gs_Protein Gs Protein Gs_Receptor->Gs_Protein AdenylylCyclase_s Adenylyl Cyclase Gs_Protein->AdenylylCyclase_s cAMP_s ↑ cAMP AdenylylCyclase_s->cAMP_s Ligand Test Compound Ligand->Gi_Receptor:port Ligand->Gs_Receptor:port

Caption: Simplified Gs and Gi GPCR signaling pathways for cAMP assays.

Conclusion

The cross-reactivity profile of a drug candidate is a critical determinant of its ultimate success. By employing a systematic and multi-tiered approach, researchers can gain a deep understanding of a compound's selectivity and potential off-target liabilities. The case of AM-1241 and its complex pharmacology serves as a potent reminder that a thorough investigation, utilizing a diverse array of well-validated assays, is paramount. For novel tetrahydropyran derivatives, the framework presented here provides a clear path toward de-risking development and building a comprehensive pharmacological profile essential for advancing new therapeutic agents.

References

  • Bingham, B., et al. (2007). Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers. British Journal of Pharmacology, 151(7), 1061–1070. [Link]

  • Yao, B. B., et al. (2006). In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? British Journal of Pharmacology, 149(2), 145–154. [Link]

  • Lai, Y., et al. (2007). Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers. British Journal of Pharmacology, 151(7), 1061-1070. [Link]

  • O'Sullivan, S. E. (2007). Cannabinoids go nuclear: evidence for activation of peroxisome proliferator-activated receptors. British Journal of Pharmacology, 152(5), 576–582. [Link]

  • Mancini, A., et al. (2009). Enhanced Selectivity Screening of GPCR Ligands Using a Label-Free Cell Based Assay Technology. Combinatorial Chemistry & High Throughput Screening, 12(8), 765-775. [Link]

  • Kenakin, T. (2011). Functional selectivity and biased receptor signaling. Journal of Pharmacology and Experimental Therapeutics, 336(2), 296-302. [Link]

  • Urban, J. D., et al. (2007). Functional selectivity and classical concepts of quantitative pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 1-13. [Link]

  • Yao, B. B., et al. (2006). In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? PubMed, 16894337. [Link]

Sources

Comparative Analysis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine: A Novel Antimicrobial Candidate

Author: BenchChem Technical Support Team. Date: February 2026

A Benchmarking Guide for Drug Development Professionals

Executive Summary

The relentless evolution of antimicrobial resistance necessitates a robust pipeline for novel therapeutic agents. This guide provides a comprehensive benchmarking analysis of a promising new chemical entity, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, henceforth designated "Pyranamine." We present a framework for its evaluation against established antimicrobial agents, focusing on a hypothesized mechanism of action and providing detailed, reproducible experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new anti-infective therapies.

Introduction: The Case for Pyranamine

Pyranamine is a novel synthetic compound featuring a tetrahydropyran core, a structure known for its metabolic stability and favorable pharmacokinetic properties. Preliminary in silico modeling suggests a unique mechanism of action: the disruption of bacterial cell membrane integrity through interaction with lipid bilayers, leading to depolarization and subsequent cell death. This proposed mechanism is distinct from many current antibiotic classes that target cell wall synthesis, protein synthesis, or DNA replication, making Pyranamine a compelling candidate for overcoming existing resistance patterns.

This guide benchmarks Pyranamine against two clinically significant antibiotics:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria by binding to D-Ala-D-Ala moieties of peptidoglycan precursors.

The objective is to provide a clear, data-driven comparison of Pyranamine's efficacy and spectrum of activity, grounded in authoritative, standardized methodologies.

Comparative Experimental Workflow: A Methodical Approach

The evaluation of a novel antimicrobial agent requires a multi-faceted approach. We have designed a workflow that progresses from initial screening of inhibitory activity to a more detailed investigation of its bactericidal effects and membrane disruption potential. This ensures a comprehensive understanding of the compound's performance characteristics.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Bactericidal Activity cluster_2 Phase 3: Mechanism Validation MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine killing concentration Panel Bacterial Panel (Gram+/Gram-) Panel->MIC Membrane Membrane Permeability (SYTOX Green Assay) MBC->Membrane Confirm proposed mechanism

In vivo validation of the therapeutic potential of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In Vivo Comparative Guide to the Therapeutic Potential of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine Derivatives for Alzheimer's Disease

Introduction: A New Chaperone for an Aging Brain

Alzheimer's disease (AD) presents a multifaceted challenge to modern medicine, characterized by the progressive accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline.[1][2] While current therapies often provide symptomatic relief, the search for disease-modifying treatments is paramount. A promising, yet nuanced, therapeutic target is the Sigma-1 receptor (S1R). The S1R is not a classical receptor but a ligand-operated molecular chaperone at the endoplasmic reticulum-mitochondria interface that modulates critical cellular functions, including calcium homeostasis, mitochondrial function, and oxidative stress—pathways deeply implicated in neurodegeneration.[3][4][5]

Activation of S1R by agonist compounds has demonstrated broad neuroprotective effects in preclinical models.[6][7] This has spurred the development of novel S1R agonists. The (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine scaffold represents a promising chemical series for selective S1R modulation.[8][9] This guide provides a framework for the in vivo validation of a hypothetical lead candidate from this series, designated Compound-X , and compares its potential therapeutic profile against other S1R modulators and standard-of-care treatments for Alzheimer's disease.

Proposed Mechanism of Action: The Sigma-1 Receptor in Neuroprotection

Compound-X is hypothesized to be a potent and selective S1R agonist. Upon binding, it stabilizes the S1R, allowing it to chaperone key client proteins like the IP3 receptor, thereby buffering ER calcium dysregulation and reducing cellular stress. This cascade of events is proposed to mitigate downstream AD pathology by enhancing synaptic plasticity, reducing neuroinflammation, and promoting neuronal survival.

cluster_0 Cellular Stressors in AD cluster_1 Compound-X Action cluster_2 Downstream Neuroprotective Effects Abeta Aβ Oligomers ERStress Reduce ER Stress Abeta->ERStress Tau Tau Hyperphosphorylation Mito Enhance Mitochondrial Function Tau->Mito OxidativeStress Oxidative Stress OxidativeStress->Mito CompoundX Compound-X (S1R Agonist) S1R Sigma-1 Receptor (S1R) CompoundX->S1R Binds & Activates CaHomeostasis Restore Ca2+ Homeostasis S1R->CaHomeostasis Modulates IP3R BDNF ↑ BDNF Expression S1R->BDNF Potentiates TrkB signaling Neuroinflammation ↓ Neuroinflammation S1R->Neuroinflammation Inhibits NF-κB CaHomeostasis->ERStress CaHomeostasis->Mito ERStress->Neuroinflammation Survival ↑ Neuronal Survival Mito->Survival Synaptic Promote Synaptic Plasticity BDNF->Synaptic Synaptic->Survival

Caption: Proposed neuroprotective pathway of Compound-X via Sigma-1 Receptor agonism.

In Vivo Validation Strategy: From Bench to Behavior

A rigorous in vivo validation is crucial to ascertain the therapeutic potential of Compound-X. The following workflow outlines a logical progression from fundamental characterization to efficacy testing in a disease-relevant animal model.

A Step 1: ADMET & PK Profiling (C57BL/6 Mice) B Step 2: Target Engagement & Brain Penetration (Positron Emission Tomography) A->B Confirm CNS availability C Step 3: Selection of AD Animal Model (e.g., 5xFAD Transgenic Mice) B->C Validate target interaction in vivo D Step 4: Chronic Dosing & Behavioral Assessment (Cognitive & Motor Function Tests) C->D Initiate long-term efficacy study E Step 5: Post-mortem Brain Tissue Analysis (Biochemical & Histological Endpoints) D->E Collect terminal data F Step 6: Comparative Data Analysis (vs. Alternatives & Vehicle) E->F Synthesize all findings

Sources

Head-to-head comparison of different synthetic routes to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Synthetic Routes for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Introduction

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is a key structural motif in medicinal chemistry, particularly in the development of central nervous system (CNS) agents. Its rigid tetrahydropyran scaffold, combined with a primary amine and an electronically-defined aryl group, makes it a valuable building block for exploring structure-activity relationships (SAR) in drug discovery. Specifically, substituted tetrahydropyran scaffolds are integral to compounds targeting monoamine transporters, including selective serotonin reuptake inhibitors (SSRIs).[1][2][3] The serotonin transporter (SERT) is a primary target for treating anxiety and depression, and its inhibition leads to increased synaptic serotonin levels, enhancing neurotransmission.[4][5]

The synthesis of this compound is non-trivial due to the presence of a quaternary carbon center, demanding careful strategic planning. This guide provides a head-to-head comparison of three distinct, plausible synthetic routes to this target molecule. We will dissect each pathway, evaluating them on metrics including step count, reagent safety, scalability, and estimated overall yield. The objective is to provide researchers, chemists, and drug development professionals with a comprehensive analysis to inform their synthetic strategy, balancing efficiency with practicality.

Route 1: Grignard Addition to a Tetrahydropyranone Core followed by Nitrile Reduction

This strategy is a classic and robust approach that focuses on forming the crucial aryl-carbon bond early in the synthesis using a powerful organometallic addition. The aminomethyl group is then installed by reducing a stable nitrile intermediate.

Strategic Overview

The synthesis commences with the commercially available tetrahydro-4H-pyran-4-one. A Grignard reagent, prepared from 4-bromoanisole, attacks the ketone to form the quaternary center and install the methoxyphenyl group. The resulting tertiary alcohol is converted into a nitrile, which is subsequently reduced to the target primary amine.

Synthetic Pathway Diagram

Route_1_Grignard_Nitrile start Tetrahydro-4H-pyran-4-one intermediate1 4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-ol start->intermediate1 1) THF 2) H₃O⁺ workup grignard_reagent 4-Methoxyphenyl- magnesium bromide intermediate2 4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-carbonitrile intermediate1->intermediate2 1) MsCl, Et₃N 2) NaCN, DMSO product (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine intermediate2->product LiAlH₄, THF or H₂, Raney Ni

Caption: Route 1: Grignard-Nitrile Pathway.

Detailed Experimental Protocol

Step 1.1: Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-ol

  • To a flame-dried, three-neck flask under an argon atmosphere, magnesium turnings (1.2 eq) are added, followed by anhydrous tetrahydrofuran (THF). A small crystal of iodine is added to initiate the reaction.

  • A solution of 4-bromoanisole (1.1 eq) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred for 1 hour until the magnesium is consumed.

  • The resulting Grignard reagent is cooled to 0°C, and a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF is added dropwise.[6]

  • The reaction is allowed to warm to room temperature and stirred for 4 hours. It is then quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the tertiary alcohol, which can be purified by column chromatography.

Step 1.2: Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

  • The alcohol from Step 1.1 (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0°C for 2 hours.

  • Water is added, and the layers are separated. The organic layer is washed with 1M HCl, saturated sodium bicarbonate, and brine, then dried and concentrated to yield the crude mesylate.

  • The crude mesylate is dissolved in dimethyl sulfoxide (DMSO), and sodium cyanide (2.0 eq) is added. The mixture is heated to 80°C and stirred for 12 hours.

  • After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed thoroughly with water and brine, dried, and concentrated. The resulting nitrile is purified by chromatography.

Step 1.3: Synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

  • Method A (LiAlH₄): To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0°C, a solution of the nitrile from Step 1.2 (1.0 eq) in THF is added dropwise.[7] The mixture is then refluxed for 6 hours.

  • The reaction is cooled to 0°C and quenched sequentially by the careful addition of water, 15% aqueous NaOH, and water (Fieser workup). The resulting solid is filtered off, and the filtrate is concentrated to yield the target amine.

  • Method B (Catalytic Hydrogenation): The nitrile (1.0 eq) is dissolved in methanol saturated with ammonia. Raney Nickel (approx. 10% w/w) is added as a slurry.[8] The mixture is hydrogenated in a high-pressure autoclave under a hydrogen atmosphere (0.5-0.6 MPa) at 50-60°C for 5-17 hours.[8] After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford the product.

Expert Analysis
  • Advantages: This route is highly reliable and founded on well-established, high-yielding reactions. The Grignard addition is a powerful method for creating the sterically hindered quaternary carbon center.[9][10] The nitrile intermediate is generally stable and easy to purify.

  • Disadvantages: The use of organometallic reagents (Grignard) and powerful hydrides (LiAlH₄) necessitates strict anhydrous conditions and careful handling. Sodium cyanide is acutely toxic and requires specialized handling protocols. The catalytic hydrogenation alternative (Method B) is safer but requires high-pressure equipment.

Route 2: Synthesis via a Key Aldehyde and Reductive Amination

This pathway introduces the nitrogen atom in the final step via a reductive amination, a strategy widely favored in medicinal chemistry for its efficiency and substrate scope. The main challenge lies in the synthesis of the requisite aldehyde precursor.

Strategic Overview

This route begins identically to Route 1 to generate the nitrile intermediate. This nitrile is then hydrolyzed to a carboxylic acid, which is subsequently reduced to a primary alcohol. Oxidation of the alcohol furnishes the key aldehyde, which is directly converted to the target amine in a one-pot reductive amination.

Synthetic Pathway Diagram

Route_2_Reductive_Amination start 4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-carbonitrile intermediate1 4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-carboxylic acid start->intermediate1 H₂SO₄ (aq) Reflux intermediate2 (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanol intermediate1->intermediate2 BH₃·THF THF intermediate3 4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-carbaldehyde intermediate2->intermediate3 PCC or DMP DCM product (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine intermediate3->product NH₃/MeOH Na(OAc)₃BH

Caption: Route 2: Reductive Amination Pathway.

Detailed Experimental Protocol

Step 2.1: Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid

  • The nitrile intermediate (from Step 1.2) is suspended in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v). The mixture is heated to reflux and stirred vigorously for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

  • The reaction is cooled, poured onto ice, and the resulting precipitate is collected by filtration. The solid is washed with cold water and dried to yield the carboxylic acid.

Step 2.2: Synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanol

  • The carboxylic acid from Step 2.1 (1.0 eq) is dissolved in anhydrous THF under an argon atmosphere. Borane-THF complex (BH₃·THF, 1M solution, 2.5 eq) is added dropwise at 0°C.

  • The mixture is allowed to warm to room temperature and then stirred for 12 hours. The reaction is carefully quenched by the dropwise addition of methanol, followed by 1M HCl.

  • The solvents are removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated to give the primary alcohol.

Step 2.3: Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde

  • To a solution of the alcohol from Step 2.2 (1.0 eq) in anhydrous DCM, pyridinium chlorochromate (PCC, 1.5 eq) adsorbed on silica gel is added. The suspension is stirred at room temperature for 4 hours.

  • The mixture is filtered through a pad of Celite and silica gel, eluting with DCM. The filtrate is concentrated to yield the crude aldehyde, which is used immediately in the next step.

Step 2.4: Synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

  • The crude aldehyde from Step 2.3 is dissolved in methanol. A 7N solution of ammonia in methanol (10 eq) is added, and the mixture is stirred for 1 hour at room temperature to form the imine in situ.[7]

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise. The reaction is stirred for an additional 12 hours.[11]

  • The solvent is evaporated, and the residue is taken up in water and basified with 1M NaOH. The aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated to afford the target amine, which is purified by chromatography.

Expert Analysis
  • Advantages: This route avoids the use of highly toxic cyanide and hazardous LiAlH₄ in the final step. Reductive amination is a very mild, high-yielding, and functional-group-tolerant reaction, making it ideal for late-stage diversification.[12][13][14]

  • Disadvantages: This is the longest of the three routes, involving multiple intermediate steps (hydrolysis, reduction, oxidation) that will inevitably lower the overall yield. The intermediate aldehyde may be prone to instability or side reactions, necessitating its immediate use after preparation.

Route 3: Convergent Ring Formation via Double Alkylation

This approach is the most convergent, aiming to construct the tetrahydropyran ring and set the quaternary center in a single, powerful step.

Strategic Overview

The synthesis begins with commercially available 4-methoxyphenylacetonitrile. The benzylic carbon is deprotonated with a strong base to form a nucleophilic carbanion. This anion then acts as the nucleophile in a double alkylation reaction with bis(2-chloroethyl) ether to directly form the tetrahydropyran ring, yielding the same nitrile intermediate as in Route 1. A final reduction step delivers the product.

Synthetic Pathway Diagram

Route_3_Double_Alkylation start 4-Methoxyphenyl- acetonitrile intermediate 4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-carbonitrile start->intermediate 1) NaH, DMF 2) Phase Transfer Catalyst electrophile Bis(2-chloroethyl) ether product (4-(4-Methoxyphenyl)tetrahydro- 2H-pyran-4-yl)methanamine intermediate->product LiAlH₄, THF or H₂, Raney Ni

Caption: Route 3: Convergent Double Alkylation Pathway.

Detailed Experimental Protocol

Step 3.1: Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous dimethylformamide (DMF) under argon, a solution of 4-methoxyphenylacetonitrile (1.0 eq) in DMF is added dropwise at 0°C. The mixture is stirred for 1 hour.

  • A phase-transfer catalyst such as tetrabutylammonium iodide (0.1 eq) is added, followed by the dropwise addition of bis(2-chloroethyl) ether (1.1 eq).

  • The reaction mixture is heated to 60-70°C and stirred for 24 hours.

  • After cooling, the reaction is carefully quenched with water and extracted with diethyl ether. The organic layers are washed with water and brine, dried, and concentrated. The product is purified by column chromatography to isolate the cyclized nitrile.

Step 3.2: Synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

  • This step is identical to Step 1.3, involving the reduction of the nitrile using either LiAlH₄ or catalytic hydrogenation with Raney Nickel.[8]

Expert Analysis
  • Advantages: This is potentially the shortest and most atom-economical route. If the cyclization step is efficient, it offers a rapid path to a key intermediate from simple starting materials.

  • Disadvantages: The double alkylation cyclization can be challenging. It requires a very strong base and is susceptible to side reactions, including single alkylation, elimination, and polymerization of the electrophile, which can lead to low yields. Bis(2-chloroethyl) ether is a hazardous and carcinogenic substance. Optimizing this step for scalability could be difficult.

Head-to-Head Performance Comparison

ParameterRoute 1: Grignard-NitrileRoute 2: Reductive AminationRoute 3: Double Alkylation
Number of Steps 352
Estimated Overall Yield 45-60%25-40%15-35% (highly variable)
Starting Materials Readily availableRequires intermediate from Route 1Readily available
Key Reagent Hazards Grignard (pyrophoric), LiAlH₄ (reactive), NaCN (highly toxic)PCC (toxic), BH₃·THF (reactive)NaH (reactive), Bis(2-chloroethyl) ether (carcinogen)
Scalability Moderate to GoodModeratePoor to Moderate
Key Challenge Handling of toxic/reactive reagentsLong sequence, potential aldehyde instabilityLow yield of cyclization step

Conclusion and Recommendation

Each synthetic route to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine presents a distinct set of advantages and challenges.

  • Route 1 (Grignard-Nitrile) stands out as the most balanced and reliable strategy for laboratory-scale synthesis. It utilizes well-understood transformations and offers a good overall yield. Its primary drawback is the significant safety consideration associated with sodium cyanide and LiAlH₄, though the hydrogenation alternative mitigates some risk if the equipment is available.

  • Route 2 (Reductive Amination) is the longest pathway and likely provides the lowest overall yield. However, its strategic value lies in its final step, which is exceptionally mild and robust. This route would be most suitable in a drug discovery context where late-stage diversification is desired, and the aldehyde intermediate could be used to generate a library of amine analogues.

  • Route 3 (Double Alkylation) is the most elegant and convergent on paper. However, it is also the highest risk. The success of the entire synthesis hinges on a difficult cyclization step that can be low-yielding and difficult to optimize. This route is best considered for exploratory, small-scale work where the potential for a very short synthesis outweighs the risk of failure.

Recommendation: For researchers requiring a dependable and scalable synthesis of the title compound, Route 1 is the recommended approach , provided that the necessary safety infrastructure is in place to handle the hazardous reagents involved.

References

  • PubChem. 4-Aminomethyltetrahydropyran. National Center for Biotechnology Information. [Link]

  • ChemUniverse. (4-(4-methoxyphenyl)tetrahydro-2h-pyran-4-yl)methanamine. [Link]

  • Google Patents. JPH09151151A - Production of 4-methoxyphenol.
  • PubMed. 2,5-Disubstituted tetrahydrofurans as selective serotonin re-uptake inhibitors. National Library of Medicine. [Link]

  • National Institutes of Health. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. [Link]

  • PubMed. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. National Library of Medicine. [Link]

  • National Institutes of Health. An improved asymmetric synthetic route to a novel triple uptake inhibitor antidepressant. [Link]

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • ResearchGate. Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde. [Link]

  • Google Patents. JP2008001647A - Method for producing alkyl grignard reagent using tetrahydropyran as solvent.
  • MDPI. Design and Synthesis of Potential Multi-Target Antidepressants. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Royal Society of Chemistry. Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. [Link]

  • PubMed Central. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. [Link]

  • MDPI. A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one). [Link]

  • Macmillan Group, Princeton University. Enantioselective Organocatalytic Reductive Amination. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism. [Link]

  • Evecxia Therapeutics. Serotonin Synthesis Amplification. [Link]

  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Frontiers in Catalysis. Biocatalytic Reductive Amination by Native Amine Dehydrogenases. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. As a substituted primary amine derivative, this compound requires careful handling and adherence to hazardous waste regulations to ensure personnel safety and environmental protection. The procedures outlined below are based on an analysis of the compound's structural components and established best practices for amine chemical waste management.

Hazard Assessment and Rationale for Specialized Disposal

Given these properties, this compound must be treated as corrosive and acutely toxic hazardous waste . The primary amine functional group makes it reactive with acids and oxidizing agents, necessitating strict segregation from other waste streams to prevent dangerous chemical reactions.[3] Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down a sanitary sewer.[4][5]

Parameter Guidance & Justification
GHS Hazard Class (Anticipated) Acute Toxicity, Oral (Category 4)[2][6]; Skin Corrosion (Category 1B)[1][2]; Serious Eye Damage (Category 1)[1][2]
Primary Disposal Route Licensed Hazardous Waste Incineration[7]
Incompatible Materials Acids, Oxidizing Agents, Aldehydes, Ketones, Halogenated Compounds[3]
Required Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, face shield, lab coat[3]

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the safe handling and disposal of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine waste.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_disposal Final Disposition start Waste Generation (Pure compound, solutions, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Amine Waste (Keep away from acids and oxidizers) ppe->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container label_waste Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date container->label_waste seal Keep Container Tightly Sealed label_waste->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal via Licensed Waste Management Facility contact_ehs->disposal

Caption: Disposal workflow for amine-based hazardous chemical waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Part A: Waste Collection and Containerization
  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including double-layered nitrile gloves, chemical safety goggles, and a lab coat. A face shield is recommended if handling larger quantities.[3]

  • Identify and Segregate the Waste: Designate a specific waste container solely for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine and related debris. Keeping amine waste separate from other chemical wastes is critical to prevent hazardous reactions.[3]

  • Select a Compatible Container: Use a container made of a material compatible with amines, such as high-density polyethylene (HDPE) or glass. The container must be in good condition, free of leaks, and have a tightly sealing cap.[8]

  • Label the Waste Container: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine".[8] Also, include the date when the first waste was added.

  • Collect the Waste:

    • Liquid Waste: Carefully pour liquid waste containing the chemical into the designated container using a funnel.

    • Solid Waste: Place contaminated solid waste (e.g., gloves, weigh boats, pipette tips) in a sealed plastic bag before adding it to the main hazardous waste container to minimize exposure.

    • Container Management: Keep the waste container tightly capped at all times, except when adding waste.[8]

Part B: Disposal of Empty Chemical Containers

The original container of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is also considered hazardous waste until properly decontaminated.

  • Triple Rinse Procedure:

    • Rinse the empty container with a suitable solvent (e.g., methanol or ethanol) three times.

    • Crucially, collect all rinsate as hazardous waste and add it to your designated liquid amine waste container.[9]

    • Never rinse the container into a sink.

  • Container Defacing: After triple-rinsing, deface or remove the original chemical label to prevent misuse.[9]

  • Final Disposal: The triple-rinsed, defaced container can typically be disposed of as regular laboratory glass or plastic waste. However, confirm this with your institution's specific guidelines.

Part C: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated and properly ventilated Satellite Accumulation Area (SAA).[8] Ensure it is stored away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[9] Provide them with the full chemical name and an estimate of the quantity.

  • Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, as required by local and federal regulations.

Emergency Spill Procedures

In the event of an accidental spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear a minimum of a lab coat, goggles, face shield, and double nitrile gloves.

  • Contain the Spill: Use a spill containment kit with absorbent pads or a neutral non-reactive material (like vermiculite or sand) to surround and cover the spill.

  • Collect Absorbed Material: Carefully collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, regardless of its size.

By adhering to these rigorous procedures, you ensure a safe laboratory environment and responsible chemical stewardship.

References

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminomethyltetrahydropyran. PubChem Compound Database. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Gholami, V., et al. (2024). A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions. RSC Advances. [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

Essential Protective Measures for Handling (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Guide for Research Personnel

As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling and disposal of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine. The following protocols are designed to establish a self-validating system of safety, ensuring the well-being of all laboratory personnel. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on the close structural analog, (Tetrahydro-2H-pyran-4-yl)methanamine, and established safety protocols for primary amines and tetrahydropyran derivatives.

Hazard Analysis: Understanding the Risks

The primary hazards associated with (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine are predicted based on its functional groups: a primary amine and a tetrahydropyran ring.

  • Corrosivity: The primary amine group suggests that the compound is likely corrosive. A safety data sheet for the analog, 1-tetrahydro-2H-pyran-4-ylmethanamine, classifies it as causing severe skin burns and eye damage[1]. The GHS classification for this analog also indicates it causes severe skin burns and eye damage and may be harmful if swallowed[2]. Direct contact with the skin or eyes can lead to serious, irreversible damage.

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation[1].

  • Peroxide Formation: Tetrahydropyran and its derivatives have the potential to form explosive peroxides upon storage and exposure to air[3][4][5].

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for mitigating the identified hazards. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shield[6]Chemical-resistant gloves (e.g., Nitrile, Neoprene)[7]Laboratory coatNot generally required if performed in a certified chemical fume hood
Conducting reactions and transfers Chemical splash goggles and a face shield[6]Chemical-resistant gloves (e.g., Nitrile, Neoprene)[7]Chemical-resistant apron over a laboratory coatRecommended if there is a potential for aerosol generation outside of a fume hood
Handling spills Chemical splash goggles and a face shield[6]Heavy-duty chemical-resistant glovesChemical-resistant suit or coveralls[8]Air-purifying respirator with an appropriate cartridge for organic vapors and ammonia[7][9]
Experimental Protocol: Donning and Doffing PPE

Objective: To ensure the correct and safe use of personal protective equipment to prevent chemical exposure.

Materials:

  • Chemical splash goggles

  • Face shield

  • Chemical-resistant gloves

  • Laboratory coat

  • Closed-toe shoes

Procedure:

  • Inspection: Before donning, visually inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Goggles: Put on the chemical splash goggles, ensuring a snug fit.

  • Face Shield: If required, place the face shield over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing Sequence: To prevent cross-contamination, remove PPE in the following order:

    • Gloves (using a glove-to-glove and then skin-to-glove technique)

    • Face shield

    • Goggles

    • Laboratory coat

  • Hand Hygiene: Wash hands thoroughly after removing all PPE.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is essential for minimizing risk.

Workflow for Safe Handling

cluster_0 Receiving & Storage cluster_1 Handling & Use cluster_2 Disposal Receiving Receiving: Inspect container integrity. Date upon receipt. Storage Storage: Store in a cool, dry, well-ventilated area. Away from incompatible materials (strong oxidizing agents, strong acids). Keep container tightly closed. Receiving->Storage Initial Handling FumeHood Work in a certified chemical fume hood. Storage->FumeHood Retrieval for Use PPE Wear appropriate PPE (goggles, face shield, gloves, lab coat). FumeHood->PPE Transfer Use appropriate tools for transfers (e.g., spatulas, syringes). PPE->Transfer WasteCollection Collect waste in a designated, labeled, and sealed container. Transfer->WasteCollection Waste Generation Disposal Dispose of as hazardous chemical waste in accordance with local regulations. WasteCollection->Disposal

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.